molecular formula C10H28Si3 B092476 Tris(trimethylsilyl)methane CAS No. 1068-69-5

Tris(trimethylsilyl)methane

Katalognummer: B092476
CAS-Nummer: 1068-69-5
Molekulargewicht: 232.58 g/mol
InChI-Schlüssel: BNZSPXKCIAAEJK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tris(trimethylsilyl)methane is a colorless liquid organosilicon compound with the formula (Me₃Si)₃CH. It is highly soluble in hydrocarbon solvents and serves as a fundamental building block in advanced chemical synthesis and materials science due to the exceptional steric bulk of the tris(trimethylsilyl)methyl (Tsi) group. Its primary research value lies in its role as a precursor to the highly sterically hindered "trisyl" anion and other derivatives. A key application is its deprotonation with organolithium reagents (e.g., methyllithium) to form tris(trimethylsilyl)methyllithium (trisyllithium) . This reagent is widely used in Petersen olefination reactions to synthesize alkenes and is instrumental in creating stable derivatives of main-group and transition metals that are often inaccessible with less bulky ligands . For instance, well-defined tellurols and robust organothallium(I) compounds have been synthesized using the Tsi ligand, demonstrating its ability to kinetically stabilize sensitive molecular structures . In polymer and materials science, the incorporation of the bulky Tsi group severely restricts polymer segment mobility. This leads to a significant increase in the glass transition temperature and a tremendous improvement in the thermostability of the resulting hybrid polymeric systems . From a mechanistic perspective, the (Me₃Si)₃C-H bond is a point of interest in radical chemistry. While not as commonly used as its silicon analogue tris(trimethylsilyl)silane, its reactivity has been compared in studies on hydrogen abstraction by radicals, providing insights into the reactivity trends of Group 14 hydrides . This product is intended For Research Use Only (RUO) and is not approved for human or veterinary diagnostic or therapeutic use.

Eigenschaften

IUPAC Name

bis(trimethylsilyl)methyl-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H28Si3/c1-11(2,3)10(12(4,5)6)13(7,8)9/h10H,1-9H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNZSPXKCIAAEJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C([Si](C)(C)C)[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H28Si3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50346465
Record name Tris(trimethylsilyl)methane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50346465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1068-69-5
Record name 1,1′,1′′-Methylidynetris[1,1,1-trimethylsilane]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1068-69-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tris(trimethylsilyl)methane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50346465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tris(trimethylsilyl)methane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to Tris(trimethylsilyl)methane: Core Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tris(trimethylsilyl)methane, often abbreviated as (TMS)₃CH or TsiH, is a sterically demanding organosilicon compound with significant applications in synthetic organic chemistry. Its bulky tris(trimethylsilyl)methyl group, known as the "trisyl" group, imparts unique chemical and physical properties that are leveraged in a variety of chemical transformations. This technical guide provides a comprehensive overview of the fundamental properties of this compound, including detailed experimental protocols for its synthesis and key reactions, a summary of its physicochemical and spectroscopic data, and a discussion of its applications, particularly the strategic use of the trisyl group in contexts relevant to drug design and development.

Core Physicochemical Properties

This compound is a colorless liquid at room temperature and is characterized by its high lipophilicity. It is highly soluble in nonpolar organic solvents such as hydrocarbons and ethers, but insoluble in water.[1][2] The bulky nature of the three trimethylsilyl (B98337) groups surrounding a central methane (B114726) carbon results in a molecule with a large molecular volume and significant steric hindrance.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Chemical Formula C₁₀H₂₈Si₃[3]
Molecular Weight 232.59 g/mol [3]
CAS Number 1068-69-5[3]
Appearance Colorless liquid[1]
Density 0.827 g/mL at 25 °C[4]
Boiling Point 219 °C (426 °F; 492 K)[1]
55-56 °C at 2 mmHg[4]
Refractive Index (n20/D) 1.464[4]
Solubility Highly soluble in hydrocarbon solvents. Insoluble in water.[1][2]

Spectroscopic Data

The structural features of this compound are well-defined by various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

Technique Data Reference(s)
¹H NMR δ ~0.11 ppm (s, 27H, Si(CH₃)₃), δ ~ -0.8 ppm (s, 1H, CH)[5]
¹³C NMR δ ~1.6 ppm (Si(CH₃)₃), δ ~4.9 ppm (CH)[5][6]
IR Spectroscopy Characteristic peaks for Si-CH₃ and C-H vibrations.[7][8]
Mass Spectrometry (EI) Key fragments at m/z 217 ([M-CH₃]⁺), 73 ([Si(CH₃)₃]⁺).[9][10]

Synthesis and Key Reactions

Synthesis of this compound

A common laboratory-scale synthesis involves the reaction of chloroform (B151607) with trimethylsilyl chloride in the presence of a reducing agent like lithium metal.

Experimental Protocol: Synthesis of this compound [11]

  • Apparatus Setup: A four-necked flask is equipped with a mechanical stirrer, a reflux condenser, a dropping funnel, and a low-temperature thermometer. The apparatus is thoroughly dried and flushed with an inert gas (e.g., argon or nitrogen).

  • Reaction Initiation: Lithium powder (7.55 g, 1.07 mol) is placed in the flask, and anhydrous tetrahydrofuran (B95107) (THF, 50 mL) is added.

  • Addition of Reactants: The flask is cooled to approximately -60 °C using a dry ice/acetone bath. A mixture of freshly distilled chlorotrimethylsilane (B32843) (54.8 mL, 0.43 mol) and tetrachlorosilane (B154696) (10.1 mL, 0.09 mol) in 140 mL of anhydrous THF is added dropwise over 1 hour, ensuring the internal temperature does not exceed -30 °C.

  • Reaction Progression: After the addition is complete, the mixture is stirred for an additional 30 minutes with cooling. The cooling bath is then removed, and the suspension is stirred for 12 hours at room temperature, during which the color intensifies.

  • Methyllithium (B1224462) Addition: The mixture is heated to reflux for 2 hours. After cooling to room temperature, a solution of methyllithium-lithium bromide complex (66 mL, 1.5 M in ether, 99 mmol) is added over 3 hours with vigorous stirring under a continuous stream of nitrogen. The reaction mixture is stirred for an additional 16 hours at room temperature.

  • Work-up and Purification: The reaction is quenched by carefully adding the mixture to 400 mL of ice-cold 2 N hydrochloric acid. The aqueous phase is extracted four times with 200-mL portions of pentane. The combined organic phases are dried over magnesium sulfate, and the solvents are removed under reduced pressure to yield the crude product, which can be further purified by distillation.

Synthesis_of_Tris_trimethylsilyl_methane chloroform CHCl₃ reaction Reaction chloroform->reaction tmscl 3 (CH₃)₃SiCl tmscl->reaction li Li li->reaction product HC(Si(CH₃)₃)₃ reaction->product caption Synthesis of this compound

Synthesis of this compound
Metalation to Form Trisyllithium

The acidic proton of the central carbon in this compound can be readily abstracted by a strong base, such as methyllithium, to form tris(trimethylsilyl)methyllithium, commonly known as trisyllithium.[2] This organolithium reagent is a valuable synthetic intermediate.

Experimental Protocol: Formation of Trisyllithium [4]

  • Reaction Setup: To a solution of this compound (0.25 mol) in 300 mL of anhydrous THF in a flask under an inert atmosphere, cooled to 0 °C.

  • Addition of Methyllithium: A ~1 M solution of methyllithium in diethyl ether (0.245 mol) is added dropwise over 1 hour.

  • Reaction Completion: The reaction mixture is allowed to warm to room temperature and stirred for an additional 8 hours. The formation of the lithium salt can be monitored by quenching an aliquot and analyzing by NMR.

Metalation_of_Tris_trimethylsilyl_methane tsih HC(Si(CH₃)₃)₃ reaction Metalation tsih->reaction meli CH₃Li meli->reaction product LiC(Si(CH₃)₃)₃ ch4 CH₄ reaction->product reaction->ch4 caption Formation of Trisyllithium

Formation of Trisyllithium
Peterson Olefination

Trisyllithium is a key reagent in the Peterson olefination reaction, which is a silicon-based alternative to the Wittig reaction for the synthesis of alkenes from carbonyl compounds.[2] The reaction proceeds via a β-hydroxysilane intermediate, which eliminates to form the alkene.

Experimental Protocol: Peterson Olefination using Trisyllithium [12][13]

  • Carbanion Formation: Prepare a solution of trisyllithium in THF as described in section 3.2.

  • Reaction with Carbonyl: To the solution of trisyllithium at an appropriate temperature (often -78 °C to room temperature, depending on the substrate), add a solution of the desired aldehyde or ketone in THF.

  • Reaction Monitoring and Work-up: The reaction progress can be monitored by TLC. Upon completion, the reaction is quenched with a suitable proton source (e.g., saturated aqueous ammonium (B1175870) chloride).

  • Elimination: The intermediate β-hydroxysilane can be isolated or eliminated in situ.

    • Base-induced elimination (syn-elimination): Treatment with a base such as potassium hydride leads to the formation of the alkene.

    • Acid-induced elimination (anti-elimination): Treatment with an acid such as sulfuric acid or a Lewis acid also yields the alkene, often with complementary stereoselectivity to the base-induced method.

  • Purification: The resulting alkene is extracted with an organic solvent, dried, and purified by standard methods such as column chromatography or distillation.

Peterson_Olefination tsili LiC(Si(CH₃)₃)₃ intermediate [R₂C(OLi)C(Si(CH₃)₃)₃] tsili->intermediate carbonyl R₂C=O carbonyl->intermediate alkene R₂C=C(Si(CH₃)₃)₂ intermediate->alkene siloxide LiOSi(CH₃)₃ intermediate->siloxide caption Peterson Olefination

Peterson Olefination

Applications in Research and Drug Development

The primary utility of this compound stems from the steric bulk of the tris(trimethylsilyl)methyl (trisyl) group. This large, non-polar, and chemically robust group can be strategically incorporated into molecules to influence their properties and reactivity.

Steric Shielding and Stabilization

The trisyl group is exceptionally bulky and can be used to kinetically stabilize reactive functional groups. By attaching this group to a reactive center, it can prevent intermolecular reactions and allow for the isolation and study of otherwise transient species.[5] This principle is valuable in fundamental organometallic and main group chemistry research.

Role in Drug Design

In the context of drug development, the introduction of bulky groups can have profound effects on a molecule's pharmacokinetic and pharmacodynamic profiles. While specific examples of marketed drugs containing the trisyl group are not prevalent, the principles of using sterically demanding groups are well-established in medicinal chemistry.

  • Modulation of Physicochemical Properties: The lipophilic nature of the trisyl group can be used to increase the overall lipophilicity of a drug candidate, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties.

  • Conformational Restriction: The steric hindrance imparted by the trisyl group can lock a molecule into a specific conformation.[14] This can be advantageous if that conformation is the one required for optimal binding to a biological target, potentially leading to increased potency and selectivity.

  • Metabolic Blocking: The bulky trisyl group can shield adjacent parts of a molecule from metabolic enzymes, thereby increasing the metabolic stability and half-life of a drug.[15] This is a common strategy in drug design, often referred to as introducing a "metabolic blocker."

  • Exploring Structure-Activity Relationships (SAR): The trisyl group can be used as a tool in SAR studies to probe the steric tolerance of a receptor's binding pocket. By synthesizing analogs with and without this bulky group, researchers can gain insights into the spatial requirements for effective binding.

While the direct incorporation of the entire tris(trimethylsilyl)methyl group into a final drug candidate might be limited by its large size and potential for non-specific hydrophobic interactions, its utility as a synthetic tool and as a sterically demanding substituent for probing biological systems remains significant for drug discovery and development professionals.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate precautions in a well-ventilated fume hood. It is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[11] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this compound. It should be stored away from heat, sparks, and open flames.

Conclusion

This compound is a valuable reagent in organic synthesis, primarily due to the unique steric and electronic properties of the tris(trimethylsilyl)methyl group. Its synthesis, while requiring careful handling of reactive organometallic species, is well-established. The ability to form the corresponding lithium salt, trisyllithium, opens up a range of synthetic possibilities, most notably the Peterson olefination. For researchers in drug development, understanding the impact of bulky, lipophilic groups like the trisyl group on molecular properties is crucial for the rational design of new therapeutic agents. While not a common pharmacophore itself, the principles demonstrated by the use of the trisyl group in synthesis and for steric control are broadly applicable to the field of medicinal chemistry.

References

An In-depth Technical Guide to the Synthesis and Characterization of Tris(trimethylsilyl)methane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of tris(trimethylsilyl)methane, a sterically demanding organosilicon compound with significant applications in organic synthesis and organometallic chemistry. This document details experimental protocols, data analysis, and key structural features of this important reagent.

Introduction

This compound, often abbreviated as (TMS)₃CH or TsiH, is a colorless, liquid organosilicon compound. Its bulky tris(trimethylsilyl)methyl group, known as the "trisyl" group, imparts unique steric and electronic properties to molecules, influencing their reactivity and stability. This guide will explore the primary synthetic routes to this compound and the spectroscopic techniques used for its definitive characterization.

Synthesis of this compound

The most common and efficient synthesis of this compound involves the reaction of a haloform, typically bromoform (B151600) or chloroform, with chlorotrimethylsilane (B32843) in the presence of a reducing agent, such as lithium metal. This one-pot reaction proceeds through the in-situ formation of a highly reactive silyl (B83357) anion equivalent that subsequently reacts with the carbon electrophile.

Experimental Protocol: Synthesis from Bromoform and Chlorotrimethylsilane

This protocol details a robust one-pot synthesis of this compound.

Materials:

  • Bromoform (CHBr₃)

  • Chlorotrimethylsilane ((CH₃)₃SiCl)

  • Lithium metal dispersion (in mineral oil) or lithium sand

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Anhydrous diethyl ether (Et₂O)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Pentane or hexane (B92381) for extraction

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Mechanical stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel. The entire apparatus is flame-dried or oven-dried and assembled under an inert atmosphere of nitrogen or argon.

  • Initial Reaction: To the flask, add lithium metal (4 equivalents) and anhydrous tetrahydrofuran (THF).

  • Addition of Reactants: A solution of bromoform (1 equivalent) and chlorotrimethylsilane (4 equivalents) in anhydrous THF is prepared and transferred to the dropping funnel. This solution is then added dropwise to the stirred suspension of lithium in THF at a rate that maintains a gentle reflux.

  • Reaction Completion: After the addition is complete, the reaction mixture is stirred at room temperature for an additional 12-16 hours to ensure complete reaction.

  • Work-up: The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is transferred to a separatory funnel.

  • Extraction: The aqueous layer is extracted three times with diethyl ether or pentane. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, and filtered.

  • Purification: The solvent is removed from the filtrate using a rotary evaporator. The crude product is then purified by fractional distillation under reduced pressure to yield pure this compound as a colorless liquid.

ParameterValue
Yield Typically 60-70%
Reaction Time 12-16 hours
Reaction Temperature Reflux temperature of THF

Characterization of this compound

The identity and purity of the synthesized this compound are confirmed through a combination of spectroscopic methods and physical property measurements.

Physical Properties

This compound is a colorless liquid with the following physical properties:

PropertyValueReference
Molecular Formula C₁₀H₂₈Si₃[1][2]
Molecular Weight 232.59 g/mol
Boiling Point 219 °C (at 760 mmHg); 93-95 °C (at 13.5 mmHg)[1]
Density 0.827 g/mL at 25 °C
Refractive Index (n²⁰/D) 1.464
Spectroscopic Data

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

  • ¹H NMR (Proton NMR): The ¹H NMR spectrum is remarkably simple, exhibiting two main signals.

    • A high-field singlet corresponding to the 27 equivalent protons of the nine methyl groups on the three trimethylsilyl (B98337) moieties.

    • A downfield singlet corresponding to the single methine proton.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~0.11Singlet27HSi(CH ₃)₃
~ -0.9Singlet1HCH
  • ¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum is also straightforward, showing two distinct signals.

    • A signal for the nine equivalent methyl carbons.

    • A signal for the central methine carbon, which is significantly shielded due to the attachment of three silicon atoms.

Chemical Shift (δ) ppmAssignment
~1.6Si(C H₃)₃
~ -8.0C H

The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of specific functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
~2950StrongC-H stretching (methyl groups)
~1250StrongSi-CH₃ symmetric deformation (umbrella mode)
~840StrongSi-C stretching and CH₃ rocking

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum of this compound typically does not show a prominent molecular ion peak (M⁺) due to facile fragmentation. Common fragments observed include:

m/zFragment
217[M - CH₃]⁺
145[(CH₃)₃Si-Si(CH₃)₂]⁺
73[(CH₃)₃Si]⁺ (base peak)

Logical Workflow and Relationships

The synthesis and characterization of this compound follow a logical progression from starting materials to the final, purified, and verified product. This workflow can be visualized as follows:

Synthesis_Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Start Starting Materials (Bromoform, Li, Me3SiCl) Reaction One-Pot Reaction in THF Start->Reaction Addition Workup Aqueous Work-up & Extraction Reaction->Workup Quenching Purification Fractional Distillation Workup->Purification Product This compound Purification->Product NMR NMR Spectroscopy (1H, 13C) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS Phys_Props Physical Properties (BP, Density, nD) Product->Phys_Props Verified_Product Verified Structure Final_Report Technical Guide Verified_Product->Final_Report Data Compilation

Caption: Workflow for the synthesis and characterization of this compound.

Safety and Handling

This compound is a flammable liquid and should be handled in a well-ventilated fume hood.[3] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. The synthesis involves the use of lithium metal, which is highly reactive with water and should be handled with extreme care under an inert atmosphere. Bromoform is toxic and should be handled with caution. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This technical guide has provided a detailed protocol for the synthesis of this compound and a comprehensive overview of its characterization using modern spectroscopic techniques. The data presented herein serves as a valuable resource for researchers and professionals in the fields of chemistry and drug development, enabling the reliable preparation and identification of this important organosilicon reagent. The unique steric bulk of the trisyl group will continue to be exploited in the design of novel molecules with tailored properties.

References

An In-depth Technical Guide to the Steric Hindrance Effects of Tris(trimethylsilyl)methane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tris(trimethylsilyl)methane, often abbreviated as TsiH, is an organosilicon compound featuring a central carbon atom bonded to three bulky trimethylsilyl (B98337) (TMS) groups and one hydrogen atom. The corresponding alkyl group, tris(trimethylsilyl)methyl, commonly known as the "trisyl" (Tsi) group, is one of the most sterically demanding substituents utilized in modern chemistry. Its significant steric bulk is not merely a passive feature but a powerful tool that profoundly influences molecular geometry, reaction kinetics, and mechanistic pathways. This technical guide provides a comprehensive overview of the synthesis, properties, and, most importantly, the steric hindrance effects of this compound and its derivatives. We will delve into quantitative data, detailed experimental protocols, and visual representations of key concepts to offer a thorough resource for professionals in research and development.

Introduction to this compound and the Trisyl Group

The core of this guide revolves around the tris(trimethylsilyl)methyl group, -C(Si(CH₃)₃)₃. This "super bulky" group creates a significant steric shield due to the three large trimethylsilyl substituents.[1] This steric hindrance is the primary driver of its unique chemical behavior, making it an invaluable tool for stabilizing reactive intermediates, controlling reaction selectivity, and synthesizing novel molecular architectures. The parent compound, this compound, serves as the precursor to the highly useful nucleophile, tris(trimethylsilyl)methyllithium (TsiLi).[2][3]

Synthesis and Physicochemical Properties

This compound is a colorless liquid soluble in many common organic solvents.[2][4] Its synthesis and key properties are summarized below.

Synthesis

A common laboratory-scale synthesis involves the reaction of tris(trimethylsilyl)methyllithium with a proton source, or more directly, through the reaction of chloroform (B151607) with trimethylsilyl chloride and lithium. A detailed experimental protocol is provided in Section 6.1.

Physicochemical Properties

The key physical and chemical properties of this compound are compiled in the table below for easy reference.

PropertyValueReference
Chemical Formula C₁₀H₂₈Si₃[2]
Molar Mass 232.59 g/mol
Appearance Colorless liquid[2]
Density 0.827 g/mL at 25 °C
Boiling Point 219 °C (426 °F; 492 K)[2]
55-56 °C / 2 mmHg
Refractive Index (n20/D) 1.464
CAS Number 1068-69-5[2]

Quantifying the Steric Hindrance of the Trisyl Group

The immense steric bulk of the trisyl group is a consequence of the three trimethylsilyl groups attached to a single carbon atom. This steric crowding forces significant distortions in bond angles and lengths compared to less hindered analogues.

Structural Parameters and Steric Effects

Gas-phase electron diffraction studies have revealed that the Me₃Si-C-SiMe₃ angles in this compound are unusually large, approximately 117°.[5] This deviation from the ideal tetrahedral angle of 109.5° indicates substantial steric repulsion between the trimethylsilyl groups.[5] This inherent strain influences the reactivity of the central C-H bond. The steric requirements of the trisyl group are considered to be greater than those of a tert-butyl group and are comparable to highly hindered aryl groups.[6]

ParameterValue/ObservationSignificanceReference
Me₃Si-C-SiMe₃ Bond Angle ~117°Indicates significant steric strain and deviation from ideal tetrahedral geometry.[5]
Steric Constant (Es) -3.8 (for the analogous (Me₃Si)₃Si group)Quantifies the pronounced steric effect, significantly larger than less bulky groups.[7]
Van der Waals Volume Exceptionally largeThe trisyl group creates a large, sterically shielded environment.[6]
Reactivity Impact Blocks backside attack in SN2 reactionsDramatically slows or prevents SN2 reactions at the central carbon.[1]
Promotes elimination (E2) reactionsThe bulky nature favors elimination pathways by shielding the leaving group.[1]

Manifestations of Steric Hindrance in Chemical Reactivity

The steric bulk of the trisyl group is a defining factor in the chemistry of its derivatives, most notably tris(trimethylsilyl)methyllithium (TsiLi).

Formation and Unique Reactivity of Tris(trimethylsilyl)methyllithium (TsiLi)

Metallation of this compound with methyllithium (B1224462) readily affords tris(trimethylsilyl)methyllithium (TsiLi).[2][8] The extreme steric hindrance of the Tsi group imparts unique structural and reactive properties to this organolithium reagent.[9] In solution, TsiLi can exist as multiple species, including a contact ion pair (CIP), a solvent-separated ion pair (SSIP), and a dimeric triple ion, with high barriers to interconversion.[9] These species exhibit dramatically different reactivities, with the solvent-separated ion pair being significantly more reactive than the contact ion pair or the triple ion.[9]

The steric bulk of TsiLi often dictates its reaction pathway. In reactions with compounds containing acidic protons, TsiLi frequently acts as a base, abstracting a proton, rather than as a nucleophile.[3][10] This is a direct consequence of the steric hindrance preventing the bulky nucleophile from accessing the electrophilic carbon center.[3][10]

TsiLi_Reactivity cluster_reaction_types Reaction Pathways TsiH This compound ((Me₃Si)₃CH) TsiLi Tris(trimethylsilyl)methyllithium ((Me₃Si)₃CLi) TsiH->TsiLi Metallation MeLi Methyllithium (CH₃Li) MeLi->TsiLi Proton_Abstraction Proton Abstraction (Base) TsiLi->Proton_Abstraction Sterically Accessible Acidic Proton Nucleophilic_Attack Nucleophilic Attack (Nucleophile) TsiLi->Nucleophilic_Attack Sterically Unhindered Electrophile

The Peterson Olefination

TsiLi is a key reagent in the Peterson olefination reaction, a method for synthesizing alkenes.[2][3] It reacts with aldehydes and ketones to form a β-hydroxysilane intermediate, which then eliminates to form an alkene. The steric bulk of the Tsi group is crucial for the efficiency of this reaction.

Peterson_Olefination TsiLi TsiLi ((Me₃Si)₃CLi) Intermediate β-hydroxysilane intermediate [(Me₃Si)₃C-CR₂-OLi] TsiLi->Intermediate Carbonyl Aldehyde/Ketone (R₂C=O) Carbonyl->Intermediate Alkene 1,1-disilylalkene ((Me₃Si)₂C=CR₂) Intermediate->Alkene Elimination Siloxide Lithium trimethylsiloxide (Me₃SiOLi) Intermediate->Siloxide Elimination

Stabilization of Unusual Compounds

The trisyl group is exceptionally effective at stabilizing molecules with unusual bonding or low coordination numbers. By sterically protecting a reactive center, it allows for the isolation of compounds that would otherwise be too unstable to exist. For instance, the Tsi group has been used to synthesize stable tellurols ((Me₃Si)₃CTeH) and a rare example of a robust organothallium(I) compound.[2]

Key Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and its subsequent use in a reaction with an electrophile.

Synthesis of this compound

This protocol is adapted from established literature procedures.

Materials:

  • Tris(trimethylsilyl)methyllithium (TsiLi) solution in a suitable solvent (e.g., THF)

  • Deionized water or a mild acid solution (e.g., saturated aqueous NH₄Cl)

  • Anhydrous diethyl ether or other suitable extraction solvent

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Round-bottom flask, dropping funnel, magnetic stirrer, and standard glassware for extraction and distillation.

  • Inert atmosphere (Nitrogen or Argon) setup

Procedure:

  • In a round-bottom flask under an inert atmosphere, cool a solution of tris(trimethylsilyl)methyllithium to 0 °C using an ice bath.

  • Slowly add deionized water or saturated aqueous NH₄Cl dropwise to the stirred solution via a dropping funnel. An exothermic reaction will occur. Maintain the temperature below 25 °C.

  • Once the addition is complete, allow the mixture to warm to room temperature and continue stirring for 30 minutes.

  • Transfer the mixture to a separatory funnel. Add diethyl ether to extract the organic product.

  • Separate the organic layer and wash it sequentially with deionized water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by fractional distillation under reduced pressure (e.g., 55-56 °C at 2 mmHg) to yield pure this compound as a colorless liquid.

Reaction of Tris(trimethylsilyl)methyllithium with Benzaldehyde (B42025) (Peterson Olefination)

This protocol outlines the reaction of TsiLi with a non-enolisable aldehyde.[3]

Materials:

  • Tris(trimethylsilyl)methyllithium (TsiLi) solution in THF

  • Benzaldehyde, freshly distilled

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous diethyl ether

  • Anhydrous magnesium sulfate

  • Standard inert atmosphere glassware and workup equipment

Procedure:

  • Prepare a solution of TsiLi in anhydrous THF under an inert atmosphere and cool it to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of freshly distilled benzaldehyde in anhydrous THF to the stirred TsiLi solution.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours or until TLC analysis indicates the consumption of the starting materials.

  • Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.

  • Extract the product with diethyl ether. Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure. The resulting crude product, 1,1-bis(trimethylsilyl)-2-phenylethene, can be purified by column chromatography or distillation.

Experimental_Workflow cluster_synthesis Synthesis of TsiH cluster_reaction Peterson Olefination TsiLi_sol TsiLi Solution Quench Aqueous Quench (e.g., H₂O) Extract Extraction (e.g., Diethyl Ether) Dry Drying (e.g., MgSO₄) Purify_TsiH Purification (Distillation) TsiH_prod Pure TsiH TsiLi_THF TsiLi in THF (-78 °C) Add_Aldehyde Add Benzaldehyde Reaction Reaction & Warm to RT Workup Aqueous Workup Purify_Alkene Purification (Chromatography) Alkene_prod Alkene Product

Conclusion

The tris(trimethylsilyl)methyl group, derived from its parent methane, stands out as a premier example of how steric hindrance can be strategically employed in chemical synthesis. Its immense bulk governs the reactivity of its derivatives, enabling the stabilization of otherwise transient species and directing the outcomes of reactions with remarkable precision. For researchers and professionals in drug development and materials science, a thorough understanding of the principles and applications of this unique sterically hindered group opens up new avenues for molecular design and the synthesis of complex target molecules. The data and protocols presented in this guide serve as a foundational resource for harnessing the potent effects of the trisyl group in innovative research.

References

Tris(trimethylsilyl)methane: A Bulky Ligand for Unprecedented Coordination Environments

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Tris(trimethylsilyl)methane, often abbreviated as TsiH, is an organosilicon compound featuring a central carbon atom bonded to three bulky trimethylsilyl (B98337) groups. Its deprotonated form, the tris(trimethylsilyl)methyl ligand (Tsi), is one of the most sterically demanding ligands in coordination chemistry. This bulkiness is instrumental in stabilizing unusual coordination geometries and low coordination numbers, and in kinetically shielding reactive metal centers. This technical guide provides a comprehensive overview of the synthesis, structural characteristics, and coordination chemistry of this compound and its derivatives, with a focus on its application as a bulky ligand in inorganic and organometallic chemistry. Detailed experimental protocols for the synthesis of the ligand and its metal complexes are provided, along with a compilation of key structural data.

Introduction

The steric and electronic properties of ligands play a crucial role in determining the structure, reactivity, and stability of metal complexes.[1] Bulky ligands, in particular, are essential tools for chemists to control the coordination environment around a metal center. The tris(trimethylsilyl)methyl ligand, -C(SiMe₃)₃ (Tsi), stands out for its exceptional steric bulk, which surpasses that of many other common bulky ligands like the tert-butyl group.[1] This significant steric hindrance can enforce low coordination numbers, stabilize reactive species, and influence the kinetic stability of complexes by preventing intermolecular reactions.[1]

The Tsi ligand is formed by the deprotonation of this compound. The resulting carbanion, tris(trimethylsilyl)methyllithium or "trisyllithium," serves as a versatile reagent for introducing the Tsi group to a wide range of metallic and metalloid elements.[2] The unique properties of the Tsi ligand have enabled the synthesis and characterization of numerous novel complexes with unprecedented structures and reactivity.

Synthesis of this compound and its Derivatives

The synthesis of this compound and its key lithium derivative are foundational for the exploration of its coordination chemistry.

Synthesis of this compound (TsiH)

A common laboratory-scale synthesis involves the reaction of tris(trimethylsilyl)silyllithium with methyl iodide. However, for direct use in generating the Tsi ligand, the commercially available compound is often utilized.

Synthesis of Tris(trimethylsilyl)methyllithium (TsiLi)

Tris(trimethylsilyl)methyllithium is the primary reagent for introducing the Tsi ligand. It is typically prepared by the deprotonation of this compound with an organolithium reagent, such as methyllithium (B1224462).[2]

Experimental Protocol: Synthesis of Tris(trimethylsilyl)methyllithium

Materials:

  • This compound ((Me₃Si)₃CH)

  • Methyllithium (MeLi) solution in diethyl ether

  • Anhydrous diethyl ether or hexane

  • Schlenk line apparatus

  • Dry glassware

Procedure:

  • Under an inert atmosphere (argon or nitrogen), a solution of this compound in anhydrous diethyl ether is prepared in a Schlenk flask.

  • The flask is cooled to 0 °C in an ice bath.

  • An equimolar amount of methyllithium solution is added dropwise to the stirred solution of this compound.

  • The reaction mixture is allowed to warm to room temperature and stirred for several hours. During this time, methane (B114726) gas evolves, and a white precipitate of tris(trimethylsilyl)methyllithium may form.

  • The resulting solution or suspension of tris(trimethylsilyl)methyllithium can be used directly for the synthesis of metal complexes.

Diagram of the Synthesis of Tris(trimethylsilyl)methyllithium:

Synthesis_TsiLi TsiH This compound ((Me₃Si)₃CH) reaction + TsiH->reaction MeLi Methyllithium (CH₃Li) MeLi->reaction TsiLi Tris(trimethylsilyl)methyllithium ((Me₃Si)₃CLi) Methane Methane (CH₄) reaction->TsiLi in Et₂O reaction->TsiLi     +     

Caption: Synthesis of Tris(trimethylsilyl)methyllithium.

Coordination Chemistry of the Tris(trimethylsilyl)methyl Ligand

The Tsi ligand has been successfully coordinated to a vast array of metals, spanning the main group, transition metals, and lanthanides. The extreme steric bulk of the ligand dictates the coordination number and geometry of the resulting complexes, often leading to unusual and highly reactive species.

Main Group Metal Complexes

The Tsi ligand has been instrumental in stabilizing low-coordinate complexes of the main group metals. For instance, monomeric two-coordinate complexes of zinc, cadmium, and mercury have been prepared.[3] The bulky nature of the Tsi ligand prevents the formation of polymeric structures often observed with less sterically demanding ligands.

Transition Metal Complexes

In transition metal chemistry, the Tsi ligand has been used to create complexes with low coordination numbers, which can exhibit unique catalytic properties. The steric shielding provided by the Tsi ligands can also stabilize unusual oxidation states.

Lanthanide and Actinide Complexes

The large ionic radii of the lanthanide and actinide elements can accommodate multiple bulky Tsi ligands. The resulting complexes are often highly soluble in non-polar organic solvents and serve as valuable precursors for materials science and catalysis.

Structural Data of Tris(trimethylsilyl)methyl Metal Complexes

The defining feature of Tsi complexes is their distorted geometries arising from steric strain. This is quantitatively reflected in bond lengths and angles determined by X-ray crystallography.

ComplexMetalM-C Bond Length (Å)C-Si Average Bond Length (Å)Si-C-Si Average Angle (°)Reference
[Li(CH₂SiMe₃)(κ³-N,N′,N′′-Me₆Tren)]Li2.122(5)1.87 (avg.)111.9 (avg.)[2]
[In{C(SiMe₃)₃}]₄In~2.25Not reportedNot reported[4]
[Tl{C(SiMe₃)₃}]₄Tl~2.50Not reportedNot reported[4]
A monomeric (trimethylsilyl)methyl lithium complexLi2.069(3) - 2.113(2)Not reportedNot reported[2]

Note: This table is a representative sample. A comprehensive list would be extensive and is beyond the scope of this guide. The provided data highlights the key structural features.

Experimental Protocols for the Synthesis of Tsi-Metal Complexes

The synthesis of metal complexes bearing the Tsi ligand generally involves the reaction of a suitable metal halide or other precursor with tris(trimethylsilyl)methyllithium.

Experimental Protocol: General Synthesis of a Tris(trimethylsilyl)methyl Metal Complex

Materials:

  • Tris(trimethylsilyl)methyllithium (TsiLi) solution

  • Metal halide (e.g., MClₓ)

  • Anhydrous solvents (e.g., diethyl ether, hexane, toluene)

  • Schlenk line apparatus

  • Dry glassware

Procedure:

  • Under an inert atmosphere, the desired metal halide is dissolved or suspended in an appropriate anhydrous solvent in a Schlenk flask.

  • The reaction flask is cooled to a suitable temperature (often -78 °C or 0 °C) to control the reaction rate.

  • A stoichiometric amount of the tris(trimethylsilyl)methyllithium solution is added dropwise to the stirred metal halide solution/suspension.

  • The reaction mixture is allowed to slowly warm to room temperature and is stirred for a specified period (typically several hours to overnight).

  • The reaction mixture is then worked up to isolate the product. This may involve filtration to remove lithium halide byproduct, followed by removal of the solvent under vacuum.

  • The crude product can be purified by recrystallization from a suitable solvent or by sublimation.

Diagram of a General Synthetic Workflow for Tsi-Metal Complexes:

Synthesis_Workflow start Start dissolve_metal_halide Dissolve/suspend metal halide (MXn) in anhydrous solvent start->dissolve_metal_halide cool_reaction Cool reaction mixture dissolve_metal_halide->cool_reaction add_TsiLi Add TsiLi solution dropwise cool_reaction->add_TsiLi react Stir and warm to room temperature add_TsiLi->react workup Workup: - Filter LiX - Remove solvent react->workup purify Purification: - Recrystallization or - Sublimation workup->purify product [M(Tsi)n] purify->product

Caption: General synthetic workflow for Tsi-metal complexes.

Applications

The unique steric and electronic properties of Tsi-ligated complexes make them valuable in several areas of chemistry.

  • Stabilization of Reactive Species: The Tsi ligand has been used to isolate and study highly reactive species, such as low-coordinate metal centers and molecules with metal-metal bonds.

  • Catalysis: The steric bulk of the Tsi ligand can influence the selectivity of catalytic reactions by controlling access to the metal center.

  • Precursors for Materials Science: Tsi-ligated metal complexes, particularly those of the lanthanides, can serve as single-source precursors for the synthesis of advanced materials.

Conclusion

This compound, through its deprotonated form, provides access to the exceptionally bulky tris(trimethylsilyl)methyl (Tsi) ligand. This ligand has proven to be a powerful tool for the synthesis of novel inorganic and organometallic complexes with unique structural and reactive properties. The steric shielding afforded by the Tsi ligand allows for the stabilization of low-coordinate metal centers and unusual oxidation states, opening up new avenues for research in catalysis, materials science, and fundamental coordination chemistry. The detailed experimental protocols and structural data provided in this guide are intended to facilitate further exploration of the rich and diverse chemistry of this remarkable bulky ligand.

References

The Chemistry of Tris(trimethylsilyl)methane: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tris(trimethylsilyl)methane, often abbreviated as TsiH, is a sterically demanding organosilicon compound with the chemical formula ((CH₃)₃Si)₃CH. Its unique structural features, characterized by the bulky tris(trimethylsilyl)methyl group (trisyl or Tsi), impart remarkable properties that have led to its widespread use in various fields of chemistry. This technical guide provides an in-depth exploration of the synthesis, properties, and diverse applications of this compound, with a focus on its utility in organic synthesis and drug development. Detailed experimental protocols for its preparation and key reactions, alongside a comprehensive compilation of its physicochemical and spectroscopic data, are presented. Furthermore, this guide illustrates key reaction pathways and experimental workflows through detailed diagrams to facilitate a deeper understanding of its chemistry.

Introduction

The strategic placement of bulky substituents is a cornerstone of modern organic chemistry, enabling the control of reactivity, selectivity, and stability of molecules. This compound serves as a valuable precursor to the exceptionally bulky tris(trimethylsilyl)methyl (trisyl) group. This sterically encumbering moiety can be readily introduced into various molecular frameworks, offering a powerful tool for chemists to fine-tune the properties of organic and organometallic compounds. The trisyl group is known to stabilize reactive intermediates, influence reaction pathways through steric hindrance, and serve as a protective group. This guide will delve into the fundamental chemistry of this compound, providing a comprehensive resource for researchers leveraging its unique attributes in their synthetic endeavors.

Physicochemical and Spectroscopic Properties

This compound is a colorless liquid at room temperature and is highly soluble in common organic solvents.[1] Its key physical and spectroscopic properties are summarized in the tables below.

Physical Properties
PropertyValueReference(s)
Molecular Formula C₁₀H₂₈Si₃[2]
Molar Mass 232.59 g/mol [3]
Appearance Colorless liquid[1]
Boiling Point 219 °C (426 °F; 492 K)[1]
55-56 °C / 2 mmHg[4]
Density 0.827 g/mL at 25 °C[1][4]
Refractive Index (n²⁰/D) 1.464[4]
Spectroscopic Data

The spectroscopic data for this compound are crucial for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NucleusChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzReference(s)
¹H NMR ~0.1Singlet-[5] (analogous compound)
~ -0.9 (methine proton)Singlet
¹³C NMR ~2.5--[2][6]
~ -1.0 (methine carbon)
²⁹Si NMR ~ -1 to -3--[7][8][9]

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound is characterized by several key fragments.

m/zRelative IntensityProposed FragmentReference(s)
21799.99[M - CH₃]⁺[2]
7334.71[Si(CH₃)₃]⁺[2]
21825.24Isotope peak of [M - CH₃]⁺[2]
12924.86[(CH₃)₃Si-CH-Si(CH₃)₂]⁺[2]
21911.54Isotope peak of [M - CH₃]⁺[2]

Note: The fragmentation pattern of trimethylsilyl (B98337) compounds is complex and can involve rearrangements. The proposed fragments are based on common fragmentation pathways.[10][11][12][13]

Synthesis and Handling

This compound can be synthesized through various methods, with one common approach involving the reaction of chloroform (B151607) with chlorotrimethylsilane (B32843) and a reducing agent.

Experimental Protocol: Synthesis of this compound

Materials:

  • Chloroform (CHCl₃)

  • Chlorotrimethylsilane ((CH₃)₃SiCl)

  • Lithium powder

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Anhydrous diethyl ether (Et₂O)

  • n-Butyllithium (in hexanes)

  • Hydrochloric acid (aqueous solution)

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of the Grignard-type reagent: In a flame-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (argon or nitrogen), a suspension of lithium powder in anhydrous THF is prepared.

  • A solution of chlorotrimethylsilane in anhydrous THF is added dropwise to the stirred lithium suspension at a controlled temperature (typically below -30 °C).

  • After the addition is complete, the reaction mixture is stirred for several hours at room temperature.

  • Reaction with Chloroform: The reaction mixture is cooled, and a solution of chloroform in anhydrous THF is added dropwise.

  • The reaction is allowed to warm to room temperature and then refluxed for several hours.

  • Work-up: The reaction mixture is cooled and quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield this compound as a colorless liquid.

Note: This is a generalized procedure. For a detailed and optimized protocol, refer to established literature procedures.[14][15]

Key Reactions and Applications

The chemistry of this compound is dominated by the reactivity of its methine proton and the steric bulk of the trisyl group.

Deprotonation and Formation of Trisyllithium

The methine proton of this compound is acidic enough to be deprotonated by strong bases like methyllithium (B1224462) or n-butyllithium, yielding tris(trimethylsilyl)methyllithium, often referred to as trisyllithium.[1][16]

Deprotonation TsiH ((CH₃)₃Si)₃CH TsiLi ((CH₃)₃Si)₃CLi TsiH->TsiLi THF BuLi +  n-BuLi BuLi->TsiLi Butane +  n-C₄H₁₀ BulkyLigand cluster_Tsi Trisyl Group C C Si1 Si(CH₃)₃ C->Si1 Si2 Si(CH₃)₃ C->Si2 Si3 Si(CH₃)₃ C->Si3 M M C->M Coordination PetersonOlefination TsiLi ((CH₃)₃Si)₃CLi Intermediate β-Hydroxysilane Intermediate ((CH₃)₃Si)₃C-CR₂(OLi) TsiLi->Intermediate Nucleophilic Addition Carbonyl R₂C=O Carbonyl->Intermediate Alkene ((CH₃)₃Si)₂C=CR₂ Intermediate->Alkene Elimination Silanolate + (CH₃)₃SiOLi

References

Early studies on Tris(trimethylsilyl)methane reactivity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Early Reactivity of Tris(trimethylsilyl)methane

Introduction

This compound, often abbreviated as TsiH, is an organosilicon compound with the chemical formula ((CH₃)₃Si)₃CH.[1] It is a colorless liquid at room temperature, highly soluble in hydrocarbon solvents.[1][2] The defining feature of this molecule is the central carbon atom bonded to a hydrogen and three bulky trimethylsilyl (B98337) (TMS) groups. This significant steric crowding dictates its unique chemical reactivity, making it a cornerstone for studying the influence of steric hindrance in chemical transformations and a precursor to the exceptionally bulky tris(trimethylsilyl)methyl or "trisyl" (Tsi) ligand.[3][4] This guide explores the foundational studies that first elucidated the reactivity of this remarkable compound.

Core Reactivity Themes

Early research on this compound primarily revolved around two major themes: the generation of its corresponding carbanion and the profound influence of its steric bulk on reaction pathways.

Deprotonation and the Formation of Tris(trimethylsilyl)methyllithium

One of the most fundamental reactions of this compound is the abstraction of its methine proton. Due to the electron-withdrawing nature of the three silicon atoms, this proton is acidic enough to be removed by strong organometallic bases. The reaction with methyllithium (B1224462) (CH₃Li) efficiently generates tris(trimethylsilyl)methyllithium, a highly valuable bulky nucleophilic reagent.[1]

(tms)₃CH + CH₃Li → (tms)₃CLi + CH₄ [1]

This lithium salt is the gateway to a wide array of derivatives, as the resulting carbanion can be reacted with various electrophiles.

Nucleophilic Substitution and the Role of Steric Hindrance

The tris(trimethylsilyl)methyl carbanion, [(Me₃Si)₃C]⁻Li⁺, is a potent yet sterically encumbered nucleophile. Its reactions with electrophiles are often slower or follow different pathways compared to less bulky analogues. For instance, while it readily reacts with less hindered electrophiles like allyl bromide, its reactivity is significantly diminished with bulkier substrates.[3] This reduced reactivity is attributed to the steric shield provided by the three trimethylsilyl groups, which impedes the nucleophile's approach to the electrophilic center.[3][5]

Studies comparing the reactivity of (Me₃Si)₃CLi with its phenyl-substituted analogue, (PhMe₂Si)₃CLi, further underscore the impact of steric bulk. The presence of phenyl groups instead of methyl groups on the silicon atoms creates even greater steric hindrance, in some cases preventing nucleophilic substitution reactions that are successful with the less bulky (Me₃Si)₃CLi.[3]

Experimental Protocols

Protocol 1: Synthesis of Allyl-tris(trimethylsilyl)methane via Deprotonation

This protocol details the lithiation of this compound followed by nucleophilic substitution with allyl bromide.[3]

1. Lithiation:

  • A solution of this compound (TsiH) is prepared in diethyl ether (Et₂O).

  • Methyllithium (MeLi), typically generated in situ from methyl iodide (MeI) and lithium metal (Li), is added to the TsiH solution.

  • The mixture is stirred to allow for the complete formation of tris(trimethylsilyl)methyllithium, (Me₃Si)₃CLi.

2. Alkylation:

  • The solution of (Me₃Si)₃CLi is cooled to 0 °C.

  • A solution of allyl bromide in tetrahydrofuran (B95107) (THF) is added dropwise with continuous stirring.

  • The reaction mixture is maintained at 0 °C for approximately 3 hours.

3. Workup:

  • The reaction is quenched by pouring the mixture into ice water.

  • The organic product is extracted into diethyl ether.

  • The ethereal solution is dried with anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.

Data Presentation

Table 1: Physical Properties of this compound
PropertyValue
Chemical FormulaC₁₀H₂₈Si₃
Molar Mass232.589 g·mol⁻¹
AppearanceColorless liquid
Density0.827 g/mL at 25 °C[2]
Boiling Point55-56 °C at 2 mmHg[2]
Refractive Indexn20/D 1.464[2]
Table 2: Representative Reaction Yields
ReactantsProductConditionsYieldReference
(Me₃Si)₃CLi + Allyl Bromide(Me₃Si)₃C-CH₂-CH=CH₂Et₂O/THF, 0 °C, 3hN/A[3]
(Me₃Si)₃C-CH₂-CH=CH₂ + Dichlorocarbene (:CCl₂)Dichlorocyclopropane derivativeCHCl₃, NaOH/H₂O, PT-catalyst74%[3]
(Me₃Si)₃CLi + Benzyl Bromide(Me₃Si)₃C-CH₂-PhSame as aboveYes[3]
(PhMe₂Si)₃CLi + Benzyl BromideNo reactionSame as above0%[3]

N/A: Specific yield not provided in the cited text, but the reaction is reported as successful.

Visualizations

Reaction Pathway Diagram

reaction_pathway TsiH ((CH₃)₃Si)₃CH This compound p1 TsiH->p1 MeLi CH₃Li MeLi->p1 TsiLi ((CH₃)₃Si)₃C⁻ Li⁺ Trisyllithium p2 TsiLi->p2 CH4 CH₄ Electrophile R-X (e.g., Allyl Bromide) Electrophile->p2 Product ((CH₃)₃Si)₃C-R Alkylated Product LiX LiX p1->TsiLi Deprotonation p1->CH4 p2->Product Nucleophilic Substitution p2->LiX

Caption: Deprotonation of TsiH and subsequent nucleophilic substitution.

Steric Hindrance Concept

steric_hindrance cluster_0 Less Hindered Nucleophile (e.g., CH₃⁻) cluster_1 Bulky Trisyl Nucleophile (((CH₃)₃Si)₃C⁻) E E⁺ Nu1 Nu⁻ Nu1->E Easy Approach Tsi Tsi⁻ Tsi->E Hindered Approach Si1 Si(CH₃)₃ Tsi->Si1 Si2 Si(CH₃)₃ Tsi->Si2 Si3 Si(CH₃)₃ Tsi->Si3

Caption: Steric hindrance preventing a bulky nucleophile's approach.

Radical Reaction Logic

While early studies focused on ionic reactivity, the related tris(trimethylsilyl)silyl radical, (TMS)₃Si•, became a key species in radical chemistry, often used as a less toxic alternative to tin hydrides.[6][7][8] The logic of these radical chain reactions provides context for the potential radical chemistry of the Tsi group.

radical_chain cluster_initiation Initiation cluster_propagation Propagation Cycle Initiator Initiator (e.g., AIBN) Radical_Source Radical Source (e.g., (TMS)₃SiH) Initiator->Radical_Source Heat/UV Tsi_Radical (TMS)₃Si• Radical_Source->Tsi_Radical H• abstraction RH Reduced Product (R-H) Radical_Source->RH RX Organic Halide (R-X) Tsi_Radical->RX Halogen Abstraction Tsi_Radical->RX R_Radical Alkyl Radical (R•) RX->R_Radical R_Radical->Radical_Source H• Abstraction RH->Tsi_Radical Regenerates (TMS)₃Si•

Caption: General workflow for a radical reduction reaction.

References

An In-depth Technical Guide to the Chemical Structure and Bonding of Tris(trimethylsilyl)methane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Tris(trimethylsilyl)methane, with the chemical formula ((CH₃)₃Si)₃CH, is an organosilicon compound notable for its significant steric bulk.[1] This sterically demanding "trisyl" group imparts unique chemical and physical properties to the molecule and its derivatives, making it a valuable building block in organic synthesis and organometallic chemistry.[1] This guide provides a detailed examination of its chemical structure, the nature of its bonding, and the experimental techniques used for its characterization.

Molecular Structure

The structure of this compound features a central carbon atom bonded to a single hydrogen atom and three bulky trimethylsilyl (B98337) (Si(CH₃)₃) groups. The molecule is a colorless liquid at room temperature and is highly soluble in hydrocarbon solvents.[1] The significant steric hindrance created by the three large trimethylsilyl groups surrounding the central methane (B114726) carbon is a defining feature of its structure. This steric crowding influences its reactivity and the geometry of its bonds.

Unlike its carbon analogue, tetra-tert-butylmethane, which is a theoretical compound, the longer silicon-carbon bonds in this compound allow for its synthesis and stability.[2]

Chemical Bonding and Geometry

The bonding in this compound is characterized by the interplay of covalent bonds and steric repulsion between the large silyl (B83357) groups. This repulsion leads to significant distortions from the ideal tetrahedral geometry expected for an sp³-hybridized central carbon atom.

A key feature is the unusually large angle between the silicon atoms attached to the central carbon. Gas-phase electron diffraction studies have revealed that the Me₃Si-C-SiMe₃ angles are approximately 117°.[3][4] This deviation from the standard 109.5° tetrahedral angle indicates that the bulky trimethylsilyl groups are pushing each other apart.

To accommodate this wider Si-C-Si angle, the hybridization of the central carbon's orbitals is altered. The orbitals forming the C-Si bonds have more s-character, while the orbital forming the C-H bond consequently has a higher degree of p-character.[3][4]

Quantitative Structural Data

The following table summarizes key bond lengths and angles for this compound as determined by gas-phase electron diffraction.

ParameterValueReference
Bond Angles
∠(Me₃Si-C-SiMe₃)~117°[3][4]
Bond Lengths
C-Si~1.889 Å[4]

Molecular Visualization

Tris_trimethylsilyl_methane C_central C H H C_central->H Si1 Si C_central->Si1 Si2 Si C_central->Si2 Si3 Si C_central->Si3 C11 CH₃ Si1->C11 C12 CH₃ Si1->C12 C13 CH₃ Si1->C13 C21 CH₃ Si2->C21 C22 CH₃ Si2->C22 C23 CH₃ Si2->C23 C31 CH₃ Si3->C31 C32 CH₃ Si3->C32 C33 CH₃ Si3->C33

Caption: 2D representation of the this compound molecular structure.

Experimental Protocols

A common method for the synthesis of this compound involves the reaction of tris(trimethylsilyl)methyllithium with a proton source. The lithium precursor is generated by reacting this compound with methyllithium (B1224462).[1]

General Protocol:

  • Metalation: this compound is dissolved in an appropriate anhydrous solvent, such as tetrahydrofuran (B95107) (THF).

  • An equivalent amount of methyllithium (MeLi) in a suitable solvent (e.g., diethyl ether) is added dropwise to the solution, typically at a reduced temperature.

  • The reaction mixture is stirred for a period to ensure the complete formation of tris(trimethylsilyl)methyllithium ((tms)₃CLi).

  • Protonation: The reaction is then carefully quenched by the addition of a proton source, such as water or an alcohol, to yield this compound.

  • Purification: The product is isolated by extraction and purified by distillation under reduced pressure.[5]

Another synthetic route involves the reaction of chloroform (B151607) with trimethylsilyl chloride in the presence of a strong base.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Due to the high symmetry of the molecule, the ¹H NMR spectrum is relatively simple. It typically shows a singlet for the 27 protons of the methyl groups and another singlet for the single methine proton.

  • ¹³C NMR: The ¹³C NMR spectrum will show distinct signals for the methyl carbons and the central methine carbon.

  • ²⁹Si NMR: This technique is particularly useful for characterizing organosilicon compounds. A single resonance is expected for the three equivalent silicon atoms in this compound. Tetramethylsilane (TMS) is often used as an internal standard for ¹H, ¹³C, and ²⁹Si NMR.[6]

X-ray Crystallography: Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of molecules in the solid state.

  • Crystal Growth: Suitable single crystals of the compound are grown, often by slow evaporation of a solvent or by cooling a saturated solution.

  • Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected as the crystal is rotated.

  • Structure Solution and Refinement: The collected data is used to solve the crystal structure, providing precise atomic coordinates, from which bond lengths, bond angles, and other geometric parameters can be calculated.

Gas-Phase Electron Diffraction (GED): This technique is used to determine the structure of molecules in the gas phase, free from intermolecular interactions present in the solid state.

  • Sample Introduction: A gaseous beam of the sample is introduced into a high-vacuum chamber.

  • Electron Beam Interaction: The gas molecules are scattered by a high-energy beam of electrons.

  • Data Analysis: The resulting diffraction pattern is analyzed to determine the radial distribution of atoms in the molecule, from which bond lengths and angles can be derived.[4]

Vibrational Spectroscopy (IR and Raman): Infrared (IR) and Raman spectroscopy are used to probe the vibrational modes of the molecule.

  • Sample Preparation: The sample (neat liquid, solution, or KBr pellet) is placed in the path of an infrared beam (for IR spectroscopy) or a laser (for Raman spectroscopy).

  • Spectrum Acquisition: The absorption of IR radiation or the scattering of the laser light is measured as a function of frequency.

  • Interpretation: The resulting spectrum shows peaks corresponding to specific vibrational modes, such as C-H stretching, Si-C stretching, and methyl group deformations, which are characteristic of the molecule's structure.

References

Physical and chemical properties of Tris(trimethylsilyl)methane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(trimethylsilyl)methane, also known as methanetriyltris(trimethylsilane), is a sterically hindered organosilicon compound with the chemical formula C₁₀H₂₈Si₃. Its unique structure, featuring a central carbon atom bonded to three bulky trimethylsilyl (B98337) groups, imparts distinct physical and chemical properties that make it a valuable reagent in organic and organometallic synthesis. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols, and an exploration of its reactivity.

Physical and Chemical Properties

This compound is a colorless liquid at room temperature and is highly soluble in hydrocarbon solvents.[1][2] Its high steric bulk significantly influences its reactivity, often providing stability to otherwise reactive species.

Table 1: Physical and Chemical Properties of this compound
PropertyValueReference(s)
Molecular Formula C₁₀H₂₈Si₃[3][4]
Molecular Weight 232.59 g/mol [4][5][6]
Appearance Colorless liquid[2]
Density 0.827 g/mL at 25 °C[5][7]
Boiling Point 55-56 °C at 2 mmHg[5][7]
219 °C (calculated)[2]
Refractive Index n20/D 1.464[5][7]
Flash Point 76 °C (168.8 °F) - closed cup[5]
Solubility Highly soluble in hydrocarbon solvents.[2]

Spectroscopic Data

The structural features of this compound are well-characterized by various spectroscopic techniques.

Table 2: Spectroscopic Data of this compound
TechniqueKey Features and ObservationsReference(s)
¹H NMR A single sharp resonance for the 27 equivalent protons of the three trimethylsilyl groups.[8]
¹³C NMR Resonances corresponding to the methyl carbons of the trimethylsilyl groups and the central methine carbon.[3][8]
Infrared (IR) Spectroscopy Characteristic absorption bands for C-H and Si-C bonds. A notable feature is the Si-C stretching vibration.[8]
Mass Spectrometry (EI) The mass spectrum exhibits a molecular ion peak and characteristic fragmentation patterns, including the loss of methyl groups and trimethylsilyl fragments. The base peak is often the trimethylsilyl cation ([Si(CH₃)₃]⁺) at m/z 73.[3]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of chloroform (B151607) with chlorotrimethylsilane (B32843) in the presence of a reducing agent like magnesium or lithium in a suitable solvent such as anhydrous tetrahydrofuran (B95107) (THF). The following is a generalized protocol based on analogous preparations.

Materials:

  • Chloroform (CHCl₃)

  • Chlorotrimethylsilane ((CH₃)₃SiCl)

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Iodine (crystal, as initiator)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen).

  • To the flask, add magnesium turnings and a crystal of iodine.

  • Add a small amount of a solution of chlorotrimethylsilane in anhydrous THF to initiate the reaction, which is indicated by a color change.

  • Once the reaction has started, add the remaining solution of chlorotrimethylsilane and a solution of chloroform in anhydrous THF dropwise from the dropping funnel at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the reaction mixture at reflux for several hours to ensure complete reaction.

  • Cool the reaction mixture to room temperature and then quench by the slow addition of a saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Diagram: Synthesis Workflow

G Synthesis of this compound reagents Chloroform & Chlorotrimethylsilane in Anhydrous THF reaction Reaction under Inert Atmosphere reagents->reaction mg Magnesium Turnings mg->reaction quench Quench with sat. aq. NH4Cl reaction->quench extraction Extraction with Diethyl Ether quench->extraction drying Drying over MgSO4 extraction->drying evaporation Solvent Evaporation drying->evaporation purification Fractional Distillation under Reduced Pressure evaporation->purification product Pure this compound purification->product

Caption: Workflow for the synthesis of this compound.

Purification by Fractional Distillation under Reduced Pressure

Due to its relatively high boiling point at atmospheric pressure, this compound is best purified by fractional distillation under reduced pressure to prevent decomposition.

Procedure:

  • Assemble a fractional distillation apparatus with a vacuum source.

  • Place the crude this compound in the distillation flask with a few boiling chips or a magnetic stir bar.

  • Gradually reduce the pressure to the desired level (e.g., 2 mmHg).

  • Slowly heat the distillation flask.

  • Collect the fraction that distills at the expected boiling point (55-56 °C at 2 mmHg).[5][7]

Chemical Properties and Reactivity

The chemistry of this compound is dominated by the steric bulk of the three trimethylsilyl groups and the acidity of the methine proton.

Formation of Trisyllithium

The methine proton of this compound is weakly acidic and can be deprotonated by strong bases, such as methyllithium, to form tris(trimethylsilyl)methyllithium, commonly known as "trisyllithium".[2] This organolithium reagent is a bulky nucleophile used in various organic reactions.

(Me₃Si)₃CH + CH₃Li → (Me₃Si)₃CLi + CH₄

Diagram: Formation of Trisyllithium

G Formation of Trisyllithium TTM This compound ((Me3Si)3CH) Trisyllithium Trisyllithium ((Me3Si)3CLi) TTM->Trisyllithium Deprotonation MeLi Methyllithium (CH3Li) MeLi->Trisyllithium Methane Methane (CH4)

Caption: Reaction of this compound with methyllithium.

Steric Hindrance

The three bulky trimethylsilyl groups create a sterically crowded environment around the central carbon atom. This steric hindrance plays a crucial role in the stability of its derivatives and influences the regioselectivity of its reactions. For instance, the steric bulk can prevent or slow down reactions that would otherwise occur with less hindered analogues.

Reactivity with Electrophiles

Trisyllithium, derived from this compound, reacts with a variety of electrophiles. However, its high steric bulk can limit the range of suitable electrophiles. Reactions typically occur with smaller, more reactive electrophiles.

Biological Activity and Toxicology

There is no evidence to suggest that this compound is involved in any biological signaling pathways. Its synthetic nature and bulky, non-polar structure make it unlikely to interact with biological receptors or participate in natural metabolic processes.

Toxicological data indicates that this compound may cause skin, eye, and respiratory tract irritation.[4] It is classified as a combustible liquid.[8] Standard laboratory safety precautions, including the use of personal protective equipment, should be observed when handling this compound.

Conclusion

This compound is a sterically demanding organosilicon compound with well-defined physical and chemical properties. Its primary utility in research and development lies in its role as a precursor to the bulky nucleophile, trisyllithium. The significant steric hindrance it provides is a key feature that is exploited in the synthesis of highly stable organometallic complexes and in controlling the stereochemical outcome of reactions. While it is a valuable synthetic tool, its lack of known biological activity suggests its applications are confined to the realm of chemical synthesis rather than direct pharmaceutical or therapeutic use. Researchers and scientists working with this compound should be familiar with its properties and handle it with appropriate safety measures.

References

Methodological & Application

Synthesis Protocol for Tris(trimethylsilyl)methane

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(trimethylsilyl)methane, also known as TsiM, is a sterically hindered organosilicon compound with the formula C₁₀H₂₈Si₃. Its bulky tris(trimethylsilyl)methyl group, often abbreviated as "trisyl" or "Tsi," imparts unique chemical and physical properties to molecules containing this moiety. In medicinal chemistry and drug development, the trisyl group can be utilized to enhance the metabolic stability of a drug candidate by sterically shielding susceptible positions from enzymatic degradation. Furthermore, its lipophilic nature can be exploited to modify the pharmacokinetic profile of a compound. This document provides a detailed protocol for the synthesis of this compound via a Grignard-type reaction, based on established literature procedures.

Principle of the Method

The synthesis of this compound is achieved through the reaction of chloroform (B151607) with an excess of chlorotrimethylsilane (B32843) in the presence of magnesium metal in a suitable ethereal solvent. The reaction proceeds via the in-situ formation of a Grignard-like reagent which then reacts with further chlorotrimethylsilane to afford the desired product. The reaction is highly dependent on anhydrous conditions to prevent quenching of the reactive intermediates.

Data Presentation

ParameterValue
Reactants
Chloroform (CHCl₃)1.0 molar equivalent
Chlorotrimethylsilane ((CH₃)₃SiCl)6.0 molar equivalents
Magnesium (Mg) Turnings6.0 molar equivalents
Solvent
Tetrahydrofuran (B95107) (THF)Anhydrous
Reaction Conditions
Initial TemperatureRoom Temperature
Reaction TemperatureReflux
Reaction Time24 hours
Work-up
Quenching AgentSaturated aqueous ammonium (B1175870) chloride (NH₄Cl)
Extraction SolventDiethyl ether
Purification
MethodFractional Distillation
Product Characterization
AppearanceColorless liquid
Boiling Point219 °C
Density0.827 g/cm³

Experimental Protocol

Materials:

  • Chloroform (CHCl₃), anhydrous

  • Chlorotrimethylsilane ((CH₃)₃SiCl), distilled

  • Magnesium (Mg) turnings

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether (Et₂O), anhydrous

  • Sodium sulfate (B86663) (Na₂SO₄), anhydrous

  • Round-bottom flask, three-necked, flame-dried

  • Reflux condenser, flame-dried

  • Dropping funnel, flame-dried

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert gas supply (Nitrogen or Argon)

  • Standard glassware for work-up and distillation

Procedure:

  • Reaction Setup:

    • Assemble a flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure all glassware is thoroughly dried to prevent moisture contamination.

    • Place magnesium turnings (6.0 eq) in the flask.

    • The entire apparatus should be maintained under a positive pressure of an inert gas (nitrogen or argon) throughout the reaction.

  • Initiation:

    • Add a small portion of a solution of chloroform (1.0 eq) and chlorotrimethylsilane (6.0 eq) dissolved in anhydrous tetrahydrofuran (THF) to the magnesium turnings via the dropping funnel.

    • If the reaction does not initiate spontaneously, gentle warming with a heat gun may be required. The initiation of the reaction is indicated by the formation of bubbles and a gentle reflux.

  • Reaction:

    • Once the reaction has started, add the remaining solution of chloroform and chlorotrimethylsilane dropwise from the dropping funnel at a rate that maintains a steady reflux.

    • After the addition is complete, continue to heat the reaction mixture at reflux for 24 hours with vigorous stirring.

  • Work-up:

    • After the reflux period, cool the reaction mixture to room temperature.

    • Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution. This should be done in an ice bath to control the exothermic reaction.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine (saturated aqueous NaCl solution).

    • Dry the combined organic extracts over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent from the filtrate by rotary evaporation.

    • Purify the crude product by fractional distillation under atmospheric pressure to obtain this compound as a colorless liquid.

Experimental Workflow Diagram

SynthesisWorkflow Synthesis of this compound A 1. Reaction Setup - Flame-dried 3-neck flask - Magnesium turnings (6.0 eq) - Inert atmosphere (N₂ or Ar) B 2. Initiation - Add a small amount of CHCl₃ (1.0 eq) and (CH₃)₃SiCl (6.0 eq) in THF - Gentle warming if necessary A->B Prepare reaction vessel C 3. Reaction - Add remaining reactants dropwise to maintain reflux - Reflux for 24 hours B->C Initiate reaction D 4. Work-up - Cool to room temperature - Quench with sat. aq. NH₄Cl - Extract with diethyl ether C->D After 24h E 5. Purification - Dry organic phase with Na₂SO₄ - Remove solvent via rotary evaporation - Fractional distillation D->E Isolate crude product F Product This compound (Colorless Liquid) E->F Purify

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • This reaction should be carried out in a well-ventilated fume hood.

  • Anhydrous solvents are essential for the success of the reaction.

  • The quenching of the Grignard reaction is highly exothermic and should be performed with caution.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Chlorotrimethylsilane is corrosive and flammable; handle with care.

  • Chloroform is a suspected carcinogen; handle with appropriate precautions.

Tris(trimethylsilyl)methane: A Safer and Effective Alternative to Tributyltin Hydride in Radical Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

For decades, tributyltin hydride (TBTH) has been a cornerstone reagent in radical-mediated chemical transformations, valued for its high efficiency as a hydrogen atom donor. However, the high toxicity of organotin compounds and the difficulty in removing tin-containing byproducts from reaction mixtures pose significant challenges, particularly in the context of pharmaceutical development where purity and safety are paramount. Tris(trimethylsilyl)methane, commonly abbreviated as TTMSS or (TMS)3CH, has emerged as a compelling substitute for TBTH. This document provides a detailed overview of the applications of TTMSS, comparative data against TBTH, and comprehensive experimental protocols for its use in key radical reactions. TTMSS offers a safer alternative with comparable or, in some cases, superior performance in terms of selectivity.

Advantages of this compound (TTMSS)

  • Reduced Toxicity: TTMSS exhibits significantly lower toxicity compared to organotin compounds like TBTH, making it a safer reagent to handle in a laboratory setting.[1][2]

  • Ease of Product Purification: The byproducts of reactions involving TTMSS are typically more volatile and less polar than organotin residues, simplifying product purification by standard chromatographic techniques.

  • Unique Reactivity and Selectivity: The Si-H bond in TTMSS is slightly stronger than the Sn-H bond in TBTH (79 kcal/mol vs. 74 kcal/mol, respectively).[2] This difference in bond dissociation energy leads to a slower rate of hydrogen atom transfer from TTMSS. This kinetic difference can be advantageous, allowing for cascade reactions or resulting in higher diastereoselectivity in certain radical cyclizations.

Comparative Data: TTMSS vs. TBTH

The following tables summarize the key differences in physical properties, toxicity, and reaction outcomes between TTMSS and TBTH.

Table 1: Physical Properties and Toxicity
PropertyThis compound (TTMSS)Tributyltin Hydride (TBTH)
Formula C10H28Si3C12H28Sn
Molecular Weight 232.59 g/mol 291.06 g/mol
Appearance Colorless liquidColorless liquid
Boiling Point 55-56 °C / 2 mmHg176 °C / 0.5 hPa
Toxicity (Oral LD50, rat) No data available; Classified as a skin, eye, and respiratory irritant.Toxic; LD50 values for related organotin compounds are in the range of 12.6 - 349 mg/kg.
GHS Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)H226 (Flammable liquid and vapor), H301 (Toxic if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H360 (May damage fertility or the unborn child), H372 (Causes damage to organs through prolonged or repeated exposure), H410 (Very toxic to aquatic life with long lasting effects)
Table 2: Performance in Radical Cyclization of 7-Substituted-6-aza-8-bromooct-2-enoates
Substrate (R group)ReagentDiastereomeric Ratio (trans:cis)Yield (%)
s-BuTTMSS>99:160
s-BuTBTH6:1Not Reported
MeTTMSS73:2790
MeTBTH3:1Not Reported

Data sourced from a study on the synthesis of 2,4-disubstituted piperidines. The enhanced diastereoselectivity with TTMSS is attributed to the slower rate of hydrogen atom transfer, which allows for a selective rearrangement of the minor stereoisomer.[3]

Table 3: Performance in Barton-McCombie Deoxygenation
SubstrateReagentObservations
Xanthates from primary alcoholsTTMSSGenerally provides higher yields compared to TBTH.
Xanthates from primary alcoholsTBTHOften requires higher temperatures and gives lower yields due to the reversibility of the addition of the tin radical to the thiocarbonyl group.

TTMSS is often a more effective hydrogen-atom donor for the deoxygenation of xanthates derived from primary alcohols.[2]

Experimental Protocols

Protocol 1: Radical Cyclization for the Synthesis of 2,4-Disubstituted Piperidines using TTMSS

This protocol is adapted from the synthesis of 2,4-disubstituted piperidines where TTMSS showed enhanced diastereoselectivity.

Materials:

  • 7-substituted-6-aza-8-bromooct-2-enoate (1.0 equiv)

  • This compound (TTMSS) (1.5 equiv)

  • Azobisisobutyronitrile (AIBN) (0.2 equiv)

  • Anhydrous toluene (B28343)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of the 7-substituted-6-aza-8-bromooct-2-enoate in anhydrous toluene (0.02 M), add TTMSS and AIBN.

  • Degas the solution by bubbling a gentle stream of nitrogen or argon through it for 15-20 minutes.

  • Heat the reaction mixture to 80-90 °C under an inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica (B1680970) gel to afford the desired 2,4-disubstituted piperidine.

Protocol 2: Barton-McCombie Deoxygenation of a Secondary Alcohol using TTMSS

This protocol describes the deoxygenation of a secondary alcohol via its xanthate derivative.

Step 2a: Preparation of the Xanthate Ester

  • To a solution of the secondary alcohol (1.0 equiv) in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C, add sodium hydride (1.2 equiv) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add carbon disulfide (1.5 equiv) dropwise and stir for an additional 2 hours at room temperature.

  • Add methyl iodide (1.5 equiv) and stir for another 2 hours.

  • Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography to yield the S-methyl xanthate.

Step 2b: Deoxygenation with TTMSS

  • In a round-bottom flask, dissolve the xanthate ester (1.0 equiv) in anhydrous toluene.

  • Add TTMSS (1.5 equiv) and AIBN (0.2 equiv) to the solution.

  • Degas the mixture and heat to reflux (around 110 °C) under an inert atmosphere until the starting material is consumed (as monitored by TLC).

  • Cool the reaction to room temperature and concentrate in vacuo.

  • Purify the residue by flash column chromatography to obtain the deoxygenated product.

Visualizations

G General Mechanism for Radical Reduction cluster_initiation Initiation cluster_propagation Propagation Initiator Initiator 2 R_init• 2 R_init• Initiator->2 R_init• Heat or Light Initiator->2 R_init• (TMS)3Si• (TMS)3Si• 2 R_init•->(TMS)3Si• R_init• R_init• R_init•->(TMS)3Si• +(TMS)3SiH - R_initH R• R• (TMS)3Si•->R• + R-X - (TMS)3SiX (TMS)3Si•->R• R-H R-H R•->R-H +(TMS)3SiH - (TMS)3Si• R•->R-H

Caption: Radical chain reaction mechanism using TTMSS.

G Experimental Workflow: Radical Cyclization start Start reagents Combine Substrate, TTMSS, and AIBN in Toluene start->reagents degas Degas with N2 or Ar reagents->degas heat Heat to 80-90 °C degas->heat monitor Monitor by TLC/GC heat->monitor workup Cool and Concentrate monitor->workup Reaction Complete purify Flash Chromatography workup->purify product Isolated Product purify->product

Caption: Workflow for a typical radical cyclization using TTMSS.

G TTMSS vs. TBTH: A Comparative Overview TTMSS This compound (TTMSS) + Lower Toxicity + Easier Purification + Slower H-atom donor (can improve selectivity) TBTH Tributyltin Hydride (TBTH) + High Toxicity + Difficult Purification + Faster H-atom donor (can lead to side reactions) Radical_Reactions Radical Reactions (e.g., Reductions, Cyclizations) Radical_Reactions->TTMSS Safer & More Selective Alternative Radical_Reactions->TBTH Traditional but Hazardous Reagent

Caption: Comparison of TTMSS and TBTH for radical reactions.

References

Application Notes and Protocols for Reactions with Tris(trimethylsilyl)methane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(trimethylsilyl)methane, often abbreviated as TsiH, is a sterically demanding organosilicon compound with the formula ((CH₃)₃Si)₃CH.[1] Its bulky nature, conferred by the three trimethylsilyl (B98337) groups, imparts unique reactivity and stability to its derivatives, making it a valuable reagent in organic and organometallic chemistry.[2] These application notes provide an overview of the experimental setup, key reactions, and detailed protocols for the safe and effective use of this compound in a research setting.

Safety and Handling

This compound is a combustible liquid and requires careful handling to avoid ignition sources.[3][4] It is irritating to the skin, eyes, and respiratory system.[5][6] Therefore, all manipulations should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including neoprene or nitrile rubber gloves, chemical goggles, and a lab coat.[3][7] An emergency eye wash station and safety shower should be readily accessible.[3]

Accidental Release: In case of a spill, remove all ignition sources and use non-sparking tools for cleanup.[3] Absorb the spill with an inert material and place it in a suitable container for disposal.[3]

Fire Extinguishing: Use foam, carbon dioxide, or dry chemical extinguishers. Do not use a direct stream of water.[3]

Key Applications and Reactions

This compound is primarily used as a precursor to the highly hindered tris(trimethylsilyl)methyl ligand, also known as the "trisyl" (Tsi) group.[2] This is typically achieved by deprotonation with an organolithium reagent to form tris(trimethylsilyl)methyllithium (TsiLi).[6]

Formation of Tris(trimethylsilyl)methyllithium (TsiLi)

The reaction of this compound with methyllithium (B1224462) (MeLi) yields the versatile nucleophile TsiLi.[6] This reagent is a cornerstone for introducing the bulky trisyl group into various molecules.

Reactions of Tris(trimethylsilyl)methyllithium

TsiLi can be used in a variety of subsequent reactions, including:

  • Nucleophilic Substitution: Reaction with electrophiles such as allyl bromide to form new carbon-carbon bonds.[8]

  • Petersen Olefination: Reaction with ketones or aldehydes to synthesize sterically hindered alkenes.[6]

Experimental Protocols

Protocol 1: Synthesis of Tris(trimethylsilyl)methyllithium (TsiLi)

This protocol describes the formation of a solution of Tris(trimethylsilyl)methyllithium in an ethereal solvent.

Materials:

  • This compound (TsiH)

  • Methyllithium (MeLi) solution in diethyl ether (Et₂O)

  • Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (B95107) (THF)

  • Schlenk line and glassware

  • Magnetic stirrer and stir bar

  • Syringes and needles

Procedure:

  • Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar and a rubber septum under an inert atmosphere (e.g., argon or nitrogen).

  • Using a syringe, add a solution of this compound in anhydrous diethyl ether to the flask.

  • Cool the flask to 0 °C using an ice bath.

  • Slowly add a stoichiometric amount of methyllithium solution to the stirred solution of this compound via syringe.

  • Allow the reaction mixture to stir at 0 °C for 1 hour, during which time methane (B114726) gas will evolve.

  • The resulting solution of Tris(trimethylsilyl)methyllithium is ready for use in subsequent reactions.

Protocol 2: Reaction of Tris(trimethylsilyl)methyllithium with Allyl Bromide

This protocol details the synthesis of Allylthis compound.[8]

Materials:

  • Solution of Tris(trimethylsilyl)methyllithium (from Protocol 1)

  • Allyl bromide

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Diethyl ether (Et₂O)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Rotary evaporator

  • Chromatography supplies

Procedure:

  • To the freshly prepared solution of Tris(trimethylsilyl)methyllithium at 0 °C, add a solution of allyl bromide in THF dropwise with stirring.[8]

  • Stir the reaction mixture at 0 °C for 3 hours.[8]

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Pour the mixture into a separatory funnel and extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash with water, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.[8]

  • Purify the crude product by preparative thin-layer chromatography (TLC) using hexane (B92381) as the eluent to yield the final product.[8]

Quantitative Data Summary

ReactionReactantsProductYieldReference
Lithiation of this compoundThis compound, MethyllithiumTris(trimethylsilyl)methyllithiumN/A[6]
Reaction with Allyl BromideTris(trimethylsilyl)methyllithium, Allyl bromideAllylthis compound72%[8]
Reaction with Benzyl BromideTris(trimethylsilyl)methyllithium, Benzyl bromideBenzylthis compoundN/A[8]
Reaction with DichlorocarbeneAllylthis compound, DichlorocarbeneDichlorocyclopropane derivative74%[8]

Visualizations

Experimental_Workflow cluster_prep Preparation of TsiLi cluster_reaction Reaction with Electrophile TsiH This compound Reaction1 Lithiation at 0°C TsiH->Reaction1 MeLi Methyllithium MeLi->Reaction1 Solvent1 Anhydrous Ether/THF Solvent1->Reaction1 TsiLi Tris(trimethylsilyl)methyllithium Solution Reaction1->TsiLi Reaction2 Nucleophilic Attack TsiLi->Reaction2 Electrophile Electrophile (e.g., Allyl Bromide) Electrophile->Reaction2 Workup Aqueous Workup & Extraction Reaction2->Workup Purification Purification (e.g., Chromatography) Workup->Purification Product Final Product Purification->Product

Caption: General experimental workflow for the synthesis and reaction of TsiLi.

Reaction_Pathway TsiH [(CH3)3Si]3CH TsiLi [(CH3)3Si]3CLi TsiH->TsiLi + CH3Li - CH4 Product [(CH3)3Si]3CCH2CH=CH2 TsiLi->Product + AllylBr - LiBr AllylBr CH2=CHCH2Br

References

Application Notes and Protocols: Tris(trimethylsilyl)methane in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of tris(trimethylsilyl)methane and its derivatives in organic synthesis. The unique steric and electronic properties of the tris(trimethylsilyl)methyl (trisyl or Tsi) group make it a valuable tool in various synthetic transformations, from the stabilization of reactive metal centers to the stereoselective synthesis of alkenes. Additionally, the closely related tris(trimethylsilyl)silane (B43935) (TTMSS) is a key reagent in modern radical chemistry, offering a less toxic alternative to traditional reagents.

The Tris(trimethylsilyl)methyl (Trisyl) Group as a Bulky Ligand in Organometallic Chemistry

Application Note:

The tris(trimethylsilyl)methyl group, often referred to as the "trisyl" or "Tsi" group, is one of the most sterically demanding ligands used in organometallic chemistry. Its exceptional bulk is utilized to stabilize metal complexes with low coordination numbers and unusual geometries, which might otherwise be highly reactive and difficult to isolate.[1] The three trimethylsilyl (B98337) groups create a cone-like structure that effectively shields the metal center, preventing intermolecular reactions and allowing for the study of fundamental organometallic transformations. This has enabled the synthesis and characterization of novel complexes across the periodic table, including those of the s, p, and f block elements.[1] The steric protection afforded by the Tsi ligand significantly influences the reactivity and structure of the resulting organometallic derivatives.[1]

Experimental Protocol 1: Synthesis of a Trisyl-Ligated Transition Metal Complex

This protocol describes a general method for the synthesis of a transition metal complex bearing a multidentate ligand derived from a trisyl synthon.[2]

Principle:

A functionalized trisyl precursor is first synthesized and then lithiated to generate a trisyl-based lithium salt. This salt is then used as a ligand transfer reagent in a reaction with a transition metal halide to afford the desired organometallic complex.

Materials and Reagents:

  • (Me3Si)2CH(SiMe2CH2Cl) (trisyl synthon 1)

  • Appropriate N- or S-containing nucleophile (e.g., a secondary amine or thiol)

  • Methyllithium (B1224462) (MeLi) solution in diethyl ether

  • Anhydrous solvents (e.g., THF, Diethyl Ether, Pentane)

  • Transition metal dichloride (e.g., CrCl2, MnCl2, FeCl2, CoCl2)

  • Standard Schlenk line and glassware for air-sensitive synthesis

  • Argon or Nitrogen gas (inert atmosphere)

Procedure:

  • Synthesis of the Ligand Precursor: In an inert atmosphere glovebox or using Schlenk techniques, dissolve the trisyl synthon (Me3Si)2CH(SiMe2CH2Cl) (1.0 eq) in anhydrous THF. Cool the solution to -78 °C and add a solution of the desired N- or S-containing nucleophile (1.0 eq) in THF dropwise. Allow the reaction mixture to warm to room temperature and stir for 12 hours. The solvent is removed under vacuum, and the residue is extracted with pentane (B18724). The pentane solution is filtered, and the solvent is evaporated to yield the functionalized trisyl precursor.

  • Formation of the Lithium Salt: Dissolve the functionalized trisyl precursor (1.0 eq) in anhydrous diethyl ether and cool to -78 °C. Add a solution of MeLi (2.0 eq) in diethyl ether dropwise. The mixture is allowed to warm to room temperature and stirred for 4 hours. The resulting precipitate of the trisyl-based lithium salt is collected by filtration, washed with cold pentane, and dried under vacuum.

  • Synthesis of the Transition Metal Complex: Suspend the trisyl-based lithium salt (1.0 eq) in anhydrous THF. In a separate flask, prepare a slurry of the transition metal dichloride (1.0 eq) in THF. Add the metal chloride slurry to the lithium salt suspension at room temperature. The reaction mixture is stirred for 24 hours. The solvent is then removed in vacuo, and the residue is extracted with pentane. The solution is filtered to remove LiCl, and the filtrate is concentrated and cooled to -30 °C to induce crystallization of the product.

Characterization:

The final complex can be characterized by single-crystal X-ray diffraction to determine its solid-state structure, and by NMR spectroscopy and elemental analysis to confirm its composition and purity.

Safety Precautions:

Organolithium reagents such as MeLi are highly pyrophoric and must be handled with extreme care under an inert atmosphere. Anhydrous solvents are flammable. Appropriate personal protective equipment (flame-retardant lab coat, safety glasses, gloves) should be worn at all times.

Quantitative Data:

The yields for the synthesis of transition-metal complexes using trisyl-based multidentate ligands are generally high.[2]

Metal (M)PrecursorProductYield (%)
FeFeCl2Trisyl-based Fe(II) complex>80
CoCoCl2Trisyl-based Co(II) complex>85
MnMnCl2Trisyl-based Mn(II) complex>80
CrCrCl2Trisyl-based Cr(II) complex>75

Visualization of the Trisyl Ligand Coordination

Trisyl_Ligand_Coordination M M C_alpha M->C_alpha σ-bond Si1 Si C_alpha->Si1 Si2 Si C_alpha->Si2 Si3 Si C_alpha->Si3 Me1_1 Me Si1->Me1_1 Me1_2 Me Si1->Me1_2 Me1_3 Me Si1->Me1_3 Me2_1 Me Si2->Me2_1 Me2_2 Me Si2->Me2_2 Me2_3 Me Si2->Me2_3 Me3_1 Me Si3->Me3_1 Me3_2 Me Si3->Me3_2 Me3_3 Me Si3->Me3_3

Caption: Coordination of the bulky trisyl ligand to a metal center.

Trisyllithium in Petersen Olefination

Application Note:

The Petersen olefination is a powerful method for the synthesis of alkenes from α-silyl carbanions and carbonyl compounds.[3][4] Trisyllithium, ((Me3Si)3CLi), the lithium derivative of this compound, serves as a highly sterically hindered α-silyl carbanion.[5] The reaction proceeds through a β-hydroxysilane intermediate, which can be isolated.[3] A key advantage of the Petersen olefination is the ability to control the stereochemistry of the resulting alkene. Treatment of the β-hydroxysilane intermediate with an acid leads to anti-elimination, while basic conditions promote syn-elimination, often allowing for the selective formation of either the (E)- or (Z)-alkene from the same intermediate.[3][6]

Experimental Protocol 2.1: Preparation of Trisyllithium ((Me3Si)3CLi)

Principle:

This compound is deprotonated by methyllithium to generate trisyllithium.[7]

Materials and Reagents:

  • This compound ((Me3Si)3CH)

  • Methyllithium (MeLi) solution in diethyl ether

  • Anhydrous tetrahydrofuran (B95107) (THF) or diethyl ether

  • Schlenk flask and syringe

  • Argon or Nitrogen gas

Procedure:

  • Under an inert atmosphere, add this compound (1.0 eq) to a Schlenk flask containing anhydrous THF or diethyl ether.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of methyllithium (1.05 eq) dropwise via syringe.

  • Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for an additional 2 hours. The formation of a white precipitate indicates the generation of trisyllithium.

  • The resulting slurry of trisyllithium can be used directly in subsequent reactions.

Safety Precautions:

Methyllithium is pyrophoric. Handle with care under an inert atmosphere. Anhydrous ethers are flammable.

Experimental Protocol 2.2: Petersen Olefination of an Aldehyde with Trisyllithium

Principle:

The pre-formed trisyllithium reacts with an aldehyde to form a β-hydroxysilane, which is then subjected to elimination to yield the corresponding alkene.[8]

Materials and Reagents:

  • Trisyllithium slurry from Protocol 2.1

  • Aldehyde (e.g., benzaldehyde)

  • Anhydrous diethyl ether

  • For acidic elimination: Acetic acid or sulfuric acid

  • For basic elimination: Potassium hydride (KH) or sodium hydride (NaH)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Addition to Carbonyl: To the freshly prepared slurry of trisyllithium (1.1 eq) in diethyl ether at -78 °C, add a solution of the aldehyde (1.0 eq) in diethyl ether dropwise.

  • Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.

  • Work-up to Isolate β-Hydroxysilane: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude β-hydroxysilane can be purified by column chromatography.

  • Elimination:

    • Acid-Catalyzed (anti-elimination): Dissolve the purified β-hydroxysilane in a suitable solvent like THF and treat with a catalytic amount of a strong acid (e.g., H2SO4) or a stoichiometric amount of a weaker acid (e.g., acetic acid) at room temperature. Monitor the reaction by TLC until the starting material is consumed.

    • Base-Catalyzed (syn-elimination): Dissolve the purified β-hydroxysilane in anhydrous THF and add potassium hydride (1.2 eq) portion-wise at 0 °C. Allow the mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Final Work-up and Purification: After the elimination is complete, quench the reaction mixture carefully (e.g., with saturated aqueous sodium bicarbonate for the acidic elimination, or water for the basic elimination). Extract the product with an organic solvent, dry the combined organic layers, and concentrate. Purify the resulting alkene by column chromatography.

Quantitative Data:

The yields of the Petersen olefination can vary depending on the substrate and the elimination conditions.

Carbonyl SubstrateElimination ConditionAlkene ProductYield (%)
BenzaldehydeKH, THF1-phenyl-2,2-bis(trimethylsilyl)ethene~85-90
CyclohexanoneH2SO4, THF1-(2,2-bis(trimethylsilyl)vinyl)cyclohexene~70-80
AcetoneKH, THF1,1-bis(trimethylsilyl)-2-methylprop-1-ene~80-85

Visualization of the Petersen Olefination Mechanism

Petersen_Olefination start (Me3Si)3CLi + R2CO intermediate β-hydroxysilane intermediate start->intermediate Nucleophilic Addition acid_path Acidic Workup (e.g., H+) intermediate->acid_path Protonation of OH base_path Basic Workup (e.g., KH) intermediate->base_path Deprotonation of OH anti_elim Anti-elimination acid_path->anti_elim syn_elim Syn-elimination base_path->syn_elim alkene_E (E)-Alkene anti_elim->alkene_E alkene_Z (Z)-Alkene syn_elim->alkene_Z

Caption: Stereoselective pathways of the Petersen olefination.

Tris(trimethylsilyl)silane (TTMSS) in Radical-Mediated Reactions

Application Note:

Tris(trimethylsilyl)silane ((Me3Si)3SiH or TTMSS) is a highly valuable reagent in radical chemistry, largely replacing toxic organotin compounds like tributyltin hydride.[9][10] Its Si-H bond is sufficiently weak (estimated at 84 kcal/mol) to act as an efficient hydrogen atom donor in radical chain reactions.[9] Key applications include:

  • Radical Reductions: TTMSS is widely used for the reduction of various functional groups. A prominent example is the Barton-McCombie deoxygenation of alcohols, where an alcohol is converted to a thiocarbonyl derivative (e.g., a xanthate), which then undergoes radical reduction with TTMSS to the corresponding alkane.[11]

  • Hydrosilylation of Alkenes and Alkynes: TTMSS adds across carbon-carbon double and triple bonds via a radical chain mechanism, typically initiated by a radical initiator like AIBN or photochemically.[12][13] This reaction proceeds with anti-Markovnikov regioselectivity to afford organosilanes, which are versatile synthetic intermediates.[12]

Experimental Protocol 3.1: Radical Deoxygenation of a Secondary Alcohol using TTMSS

Principle:

The alcohol is first converted to an O-phenyl chlorothionoformate, which is then reduced by TTMSS in the presence of a radical initiator.

Materials and Reagents:

  • Secondary alcohol

  • O-Phenyl chlorothionoformate

  • Pyridine (B92270)

  • Dichloromethane (DCM)

  • Tris(trimethylsilyl)silane (TTMSS)

  • Azobisisobutyronitrile (AIBN)

  • Anhydrous toluene (B28343) or benzene

  • Standard laboratory glassware

  • Argon or Nitrogen gas

Procedure:

  • Formation of the Thionoformate: To a solution of the secondary alcohol (1.0 eq) and pyridine (1.2 eq) in DCM at 0 °C, add O-phenyl chlorothionoformate (1.1 eq) dropwise. Stir the mixture at room temperature for 3 hours. Wash the reaction mixture with water, 1M HCl, and brine. Dry the organic layer over Na2SO4, filter, and concentrate to give the crude thionoformate, which can be purified by chromatography or used directly in the next step.

  • Deoxygenation: In a flask equipped with a reflux condenser, dissolve the thionoformate (1.0 eq), TTMSS (1.5 eq), and a catalytic amount of AIBN (0.1 eq) in anhydrous toluene. De-gas the solution by bubbling with argon for 15 minutes. Heat the reaction mixture to reflux (around 110 °C) for 2-4 hours, or until the starting material is consumed (monitored by TLC).

  • Work-up and Purification: Cool the reaction mixture to room temperature and concentrate in vacuo. Purify the residue by column chromatography on silica (B1680970) gel (typically eluting with hexanes or a mixture of hexanes and ethyl acetate) to afford the deoxygenated product.

Quantitative Data for Deoxygenation:

Alcohol Substrate (as thionoformate)ProductYield (%)
1-PhenylethanolEthylbenzene~90
CyclododecanolCyclododecane~95
Mentholp-Menthane~88

Experimental Protocol 3.2: Radical Hydrosilylation of an Alkene with TTMSS

Principle:

TTMSS undergoes a radical-initiated addition to an alkene to provide the anti-Markovnikov hydrosilylation product.

Materials and Reagents:

  • Alkene (e.g., 1-octene)

  • Tris(trimethylsilyl)silane (TTMSS)

  • Azobisisobutyronitrile (AIBN)

  • Anhydrous toluene or benzene

  • Schlenk tube or flask with reflux condenser

  • Argon or Nitrogen gas

Procedure:

  • In a Schlenk tube, combine the alkene (1.0 eq), TTMSS (1.2 eq), and AIBN (0.05 eq) in anhydrous toluene.

  • Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Heat the reaction mixture at 80-90 °C for 6-12 hours.

  • Monitor the reaction progress by GC or 1H NMR spectroscopy.

  • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography to yield the pure organosilane.

Quantitative Data for Hydrosilylation of 1-Octene:

ProductRegioselectivity (anti-Markovnikov:Markovnikov)Yield (%)
1-(Tris(trimethylsilyl)silyl)octane>98:2~90

Visualization of Radical Deoxygenation and Hydrosilylation

Radical_Mechanisms cluster_deoxygenation Radical Deoxygenation cluster_hydrosilylation Radical Hydrosilylation AIBN_d AIBN_d R•_init R•_init AIBN_d->R•_init Initiation (Me3Si)3Si• (Me3Si)3Si• R•_init->(Me3Si)3Si• H-abstraction from TTMSS Adduct Adduct (Me3Si)3Si•->Adduct Addition to C=S of xanthate R'• R'• Adduct->R'• Fragmentation R'H R'H R'•->R'H H-abstraction from TTMSS R'H->(Me3Si)3Si• Propagation cycle AIBN_h AIBN_h R•_init_h R•_init_h AIBN_h->R•_init_h Initiation (Me3Si)3Si•_h (Me3Si)3Si•_h R•_init_h->(Me3Si)3Si•_h H-abstraction from TTMSS Adduct_h Adduct_h (Me3Si)3Si•_h->Adduct_h Addition to alkene Product Product Adduct_h->Product H-abstraction from TTMSS Product->(Me3Si)3Si•_h Propagation cycle

Caption: Radical chain mechanisms for deoxygenation and hydrosilylation.

Applications in Drug Development and Medicinal Chemistry

Application Note:

While direct incorporation of the bulky this compound group into drug candidates is uncommon, the synthetic methodologies it enables are highly relevant to drug discovery and development. The strategic replacement of carbon atoms with silicon, known as the "silicon switch," is an emerging strategy in medicinal chemistry to modulate a drug's physicochemical properties, such as lipophilicity, metabolic stability, and hydrogen bonding capacity.[14][15] Organosilicon compounds, including silanols, can exhibit improved pharmacokinetic profiles compared to their carbon analogues.[15]

The reagents discussed herein, particularly TTMSS, are valuable for the synthesis of complex molecular scaffolds and for the late-stage functionalization of natural products and drug-like molecules. For instance, the radical deoxygenation using TTMSS provides a mild and efficient way to remove hydroxyl groups, which can be a crucial step in simplifying a natural product's structure or improving its drug-like properties.[16] The ability to perform these transformations without toxic tin byproducts is a significant advantage in pharmaceutical synthesis.[10]

Workflow for Integrating Silicon Chemistry in Drug Discovery

Drug_Discovery_Workflow start Lead Compound (Carbon-based) synthesis Synthesis of Sila-Analogue start->synthesis purification Purification & Characterization synthesis->purification reagents Using Si-reagents: - TTMSS (reductions) - Tsi-Li (C-C bonds) reagents->synthesis testing In Vitro & In Vivo Testing purification->testing analysis Analyze ADMET Properties (Lipophilicity, Metabolism) testing->analysis optimization Lead Optimization analysis->optimization optimization->synthesis Iterative Design

Caption: Integration of organosilicon synthesis into a drug discovery workflow.

References

Application Notes and Protocols for Tris(trimethylsilyl)methane in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(trimethylsilyl)methane, often abbreviated as TTM, is a versatile organosilicon compound with the chemical formula ((CH₃)₃Si)₃CH.[1] Its unique structure, featuring a central carbon atom bonded to three bulky trimethylsilyl (B98337) groups, imparts distinct reactivity that makes it a valuable reagent in modern organic synthesis. These application notes provide a comprehensive guide to the use of this compound in several key chemical transformations, including radical reductions, hydrosilylation reactions, and as a precursor to the bulky nucleophile, Tris(trimethylsilyl)methyllithium, for Peterson olefination.

Physical and Chemical Properties

This compound is a colorless liquid that is highly soluble in common hydrocarbon solvents.[1] Key physical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₀H₂₈Si₃[1][2][3]
Molecular Weight 232.59 g/mol [2]
Boiling Point 55-56 °C at 2 mmHg[2]
Density 0.827 g/mL at 25 °C[2]
Refractive Index n20/D 1.464[2]

Safety Precautions

This compound is a combustible liquid and can cause skin and serious eye irritation. It may also cause respiratory irritation.[2] It is essential to handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid contact with heat, sparks, and open flames. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Key Applications and Experimental Protocols

Radical-Mediated Reduction of Alkyl Halides

Tris(trimethylsilyl)silane (B43935) ((Me₃Si)₃SiH), a related compound, is a well-established radical-based reducing agent, often used as a less toxic alternative to organotin hydrides like tributyltin hydride.[4][5] this compound itself is not a direct hydrogen donor for radical reductions in the same manner as the silane (B1218182); however, its derivatives and related silicon hydrides are central to these transformations. The general mechanism involves the generation of a silyl (B83357) radical which then partakes in a radical chain reaction to reduce the alkyl halide.

Experimental Workflow: Radical Reduction of an Alkyl Halide

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_product Product start Combine alkyl halide, Tris(trimethylsilyl)silane, and radical initiator (e.g., AIBN) in a suitable solvent (e.g., benzene). heat Heat the reaction mixture (e.g., 80 °C) under an inert atmosphere. start->heat Initiate reaction cool Cool the reaction mixture. heat->cool Reaction completion concentrate Remove the solvent under reduced pressure. cool->concentrate purify Purify the crude product by chromatography. concentrate->purify product Obtain the reduced alkane. purify->product

Caption: Workflow for the radical reduction of an alkyl halide.

Detailed Protocol: Radical Reduction of Adamantyl Bromide [6]

This protocol describes the alkylation of a heteroaromatic base using an alkyl halide in the presence of Tris(trimethylsilyl)silane, which proceeds via a radical mechanism.

  • Reaction Setup: In a reaction vessel, combine adamantyl bromide (0.5 mmol), lepidinium salt (2.5 mmol), Tris(trimethylsilyl)silane (1.0 mmol), and azobisisobutyronitrile (AIBN) (1.0 mmol) in benzene (B151609) (6 mL).

  • Reaction Conditions: Heat the solution at 80 °C for 14 hours under an argon atmosphere.

  • Work-up: After the reaction, cool the mixture and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and remove the solvent under reduced pressure. Purify the residue by silica (B1680970) gel chromatography to yield the alkylated product.

SubstrateProductYield (%)
Adamantyl Bromide2-(1-adamantyl)-4-methylquinoline90
Visible-Light-Mediated Synthesis of Indolines

A modern application of tris(trimethylsilyl)silane involves its use in visible-light-promoted intramolecular reductive cyclization to synthesize valuable nitrogen-containing heterocycles like indolines. This metal- and additive-free photochemical process is efficient and tolerates a wide range of functional groups.[7]

Experimental Workflow: Visible-Light Synthesis of Indolines

G cluster_setup Reaction Setup cluster_reaction Photochemical Reaction cluster_workup Work-up and Purification cluster_product Product start Dissolve the N-allyl-N-(2-iodophenyl)acetamide substrate and Tris(trimethylsilyl)silane in a suitable solvent (e.g., acetonitrile) in a reaction vessel. irradiate Irradiate the reaction mixture with a visible light source (e.g., 15 W household bulb) at room temperature. start->irradiate Initiate reaction concentrate Remove the solvent under reduced pressure. irradiate->concentrate Reaction completion purify Purify the crude product by chromatography on silica gel. concentrate->purify product Obtain the desired indoline (B122111) product. purify->product

Caption: Workflow for the visible-light-mediated synthesis of indolines.

Detailed Protocol: Synthesis of a Functionalized Indoline

  • Reaction Setup: In a suitable reaction vessel, dissolve the N-allyl-N-(2-iodophenyl)acetamide substrate and Tris(trimethylsilyl)silane in acetonitrile.

  • Reaction Conditions: Irradiate the solution with a 15 W household light bulb at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, remove the solvent under reduced pressure.

  • Purification: Purify the resulting crude product by column chromatography on silica gel to afford the desired indoline.

SubstrateProductYield (%)
N-allyl-N-(2-iodophenyl)acetamideCorresponding Indoline87 (on a 5 mmol scale)
Preparation and Use of Tris(trimethylsilyl)methyllithium (Trisyllithium) for Peterson Olefination

This compound can be readily deprotonated by a strong base, such as methyllithium (B1224462), to form Tris(trimethylsilyl)methyllithium, also known as trisyllithium.[1] This bulky organolithium reagent is a valuable tool in organic synthesis, particularly for the Peterson olefination reaction, which provides a method for the synthesis of alkenes from carbonyl compounds.

Experimental Workflow: Peterson Olefination

G cluster_reagent_prep Reagent Preparation cluster_reaction Olefination Reaction cluster_workup Work-up and Purification cluster_product Product start React this compound with methyllithium in an ethereal solvent (e.g., THF/ether) to form Trisyllithium. add_carbonyl Add the carbonyl compound (aldehyde or ketone) to the solution of Trisyllithium at low temperature. start->add_carbonyl Formation of nucleophile quench Quench the reaction with water. add_carbonyl->quench Reaction completion extract Extract the product with an organic solvent. quench->extract dry_concentrate Dry the organic layer and remove the solvent. extract->dry_concentrate purify Purify the alkene product. dry_concentrate->purify product Obtain the corresponding alkene. purify->product

Caption: Workflow for the Peterson olefination using Trisyllithium.

Detailed Protocol: Synthesis of an Allene Derivative [8]

This protocol details the reaction of trisyllithium with allyl bromide, which follows a similar principle to the Peterson olefination in terms of nucleophilic attack by the bulky organolithium reagent.

  • Preparation of Trisyllithium: React a solution of this compound (10.5 g, 25.1 mmol) with methyllithium (generated from methyl iodide (4.1 g, 29.1 mmol) and lithium (0.4 g, 57.1 mmol)) in diethyl ether (50 mL).

  • Reaction with Electrophile: To the resulting solution of trisyllithium, add a solution of allyl bromide (6 g, 49.6 mmol) in THF (10 mL) dropwise with stirring at 0 °C. Stir the mixture at the same temperature for 3 hours.

  • Work-up: Pour the solution into ice and extract with diethyl ether. Dry the ethereal solution with anhydrous sodium sulfate (Na₂SO₄).

  • Purification: After evaporation of the ether, recrystallize the solid residue from ethanol (B145695) to give the product.

ElectrophileProductYield (%)
Allyl Bromide(Me₃Si)₃C-CH₂-CH=CH₂72
Hydrosilylation of Alkenes

Tris(trimethylsilyl)silane is also employed in the hydrosilylation of alkenes, a reaction that involves the addition of a Si-H bond across a carbon-carbon double bond. This process is a powerful method for the synthesis of organosilanes. Recent advancements have demonstrated that this transformation can be initiated by visible light.[9]

Experimental Workflow: Hydrosilylation of Alkenes

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_product Product start Combine the alkene, Tris(trimethylsilyl)silane, and a catalyst (if required) in a suitable solvent. initiate Initiate the reaction (e.g., heating, UV irradiation, or visible light). start->initiate Initiate reaction concentrate Remove the solvent and any volatile reagents. initiate->concentrate Reaction completion purify Purify the organosilane product, typically by distillation or chromatography. concentrate->purify product Obtain the hydrosilylated product. purify->product

Caption: General workflow for the hydrosilylation of an alkene.

Quantitative Data for Hydrosulfonylation of Alkenes [10]

The following table presents data for a related reaction, the hydrosulfonylation of alkenes, which also utilizes Tris(trimethylsilyl)silane under visible light irradiation.

AlkeneSulfonyl ChlorideProduct Yield (%)
StyreneMethanesulfonyl chloride95
4-MethylstyreneMethanesulfonyl chloride92
4-ChlorostyreneMethanesulfonyl chloride88
1-OcteneMethanesulfonyl chloride75

Conclusion

This compound and its related silane derivatives are powerful reagents in organic synthesis, offering versatile applications in radical reductions, olefination reactions, and hydrosilylations. The protocols and data presented in these application notes provide a detailed guide for researchers to effectively utilize these compounds in their synthetic endeavors. As with all chemical procedures, it is crucial to adhere to strict safety protocols and to consult the relevant literature for specific substrate and reaction optimization.

References

Application Notes and Protocols for the Metalation of Tris(trimethylsilyl)methane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the metalation of Tris(trimethylsilyl)methane, a critical reaction for the synthesis of the sterically hindered and highly useful organolithium reagent, Tris(trimethylsilyl)methyllithium ((Me₃Si)₃CLi), often abbreviated as TsiLi. This reagent is a valuable tool in organic synthesis and drug development for introducing the bulky tris(trimethylsilyl)methyl group.

Introduction

The metalation of this compound involves the deprotonation of the acidic methine proton using a strong organolithium base, typically methyllithium (B1224462) (MeLi). The resulting Tris(trimethylsilyl)methyllithium is a powerful nucleophile and a source of the "trisyl" ligand, which can be used to create sterically demanding structures and stabilize reactive intermediates. The reaction is generally high-yielding and proceeds readily under anhydrous conditions.

Reaction Principle

The core of the reaction is an acid-base equilibrium where the stronger base, methyllithium, abstracts a proton from the relatively acidic C-H bond of this compound, which is stabilized by the three silicon atoms.

(Me₃Si)₃CH + CH₃Li → (Me₃Si)₃CLi + CH₄

Data Presentation

The following table summarizes the typical reaction conditions and expected outcomes for the metalation of this compound based on established protocols for similar organolithium preparations.

ParameterValueNotes
Starting Material This compoundShould be pure and dry.
Reagent Methyllithium (MeLi) solutionTypically 1.0 - 1.2 molar equivalents. Commercial solutions in diethyl ether or as a lithium bromide complex are commonly used.
Solvent Anhydrous Tetrahydrofuran (B95107) (THF)Must be thoroughly dried and deoxygenated.
Reaction Temperature Room Temperature (~20-25 °C)The reaction is typically conducted at room temperature. Initial cooling may be employed during the addition of methyllithium if a large scale reaction is performed.
Reaction Time 1-16 hoursShorter reaction times are often sufficient for quantitative conversion, though longer stirring can ensure completion.[1]
Work-up Not applicable (product used in situ)The resulting solution of Tris(trimethylsilyl)methyllithium is typically used directly for subsequent reactions.
Expected Yield High (often quantitative)Yields are generally high, often approaching quantitative conversion. Analogous preparations of similar organolithium reagents report yields in the range of 60-80%.[2]

Experimental Protocols

The following protocols are adapted from established procedures for handling air- and moisture-sensitive organolithium reagents. All operations should be performed under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line techniques or in a glovebox.

Materials and Equipment
  • This compound

  • Methyllithium solution (e.g., 1.6 M in diethyl ether)

  • Anhydrous tetrahydrofuran (THF)

  • Schlenk flask or three-necked round-bottom flask equipped with a magnetic stir bar, rubber septum, and gas inlet/outlet

  • Syringes and needles for transferring liquids under inert atmosphere

  • Inert gas supply (argon or nitrogen) with a manifold

Protocol 1: In Situ Preparation of Tris(trimethylsilyl)methyllithium Solution

This protocol describes the preparation of a solution of Tris(trimethylsilyl)methyllithium for immediate use in a subsequent reaction.

  • Apparatus Setup: Assemble a dry Schlenk flask or three-necked flask equipped with a magnetic stir bar under a positive pressure of inert gas.

  • Reagent Addition:

    • To the flask, add this compound (1.0 eq.).

    • Add anhydrous THF via syringe.

    • Stir the solution at room temperature.

  • Metalation:

    • Slowly add methyllithium solution (1.05 eq.) dropwise via syringe to the stirred solution of this compound in THF at room temperature.

    • A slight exotherm may be observed. If the reaction is performed on a larger scale, the flask can be cooled in an ice bath during the addition.

    • After the addition is complete, allow the reaction mixture to stir at room temperature. The reaction is often complete within a short period, but can be stirred for several hours to ensure full conversion.[1]

  • Confirmation of Reaction (Optional): The formation of methane (B114726) gas can be observed. For quantitative analysis, an aliquot can be quenched with D₂O and analyzed by ¹H NMR to determine the extent of deuteration.

  • Use of the Reagent: The resulting solution of Tris(trimethylsilyl)methyllithium is ready for use in subsequent reactions.

Mandatory Visualizations

Reaction Workflow

The following diagram illustrates the general workflow for the metalation of this compound.

Metalation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_product Product start Dry Glassware under Inert Atmosphere reagents Add this compound and Anhydrous THF start->reagents add_meli Slowly Add Methyllithium reagents->add_meli stir Stir at Room Temperature add_meli->stir product Solution of Tris(trimethylsilyl)methyllithium stir->product use Use Directly in Subsequent Reaction product->use

Caption: Workflow for the metalation of this compound.

Logical Relationship of Reaction Components

The following diagram illustrates the relationship between the reactants and products in the metalation reaction.

Reaction_Components reactant1 This compound ((Me3Si)3CH) product1 Tris(trimethylsilyl)methyllithium ((Me3Si)3CLi) reactant1->product1 Deprotonation product2 Methane (CH4) reactant1->product2 Proton Source reactant2 Methyllithium (CH3Li) reactant2->product1 reactant2->product2 Methyl Source

Caption: Reactant and product relationships in the metalation.

Safety Precautions

  • Organolithium reagents such as methyllithium are highly reactive and pyrophoric. They should be handled with extreme care under an inert atmosphere by trained personnel.

  • Anhydrous solvents are essential for the success of the reaction.

  • Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and flame-retardant gloves, must be worn at all times.

  • Ensure that a suitable fire extinguisher (e.g., Class D for metal fires) is readily accessible.

  • Quenching of organolithium reagents should be done slowly and carefully with a suitable quenching agent (e.g., isopropanol) at low temperature.

References

Application Notes and Protocols for Work-up Procedures Involving Tris(trimethylsilyl)methane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the work-up of chemical reactions involving Tris(trimethylsilyl)methane and its derivatives. These procedures are essential for the safe and efficient isolation and purification of products synthesized using this versatile organosilicon reagent.

Introduction to this compound in Synthesis

This compound, often abbreviated as TsiH, and its corresponding lithium salt, tris(trimethylsilyl)methyllithium (TsiLi), are widely used in organic synthesis. The bulky tris(trimethylsilyl)methyl group offers significant steric hindrance, which can lead to unique reactivity and the stabilization of otherwise reactive species. Proper work-up procedures are critical for separating the desired product from unreacted starting materials, byproducts, and reaction solvents, especially considering the potential for protodesilylation and the formation of emulsions.

Safety and Handling Precautions

Before commencing any work-up procedure, it is crucial to be aware of the hazards associated with this compound and related reagents.

  • Hazards : this compound can cause skin and serious eye irritation, and may cause respiratory irritation.[1] It is a combustible liquid.[2] Organolithium reagents like TsiLi are highly reactive and can be pyrophoric.

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical safety goggles, flame-retardant lab coats, and nitrile or neoprene gloves.[3] All manipulations should be carried out in a well-ventilated fume hood.

  • Incompatible Materials : Avoid contact with strong oxidizing agents, acids, and water (for organolithium derivatives).[3]

  • Waste Disposal : Dispose of all chemical waste in accordance with local institutional and environmental regulations.

General Work-up Procedure Overview

A typical work-up procedure for a reaction involving this compound or its derivatives involves several key steps: quenching of the reaction, aqueous extraction to remove inorganic salts and water-soluble impurities, washing of the organic layer, drying to remove residual water, and finally, purification of the crude product. The choice of specific reagents and solvents at each step depends on the nature of the product and the reaction byproducts.

Experimental Protocols

Protocol 1: Standard Aqueous Work-up

This protocol is suitable for many reactions where the product is a neutral, non-polar to moderately polar organic compound.

Procedure:

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully add a quenching agent. Common quenching agents include:

  • Extraction: Transfer the quenched reaction mixture to a separatory funnel. Add an appropriate organic solvent for extraction (e.g., diethyl ether, ethyl acetate, or pentane) and water. The choice of solvent will depend on the polarity of the desired product. Shake the funnel vigorously, venting frequently to release any pressure buildup.

  • Phase Separation: Allow the layers to separate. The organic layer is typically the top layer unless a halogenated solvent is used. Drain the aqueous layer.

  • Washing:

    • Wash the organic layer sequentially with deionized water and saturated aqueous sodium chloride (brine). The brine wash helps to remove residual water from the organic layer.

    • For reactions involving acidic or basic byproducts, a wash with a dilute basic (e.g., saturated NaHCO₃) or acidic (e.g., dilute HCl) solution may be necessary, provided the desired product is stable to these conditions.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over an anhydrous drying agent such as sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filtration and Concentration: Filter the mixture to remove the drying agent, washing the solid with a small amount of the extraction solvent. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product using an appropriate technique such as column chromatography, recrystallization, or distillation.

Protocol 2: Non-Aqueous Work-up / Filtration

This protocol is advantageous when the product is sensitive to water or when an aqueous work-up leads to persistent emulsions.

Procedure:

  • Quenching (if applicable): For reactions involving highly reactive reagents like TsiLi, a non-aqueous quench with a reagent like acetone can be performed at low temperature.

  • Filtration: If the reaction produces solid byproducts (e.g., lithium salts), dilute the reaction mixture with a non-polar solvent (e.g., hexane (B92381) or pentane) and filter through a pad of Celite® or another filter aid.

  • Concentration: Wash the filter cake with the chosen solvent and combine the filtrates. Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Further purify the product as required.

Data Presentation

The following tables summarize work-up conditions and reported yields for various reactions involving this compound and its derivatives. It is important to note that these data are from different reaction systems and are presented for illustrative purposes rather than as a direct comparison of work-up efficiency.

Table 1: Work-up Procedures for Reactions Involving Tris(trimethylsilyl)methyllithium (TsiLi)

ElectrophileQuenching AgentExtraction SolventPurification MethodYield (%)Reference
Allyl bromideH₂ODiethyl etherPreparative TLC74%[4]
Benzyl bromideH₂ODiethyl etherPreparative TLC- (No reaction)[4]
Ethylene oxideMethanol-PrecipitationNot specified[1][5]
DichlorocarbeneH₂ODiethyl etherPreparative TLC62%[4]
DibromocarbeneH₂ODichloromethanePreparative TLC50%[4]

Table 2: Work-up Procedures for Other Reactions Involving this compound Derivatives

Reaction TypeWork-up SummaryPurification MethodYield (%)Reference
Bromination of (Tsi)C-CH=CH₂Solvent removal under reduced pressureTLC21% (low yield due to steric hindrance)[4]
Hydrosilylation of alkenesNot specifiedNot specifiedGenerally high yields[6]
Radical cyclizationNot specifiedNot specified85%[6]
Reaction with fullerene C₆₀Treatment with ethanolNot specified69%[7]

Visualization of the General Work-up Workflow

The following diagram illustrates a generalized workflow for the work-up of reactions involving this compound.

Workup_Workflow ReactionMixture Reaction Mixture (Containing Tsi-Product) Quenching Quenching (e.g., sat. NH4Cl, H2O, Acetone) ReactionMixture->Quenching 1. Stop Reaction AqueousWorkup Aqueous Work-up (Separatory Funnel) Quenching->AqueousWorkup 2. Prepare for Extraction Extraction Extraction (e.g., Ether, Pentane) AqueousWorkup->Extraction 3. Isolate Organic Phase Washing Washing (e.g., H2O, Brine) Extraction->Washing Drying Drying (e.g., Na2SO4, MgSO4) Washing->Drying 4. Remove Aqueous Impurities FiltrationConcentration Filtration & Concentration Drying->FiltrationConcentration 5. Remove Water CrudeProduct Crude Product FiltrationConcentration->CrudeProduct 6. Isolate Crude Purification Purification (e.g., Chromatography, Recrystallization) CrudeProduct->Purification 7. Purify FinalProduct Pure Tsi-Product Purification->FinalProduct

A generalized workflow for the work-up of reactions involving this compound.

References

Application Notes and Protocols: Tris(trimethylsilyl)methane in the Synthesis of Complex Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(trimethylsilyl)methane, often abbreviated as (TMS)₃CH, is a versatile reagent in modern organic synthesis. Its utility stems primarily from the weak silicon-hydrogen bond, which allows it to act as an excellent radical chain carrier, making it a less toxic alternative to organotin compounds like tributyltin hydride. This document provides detailed application notes and protocols for the use of this compound in the synthesis of complex molecules, including key methodologies such as radical-mediated cyclizations, dehalogenations, and hydrosilylations.

Core Applications and Methodologies

This compound is predominantly used in radical reactions. The tris(trimethylsilyl)silyl radical, (TMS)₃Si•, is readily generated and participates in a variety of transformations.

Key Applications Include:

  • Radical Cyclizations: Formation of carbo- and heterocyclic rings.

  • Reductive Dehalogenations: Removal of halogen atoms from organic molecules.

  • Hydrosilylations: Addition of a silicon-hydride bond across a double or triple bond.

These applications are particularly valuable in the synthesis of complex natural products and pharmaceutically active compounds.

Data Presentation: Reaction Yields and Conditions

The following tables summarize quantitative data for key experiments utilizing this compound.

Table 1: Radical Cyclization for the Synthesis of 2,4-Disubstituted Piperidines

EntrySubstrate (7-substituted-6-aza-8-bromooct-2-enoate)R GroupProductYield (%)Diastereomeric Ratio (trans:cis)
1Methyl esterMeMethyl 1-(4-bromophenylsulfonyl)-4-methylpiperidine-2-carboxylate9073:27
2Ethyl esterEtEthyl 1-(4-bromophenylsulfonyl)-4-ethylpiperidine-2-carboxylate8580:20
3tert-Butyl esters-Butert-Butyl 1-(4-bromophenylsulfonyl)-4-sec-butylpiperidine-2-carboxylate60>99:1

Table 2: Visible-Light-Mediated Synthesis of Indoles

EntrySubstrateProductYield (%)
1N-(2-iodobenzyl)pent-4-yn-1-amine2-(but-3-en-1-yl)-2,3-dihydro-1H-indole85
2N-(2-iodobenzyl)-N-methylpent-4-yn-1-amine2-(but-3-en-1-yl)-1-methyl-2,3-dihydro-1H-indole78
3N-(4-chloro-2-iodobenzyl)pent-4-yn-1-amine5-chloro-2-(but-3-en-1-yl)-2,3-dihydro-1H-indole72

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a one-pot synthesis of this compound.

Materials:

Procedure:

  • Under a nitrogen atmosphere, place lithium powder (7.55 g, 1.07 mol) in a 500-mL four-necked flask equipped with a mechanical stirrer, dropping funnel, and a low-temperature thermometer.

  • Add 50 mL of anhydrous THF and cool the flask to approximately -60°C in a dry ice-acetone bath.

  • A mixture of freshly distilled chlorotrimethylsilane (54.8 mL, 0.43 mol) and tetrachlorosilane (10.1 mL, 0.09 mol) in 140 mL of anhydrous THF is added dropwise over 1 hour, maintaining the internal temperature below -30°C.

  • After the addition is complete, continue stirring with cooling for 30 minutes.

  • Allow the suspension to warm to room temperature and stir for 12 hours.

  • Heat the mixture to reflux for 2 hours to destroy any remaining chlorotrimethylsilane.

  • Cool the mixture to room temperature and add methyllithium-lithium bromide complex (66 mL, 99 mmol, 1.5 M in ether) over 3 hours with vigorous stirring.

  • Stir the reaction mixture for an additional 16 hours at room temperature.

  • Carefully add the reaction mixture to 400 mL of ice-cold 2 N hydrochloric acid for hydrolysis. Caution: The solid residue may be pyrophoric.

  • Extract the aqueous phase four times with 200-mL portions of pentane.

  • Combine the organic phases, dry over magnesium sulfate, and remove the solvents under reduced pressure.

  • Distill the residue under reduced pressure (1 mmHg, 38°C) to afford this compound as a clear oil (yield: 60–77%).

Protocol 2: Radical Cyclization for the Synthesis of a 2,4-Disubstituted Piperidine (B6355638)

This protocol details the synthesis of a 2,4-disubstituted piperidine using a this compound-mediated radical cyclization.[1][2]

Materials:

Procedure:

  • In a round-bottom flask, dissolve the 7-substituted-6-aza-8-bromooct-2-enoate (1 eq) in anhydrous toluene to a concentration of 0.02 M.

  • Add tris(trimethylsilyl)silane (1.5 eq) and AIBN (0.1 eq) to the solution.

  • De-gas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.

  • Heat the reaction mixture to reflux (approximately 110°C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the desired 2,4-disubstituted piperidine.[1][2]

Protocol 3: Visible-Light-Mediated Synthesis of an Indole (B1671886) Derivative

This protocol describes a metal- and additive-free photochemical process for the synthesis of indoles.[3][4]

Materials:

Procedure:

  • In a reaction vial, dissolve the substituted 2-iodoaniline derivative (0.1 mmol, 1 eq) in acetonitrile (0.4 mL).

  • Add tris(trimethylsilyl)silane (0.2 mmol, 2 eq) to the solution.

  • Seal the vial and place it at a distance of approximately 5-10 cm from a 15 W household light bulb.

  • Irradiate the reaction mixture at room temperature and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired indole derivative.[3][4]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanisms and workflows of the described reactions.

radical_dehalogenation cluster_initiation Initiation cluster_propagation Propagation Initiator Radical Initiator (e.g., AIBN) 2 R• 2 R• Initiator->2 R• Heat or Light R• R• (TMS)3Si• (TMS)3Si• R•->(TMS)3Si• +(TMS)3SiH - RH R'-X Organic Halide (TMS)3Si•->R'-X Radical Abstraction R'• R'• R'-X->R'• -(TMS)3SiX Product Reduced Product R'•->Product +(TMS)3SiH -(TMS)3Si•

Caption: General mechanism of radical-mediated dehalogenation.

radical_cyclization_workflow start Start dissolve Dissolve Substrate in Toluene start->dissolve add_reagents Add (TMS)3CH and AIBN dissolve->add_reagents degas De-gas with N2/Ar add_reagents->degas reflux Reflux at 110°C degas->reflux monitor Monitor by TLC/GC-MS reflux->monitor monitor->reflux Incomplete workup Cool and Concentrate monitor->workup Complete purify Flash Chromatography workup->purify end End purify->end

Caption: Experimental workflow for radical cyclization.

indole_synthesis_mechanism cluster_photoexcitation Photoexcitation cluster_electron_transfer Electron Transfer & Radical Formation cluster_reduction Reduction and Product Formation Substrate 2-Iodoaniline Derivative Substrate* Excited State Substrate->Substrate* Visible Light (hν) Aryl_Radical Aryl Radical Substrate*->Aryl_Radical +(TMS)3CH - (TMS)3CH•+ Substrate*->Aryl_Radical Cyclized_Radical Cyclized Radical Intermediate Aryl_Radical->Cyclized_Radical Intramolecular Cyclization Aryl_Radical->Cyclized_Radical Product Indole Product Cyclized_Radical->Product +(TMS)3CH - (TMS)3Si• Cyclized_Radical->Product

Caption: Mechanism of visible-light-mediated indole synthesis.

References

Application Notes and Protocols: Visible-Light Promoted Reactions with Tris(trimethylsilyl)silane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Tris(trimethylsilyl)silane, often abbreviated as TTMSS or (TMS)3SiH, has emerged as a versatile and less toxic alternative to traditional tin hydrides in radical-mediated reactions. Its application has been significantly expanded by the advent of visible-light photoredox catalysis. This technology allows for the generation of silyl (B83357) radicals under mild conditions, which can then participate in a variety of useful chemical transformations. These reactions are characterized by their high functional group tolerance, operational simplicity, and amenability to late-stage functionalization, making them highly valuable in the field of drug discovery and development.

This document provides detailed application notes and experimental protocols for key reactions utilizing TTMSS under visible-light promotion.

Photoredox-Mediated Giese-Type Reaction: Conjugate Addition of Unactivated Alkyl Halides

The Giese reaction is a powerful tool for the formation of carbon-carbon bonds through the addition of a carbon-centered radical to an electron-deficient alkene. Visible-light photoredox catalysis, in conjunction with TTMSS, enables the use of unactivated alkyl bromides and iodides as radical precursors under exceptionally mild conditions.

Reaction Principle

The reaction is typically initiated by a photocatalyst that, upon excitation by visible light, generates a silyl radical from TTMSS. This silyl radical then abstracts a halogen atom from an alkyl halide to produce an alkyl radical. The alkyl radical subsequently adds to a Michael acceptor, and the resulting radical is quenched by TTMSS to afford the desired product and regenerate the silyl radical, thus propagating the chain.

Giese_Reaction_Mechanism PC Photocatalyst (PC) PC_star PC* PC->PC_star Visible Light (hν) PC_star->PC SET TTMSS_radical (TMS)3Si• PC_star->TTMSS_radical TTMSS TTMSS (TMS)3SiH R_radical Alkyl Radical (R•) TTMSS_radical->R_radical R-X TTMSS_X (TMS)3SiX R_X Alkyl Halide (R-X) Adduct_radical Adduct Radical R_radical->Adduct_radical Michael Acceptor Michael_acceptor Michael Acceptor Adduct_radical->TTMSS_radical Product Product Adduct_radical->Product TTMSS

Quantitative Data Summary

The following table summarizes the yields for the conjugate addition of various alkyl bromides to different Michael acceptors.[1][2]

EntryAlkyl BromideMichael AcceptorProductYield (%)
11-bromoadamantaneN-phenylacrylamideN-phenyl-3-(adamantan-1-yl)propanamide85
21-bromocyclohexaneN,N-dimethylacrylamide3-(cyclohexyl)-N,N-dimethylpropanamide78
31-bromo-4-tert-butylcyclohexaneEthyl acrylateEthyl 3-(4-tert-butylcyclohexyl)propanoate72
41-bromopentaneAcrylonitrile2-pentylsuccinonitrile65
5Isopropyl bromoacetateN-benzylmaleimide3-(1-ethoxy-1-oxopropan-2-yl)-1-benzylpyrrolidine-2,5-dione91
Detailed Experimental Protocol

This protocol is adapted from the work of Balsells et al. for the reaction of a phenylacrylamide derivative with a 4-bromopiperidine (B2556637) derivative.[1]

Materials:

  • N-phenylacrylamide (1.0 equiv)

  • 4-Bromopiperidine derivative (1.5 equiv)

  • Tris(trimethylsilyl)silane (TTMSS) (0.78 equiv)

  • Ir[dF(CF3)ppy]2(dtbbpy)PF6 (photocatalyst, 1 mol%)

  • Na2CO3 (1.0 equiv)

  • Anhydrous acetonitrile (B52724) (MeCN) as solvent

Procedure:

  • To an oven-dried vial equipped with a magnetic stir bar, add N-phenylacrylamide, the 4-bromopiperidine derivative, Ir[dF(CF3)ppy]2(dtbbpy)PF6, and Na2CO3.

  • Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add anhydrous acetonitrile, followed by Tris(trimethylsilyl)silane via syringe.

  • Stir the reaction mixture at room temperature, irradiating with a blue LED lamp (approximately 450 nm).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica (B1680970) gel to afford the desired product.

Intramolecular Reductive Cyclization for Heterocycle Synthesis

Visible-light-promoted intramolecular reductive cyclization using TTMSS is a powerful strategy for the synthesis of nitrogen-containing heterocycles such as indoles and oxindoles.[3][4] This metal-free approach offers a straightforward route to complex molecular scaffolds from readily available starting materials.[3]

Reaction Principle

In this transformation, a silyl radical, generated from TTMSS upon visible light irradiation, initiates a radical cyclization cascade. The silyl radical abstracts a halogen atom from the substrate, generating an aryl or vinyl radical. This radical then undergoes intramolecular cyclization onto a tethered alkene or alkyne. The resulting cyclic radical is subsequently quenched by TTMSS to yield the final product and regenerate the silyl radical.

Reductive_Cyclization_Workflow

Quantitative Data Summary

The following table presents the yields for the synthesis of various indoline (B122111) and 2,3-dihydrobenzofuran (B1216630) derivatives via intramolecular reductive cyclization.[5]

EntrySubstrateProductTime (h)Yield (%)
1N-allyl-N-(2-iodophenyl)acetamide1-acetyl-3-methylindoline2482
2N-allyl-N-(2-bromophenyl)acetamide1-acetyl-3-methylindoline2465
3N-allyl-N-(2-iodophenyl)benzamide1-benzoyl-3-methylindoline2489
42-(allyloxy)-1-iodobenzene3-methyl-2,3-dihydrobenzofuran1275
5N-(but-3-en-1-yl)-N-(2-iodophenyl)acetamide1-acetyl-3-ethylindoline2478
Detailed Experimental Protocol

This protocol is based on the synthesis of indolines and 2,3-dihydrobenzofurans as reported by da Silva and coworkers.[5]

Materials:

  • Substituted N-allyl-N-2-haloaniline or 2-(allyloxy)-1-halobenzene (1.0 equiv)

  • Tris(trimethylsilyl)silane (TTMSS) (2.0 equiv)

  • Acetonitrile (MeCN) as solvent

  • Ethanol (B145695) (5.0 equiv)

Procedure:

  • In a sealed tube, dissolve the substrate (0.1 mmol, 1.0 equiv) in acetonitrile (1.0 mL).

  • Add ethanol (5.0 equiv) and Tris(trimethylsilyl)silane (2.0 equiv) to the solution.

  • Seal the tube and place it at a distance of approximately 5 cm from a 15 W compact fluorescent lamp (household bulb).

  • Irradiate the reaction mixture at room temperature with stirring for the time indicated in the table.

  • After the reaction is complete (monitored by TLC), remove the solvent under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel (eluting with a hexane/ethyl acetate (B1210297) gradient) to yield the pure cyclized product.

Metallaphotoredox Cross-Electrophile Coupling

A novel strategy for cross-electrophile coupling has been developed by merging photoredox and transition metal catalysis.[6] This method utilizes TTMSS to activate alkyl bromides for coupling with aryl or heteroaryl bromides, facilitated by a nickel catalyst.

Reaction Principle

The proposed mechanism involves a dual catalytic cycle. In the photoredox cycle, an excited photocatalyst facilitates the generation of a silyl radical from TTMSS. This silyl radical then abstracts a bromine atom from the alkyl bromide to form an alkyl radical. In the nickel catalytic cycle, Ni(0) undergoes oxidative addition to the aryl bromide to form a Ni(II)-aryl complex. This complex then couples with the alkyl radical to form a Ni(III) intermediate, which undergoes reductive elimination to furnish the C(sp²)-C(sp³) coupled product and regenerate the Ni(I) species.

Cross_Coupling_Mechanism

Quantitative Data Summary

The following table highlights the scope of the silyl-mediated cross-coupling of alkyl bromides with aryl bromides.[6]

EntryAlkyl BromideAryl BromideProductYield (%)
1Cyclohexyl bromide4-bromobenzonitrile4-cyclohexylbenzonitrile80
21-bromoadamantane4'-bromoacetophenone1-(4-(adamantan-1-yl)phenyl)ethan-1-one85
31-bromopentaneMethyl 4-bromobenzoateMethyl 4-pentylbenzoate75
4Cyclopentyl bromide2-bromopyridine2-cyclopentylpyridine68
5sec-butyl bromide3-bromobenzotrifluoride1-(sec-butyl)-3-(trifluoromethyl)benzene72
Detailed Experimental Protocol

This protocol is adapted from the work of MacMillan and coworkers.[6]

Materials:

  • Aryl bromide (1.0 equiv)

  • Alkyl bromide (2.0 equiv)

  • Tris(trimethylsilyl)silane (TTMSS) (1.5 equiv)

  • Ir(ppy)3 (photocatalyst, 1 mol%)

  • NiCl2·glyme (nickel catalyst, 5 mol%)

  • 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy, ligand, 5 mol%)

  • Lithium hydroxide (B78521) (LiOH) (2.0 equiv)

  • Anhydrous 1,2-dimethoxyethane (B42094) (DME) as solvent

Procedure:

  • In a glovebox, to an oven-dried 8 mL vial equipped with a magnetic stir bar, add NiCl2·glyme and dtbbpy.

  • Add DME (1.0 mL) and stir for 15 minutes.

  • To this solution, add the aryl bromide, Ir(ppy)3, and LiOH.

  • Add the alkyl bromide and TTMSS.

  • Seal the vial with a Teflon-lined cap and remove it from the glovebox.

  • Place the vial in a cooling block and irradiate with a 34 W blue LED lamp while stirring.

  • After 24 hours, quench the reaction with saturated aqueous ammonium (B1175870) chloride.

  • Extract the mixture with diethyl ether (3 x 10 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by flash column chromatography to obtain the cross-coupled product.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Tris(trimethylsilyl)methane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Tris(trimethylsilyl)methane synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.

Issue Potential Cause(s) Recommended Solutions
Low or No Product Formation 1. Moisture Contamination: Silylating agents and organometallic reagents (Grignard, Organolithium) are highly sensitive to moisture.- Ensure Anhydrous Conditions: Rigorously dry all glassware (flame-dry under vacuum or oven-dry at >120°C). Use freshly distilled, anhydrous solvents. Store solvents over molecular sieves. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
2. Inactive Grignard or Organolithium Reagent: The reagent may have degraded during storage or was not properly prepared.- Use Fresh Reagents: If possible, use a fresh bottle of the organometallic reagent. For Grignard reagents, consider titrating to determine the active concentration before use.
3. Poor Quality Starting Materials: Impurities in haloforms (chloroform, bromoform) or chlorotrimethylsilane (B32843) can interfere with the reaction.- Purify Starting Materials: Distill haloforms and chlorotrimethylsilane immediately before use.
4. Incorrect Reaction Temperature: The temperature for the formation of the organometallic reagent and its reaction with the electrophile is critical.- Optimize Temperature: For organolithium reactions, maintain very low temperatures (e.g., -78°C to -110°C) during the initial steps. For Grignard reactions, initiation may require gentle warming, but the reaction is exothermic and may need cooling to maintain control.
Formation of Significant Side Products 1. Wurtz-type Coupling: Reaction of the organometallic reagent with the starting alkyl halide can lead to homo-coupled byproducts.- Slow Addition of Alkyl Halide: Add the alkyl halide dropwise to the metal (e.g., magnesium or lithium) to maintain a low concentration of the halide.
2. Formation of Siloxanes: Hydrolysis of chlorotrimethylsilane or the silylated product due to moisture.- Strict Anhydrous Conditions: As mentioned above, the exclusion of water is paramount. Quench the reaction carefully with an anhydrous workup before exposure to aqueous solutions.
3. Incomplete Silylation: Formation of mono- or di-silylated methane (B114726) derivatives.- Ensure Sufficient Silylating Agent: Use a stoichiometric excess of chlorotrimethylsilane. - Optimize Reaction Time and Temperature: Allow sufficient time for the reaction to go to completion. Gentle heating after the initial exothermic reaction may be necessary.
Difficulties with Product Purification 1. Close Boiling Points of Product and Impurities: Side products may have boiling points close to that of this compound.- Fractional Distillation: Use a fractional distillation column for purification. - Chromatography: Column chromatography on silica (B1680970) gel can be effective for removing polar impurities.
2. Product Instability during Workup: The product may be sensitive to acidic or basic conditions during extraction.- Neutral Workup: Use a neutral quenching agent like saturated ammonium (B1175870) chloride solution. Wash with brine and dry over an anhydrous salt like sodium sulfate (B86663).

Troubleshooting Workflow

TroubleshootingWorkflow Troubleshooting Workflow for Low Yield start Low Yield of this compound check_moisture Check for Moisture Contamination start->check_moisture check_reagents Verify Reagent Activity & Purity start->check_reagents check_conditions Review Reaction Conditions (Temp, Time) start->check_conditions side_products Analyze for Side Products start->side_products purification_issue Investigate Purification Step start->purification_issue solution_dry Action: Implement Strict Anhydrous Techniques check_moisture->solution_dry Moisture suspected solution_reagents Action: Use Fresh/Purified Reagents check_reagents->solution_reagents Reagents compromised solution_conditions Action: Optimize Temperature & Reaction Time check_conditions->solution_conditions Conditions suboptimal solution_side_products Action: Adjust Stoichiometry & Addition Rate side_products->solution_side_products Side products identified solution_purification Action: Optimize Purification Method (Distillation/Chromatography) purification_issue->solution_purification Loss during purification

Caption: A decision tree for troubleshooting low product yield.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for achieving a high yield in this compound synthesis?

A1: The most critical factor is maintaining strictly anhydrous conditions throughout the entire process. Organolithium and Grignard reagents are extremely reactive towards water, and silylating agents like chlorotrimethylsilane are readily hydrolyzed. Any moisture will consume your reagents and lead to the formation of side products like siloxanes, significantly reducing the yield.[1]

Q2: Should I use an organolithium or a Grignard reagent for the synthesis?

A2: Both organolithium and Grignard reagents can be used effectively. Organolithium reagents are generally more reactive and may lead to higher yields, but they are also more hazardous and require more stringent handling procedures, often at very low temperatures. Grignard reagents are a good alternative, being slightly less reactive but generally easier and safer to handle. The choice may depend on the available equipment and the researcher's experience with these reagents.

Q3: I am observing a significant amount of a white solid precipitating during the reaction. What is it and is it a problem?

A3: The white solid is likely the salt byproduct of the reaction, such as lithium chloride (LiCl) or magnesium bromide chloride (MgBrCl). Its precipitation is a normal part of the reaction and indicates that the reaction is proceeding. However, excessive precipitation can make stirring difficult. Ensure your stirring is vigorous enough to maintain a homogenous slurry.

Q4: My reaction seems to stall before all the starting material is consumed. What should I do?

A4: This could be due to several factors. Your organometallic reagent may have been partially consumed by moisture or other impurities. You could try adding a small additional amount of the organometallic reagent. Alternatively, the reaction may require a longer reaction time or gentle heating to go to completion, especially after the initial exothermic phase has subsided. Monitoring the reaction by GC or TLC can help determine the optimal reaction time.

Q5: What is the best way to purify the final product?

A5: The most common and effective method for purifying this compound is fractional distillation under reduced pressure. This is because the product is a liquid with a relatively high boiling point at atmospheric pressure. Column chromatography can also be used, particularly for removing small amounts of polar impurities.

Data Presentation

The yield of this compound is highly dependent on the chosen synthetic route and reaction conditions. Below is a summary of representative yields from different methods.

Method Starting Materials Key Reagents Solvent Reported Yield Reference
OrganolithiumBromoform (B151600), Chlorotrimethylsilanen-ButyllithiumTHF/Ether/Pentane50-60%Based on similar syntheses
GrignardChloroform (B151607), ChlorotrimethylsilaneMagnesiumTHF40-50%Based on similar syntheses
Metal-Halogen ExchangeTris(trimethylsilyl)methyl bromidePhenyllithiumDiethyl ether/THF>75%[2]
Direct MetalationThis compoundMethyllithiumTHFHigh conversion to the lithium salt[3]

Note: Yields can vary significantly based on the scale of the reaction, purity of reagents, and the specific experimental setup.

Experimental Protocols

Method 1: Synthesis via Organolithium Reagent

This protocol is based on the reaction of a haloform with an organolithium reagent followed by silylation.

Materials:

  • Bromoform (CHBr₃)

  • Chlorotrimethylsilane (TMSCl)

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Anhydrous diethyl ether

  • Anhydrous pentane

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a low-temperature thermometer, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.

  • Initial Reaction: Cool the flask to -110°C using a liquid nitrogen/ethanol bath. Add a solution of bromoform in anhydrous THF to the flask.

  • Lithiation: Slowly add n-butyllithium to the stirred solution via the dropping funnel, ensuring the temperature does not rise above -100°C.

  • Silylation: After the addition of n-BuLi is complete, add chlorotrimethylsilane dropwise, maintaining the low temperature.

  • Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature and stir overnight. Cool the flask in an ice bath and quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and remove the solvent under reduced pressure. Purify the crude product by fractional distillation under vacuum.

Method 2: Synthesis via Grignard Reagent

This protocol involves the formation of a Grignard reagent from a haloform and its subsequent reaction with chlorotrimethylsilane.

Materials:

  • Chloroform (CHCl₃)

  • Chlorotrimethylsilane (TMSCl)

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • A crystal of iodine (as an initiator)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, a magnetic stirrer, and a nitrogen inlet, place the magnesium turnings and a crystal of iodine.

  • Grignard Formation: Add a small amount of a solution of chloroform in anhydrous THF to the magnesium. Gentle warming may be necessary to initiate the reaction. Once initiated, add the remaining chloroform solution dropwise at a rate that maintains a gentle reflux.

  • Silylation: After the Grignard reagent formation is complete, cool the flask in an ice bath. Add chlorotrimethylsilane dropwise to the stirred Grignard reagent.

  • Reflux and Workup: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-3 hours. Cool the reaction mixture and quench by slowly adding saturated aqueous ammonium chloride solution.

  • Extraction and Purification: Extract the product with diethyl ether. Wash the combined organic layers with brine and dry over anhydrous sodium sulfate. Filter, concentrate, and purify by vacuum distillation.

Signaling Pathways and Experimental Workflows

General Synthesis Pathway

SynthesisPathway General Synthesis Pathway of this compound haloform Haloform (CHX₃) intermediate Carbanion Intermediate (⁻CX₃ or similar) haloform->intermediate + Metal metal Organometallic Reagent (e.g., R-Li or R-MgX) metal->intermediate product This compound ((TMS)₃CH) intermediate->product + 3 TMSCl tmscl Chlorotrimethylsilane (TMSCl) tmscl->product

Caption: Generalized reaction scheme for the synthesis.

References

Common impurities in Tris(trimethylsilyl)methane and their removal

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Tris(trimethylsilyl)methane (TCI). This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the handling and use of this versatile organosilicon compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, complete with detailed experimental protocols and data to support your research endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercially available or synthetically prepared this compound?

A1: Common impurities in this compound can originate from starting materials, side reactions during synthesis, or degradation. These may include:

  • Unreacted Starting Materials: Residual amounts of starting materials from the synthesis process, such as chlorotrimethylsilane (B32843) and chloroform, may be present.

  • Byproducts: A common byproduct formed during the synthesis is tetrakis(trimethylsilyl)silane. Other silicon-containing byproducts may also be present in smaller quantities.

  • Solvents: Residual solvents from the reaction and purification steps, such as tetrahydrofuran (B95107) (THF), diethyl ether, hexane (B92381), or dichloromethane, can be found in the final product.

  • Siloxanes: Hydrolysis of trimethylsilyl (B98337) groups can lead to the formation of siloxanes, particularly if the compound is exposed to moisture.

Q2: My NMR spectrum of this compound shows unexpected peaks. How can I identify the impurities?

A2: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for identifying impurities.

  • ¹H NMR: In ¹H NMR, the main peak for this compound is a singlet for the 27 methyl protons on the trimethylsilyl groups, typically appearing around 0.17 ppm (in CDCl₃), and a singlet for the methine proton. Impurities will present as additional peaks. For example, residual solvents will have characteristic chemical shifts (e.g., hexane at ~0.9 and ~1.3 ppm, THF at ~1.85 and ~3.75 ppm). The presence of other silyl (B83357) impurities might be indicated by additional singlets in the 0-0.5 ppm region.

  • ¹³C NMR: The ¹³C NMR spectrum of pure this compound will show a signal for the methyl carbons of the trimethylsilyl groups and a signal for the central methine carbon. Additional peaks would suggest carbon-containing impurities.

  • Reference Data: Comparing your spectra to reference spectra of common laboratory solvents and potential byproducts can aid in identification.[1][2][3]

A detailed protocol for sample preparation and analysis is provided in the "Experimental Protocols" section below.

Q3: I suspect my this compound is contaminated with non-volatile silicon-containing impurities. How can I confirm this and remove them?

A3: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for identifying volatile and semi-volatile impurities. For non-volatile impurities, other methods may be necessary.

  • Identification: A GC-MS analysis can separate and identify volatile impurities. The mass spectrum of this compound shows a characteristic fragmentation pattern that can be compared against a library. Impurities will appear as separate peaks with their own unique mass spectra.

  • Removal of Non-Volatile Impurities: If non-volatile impurities like siloxanes or salts are suspected, purification methods such as fractional distillation or flash column chromatography are effective. A general troubleshooting guide for these techniques is provided below.

Troubleshooting Guides

Low Purity of this compound
Symptom Possible Cause Suggested Solution
Presence of low-boiling point impurities in GC-MS Residual starting materials (e.g., chlorotrimethylsilane) or solvents (e.g., hexane, THF).Perform fractional distillation under reduced pressure to separate the more volatile components.
Presence of high-boiling point impurities in GC-MS Formation of byproducts such as tetrakis(trimethylsilyl)silane.Utilize flash column chromatography on silica (B1680970) gel with a non-polar eluent like hexane to separate the components based on polarity.
Broad water peak in ¹H NMR and potential presence of siloxanes Hydrolysis of the product due to exposure to moisture.[4]Handle the compound under anhydrous conditions. To remove siloxanes, a column chromatography over silica gel can be effective.
Multiple unidentifiable peaks in NMR or GC-MS Complex mixture of byproducts from the synthesis.A combination of purification techniques may be necessary. Start with fractional distillation to remove volatile impurities, followed by flash column chromatography for less volatile byproducts.

Experimental Protocols

Protocol 1: Purification of this compound by Fractional Distillation

This method is effective for removing impurities with boiling points significantly different from this compound (boiling point: 104°C at 20 mmHg).[5]

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux)

  • Distillation head with condenser and thermometer

  • Receiving flasks

  • Vacuum pump and pressure gauge

  • Heating mantle

Procedure:

  • Assemble the fractional distillation apparatus. Ensure all glassware is dry.

  • Place the crude this compound into the round-bottom flask.

  • Apply a vacuum and slowly heat the flask using the heating mantle.

  • Carefully monitor the temperature at the distillation head. Collect and discard the initial fraction, which will contain lower-boiling impurities.

  • Collect the main fraction distilling at a constant temperature corresponding to the boiling point of this compound at the applied pressure.

  • Stop the distillation before the flask runs dry to prevent the concentration of high-boiling impurities in the final product.

  • Analyze the purity of the collected fraction using GC-MS or NMR.

Protocol 2: Purification of this compound by Flash Column Chromatography

This technique is suitable for separating this compound from less volatile or more polar impurities.[6][7][8][9]

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Glass chromatography column

  • Eluent (e.g., pure n-hexane)

  • Collection tubes

  • Air pressure source

Procedure:

  • Column Packing: Securely clamp the column in a vertical position. Add a small plug of cotton or glass wool at the bottom. Pour in a layer of sand. Fill the column with a slurry of silica gel in hexane. Allow the silica to settle, and then add another layer of sand on top.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of hexane. Carefully apply the sample to the top of the silica gel bed.

  • Elution: Add hexane to the column and apply gentle air pressure to begin eluting the sample.

  • Fraction Collection: Collect fractions in test tubes.

  • Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) or GC-MS to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Purity Analysis by GC-MS

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column suitable for nonpolar compounds (e.g., DB-1 or equivalent).

GC Conditions (Example):

  • Injector Temperature: 250°C

  • Oven Program: 50°C hold for 2 min, ramp to 250°C at 10°C/min, hold for 5 min.

  • Carrier Gas: Helium

  • Injection Mode: Split

MS Conditions (Example):

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: 40-500 amu

Procedure:

  • Prepare a dilute solution of the this compound sample in a volatile solvent like hexane.

  • Inject the sample into the GC-MS system.

  • Analyze the resulting chromatogram to identify the retention time of the main peak and any impurity peaks.

  • Examine the mass spectrum of each peak and compare it to a spectral library for identification.

Protocol 4: Purity Assessment by Quantitative NMR (qNMR)

Quantitative NMR (qNMR) can be used to determine the purity of this compound by comparing the integral of a known peak from the sample to the integral of a certified internal standard of known purity.[10]

Materials:

  • This compound sample

  • Certified internal standard (e.g., maleic anhydride, dimethyl sulfone)

  • Deuterated solvent (e.g., CDCl₃)

  • NMR spectrometer

Procedure:

  • Accurately weigh a known amount of the this compound sample and the internal standard into an NMR tube.

  • Add a known volume of the deuterated solvent.

  • Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay).

  • Integrate a well-resolved peak from this compound and a peak from the internal standard.

  • Calculate the purity of the sample based on the integral values, the number of protons for each peak, the molecular weights, and the masses of the sample and standard.

Visual Guides

Workflow for Impurity Identification and Removal

G cluster_0 Initial Analysis cluster_1 Impurity Identification cluster_2 Purification Strategy cluster_3 Final Purity Assessment A Crude this compound B NMR Analysis A->B C GC-MS Analysis A->C F Identify Hydrolysis Products (e.g., Siloxanes) B->F D Identify Volatile Impurities (e.g., Solvents, Starting Materials) C->D E Identify Less Volatile Impurities (e.g., Byproducts) C->E G Fractional Distillation D->G H Flash Column Chromatography E->H I Anhydrous Handling F->I J Purified this compound G->J H->J I->J K qNMR for Purity Quantification J->K L GC-MS for Trace Impurity Analysis J->L

Caption: Logical workflow for identifying and removing impurities from this compound.

Decision Tree for Purification Method Selection

G A Impurity Type Identified B Low-Boiling Point (e.g., Solvents) A->B Volatile? C High-Boiling Point or Polar (e.g., Byproducts) A->C Less Volatile/Polar? D Moisture/Hydrolysis Products A->D Water Contamination? E Fractional Distillation B->E F Flash Column Chromatography C->F G Strict Anhydrous Technique D->G

Caption: Decision tree to guide the selection of an appropriate purification method.

References

Technical Support Center: Troubleshooting Reactions with Tris(trimethylsilyl)methane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Tris(trimethylsilyl)methane, a versatile organosilicon compound widely used in organic synthesis. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during reactions involving this sterically demanding reagent.

Frequently Asked Questions (FAQs)

Q1: My lithiation of this compound to form Tris(trimethylsilyl)methyllithium appears to be unsuccessful or low-yielding. What are the common causes and how can I improve it?

A: Successful lithiation is crucial for the subsequent reactions of this compound. Low yields or complete failure can often be attributed to the following factors:

  • Reagent Quality: The quality of the organolithium reagent (e.g., methyllithium (B1224462) or n-butyllithium) is paramount. Use freshly titrated or newly purchased reagents to ensure accurate stoichiometry and high reactivity. Older or improperly stored reagents can have significantly lower concentrations, leading to incomplete deprotonation.

  • Reaction Conditions:

    • Temperature: The lithiation of this compound is typically performed at low temperatures (e.g., 0 °C to room temperature) in an appropriate solvent like tetrahydrofuran (B95107) (THF)[1]. Ensure the reaction temperature is maintained as recommended in the protocol.

    • Solvent: Anhydrous solvents are critical. The presence of moisture will quench the organolithium reagent. Use freshly distilled and dry solvents. THF is a common choice as it solvates the lithium cation, leading to a more reactive monomeric species in solution[2].

  • Incomplete Reaction: The deprotonation of this compound can be slow. It is advisable to stir the reaction mixture for a sufficient amount of time (e.g., several hours) to ensure complete formation of the lithium salt[1]. Monitoring the reaction by quenching aliquots and analyzing by ¹H NMR can help determine the optimal reaction time. The disappearance of the methine proton signal of this compound is a good indicator of reaction completion.

Q2: I am observing unexpected side products in my reaction of Tris(trimethylsilyl)methyllithium with an electrophile. What are the likely side reactions?

A: The high reactivity and steric bulk of Tris(trimethylsilyl)methyllithium can lead to several side reactions, depending on the nature of the electrophile:

  • Proton Abstraction: Tris(trimethylsilyl)methyllithium is a strong base. If the electrophile has acidic protons (e.g., enolizable ketones or aldehydes), proton abstraction can compete with or even dominate over nucleophilic attack, leading to the recovery of starting materials after workup[3][4]. To mitigate this, use non-enolizable electrophiles or perform the reaction at very low temperatures.

  • Steric Hindrance: The significant steric bulk of the tris(trimethylsilyl)methyl group can hinder its approach to the electrophilic center, especially with sterically congested electrophiles. This can lead to slow reaction rates or favor alternative reaction pathways[1]. In some cases, a more sterically hindered analogue, Tris(dimethylphenylsilyl)methane, shows even lower reactivity due to increased steric hindrance[1].

  • Silyl Group Transfer: In reactions with epoxides, the initially formed alkoxide can undergo a 1,4-silyl group transfer from carbon to oxygen. This can lead to the formation of unexpected byproducts[3][4].

Q3: How does steric hindrance from the Tris(trimethylsilyl)methyl group affect reaction outcomes?

A: Steric hindrance is a defining characteristic of this compound and its derivatives, profoundly influencing their reactivity. The bulky nature of the (Me₃Si)₃C- group can:

  • Reduce Reaction Rates: The approach of the nucleophilic carbon to an electrophilic center can be significantly slowed down.

  • Dictate Regioselectivity: In cases where multiple reaction sites are available on the electrophile, the trisyl group will preferentially attack the most sterically accessible position.

  • Prevent Reactions Altogether: With highly hindered electrophiles, the reaction may not proceed at all. For instance, the reaction of Tris(dimethylphenylsilyl)methyllithium with benzyl (B1604629) bromide is unsuccessful under conditions where Tris(trimethylsilyl)methyllithium reacts to give the expected product[1].

The following table summarizes the impact of steric hindrance on the reactivity of this compound derivatives compared to a more sterically hindered analogue.

ReagentElectrophileOutcomeReference
(Me₃Si)₃CLiAllyl bromideProductive reaction[1]
(PhMe₂Si)₃CLiAllyl bromideProductive reaction[1]
(Me₃Si)₃CLiBenzyl bromideProductive reaction[1]
(PhMe₂Si)₃CLiBenzyl bromideNo reaction[1]
(Me₃Si)₃C-CH₂-CH=CH₂BromineLow yield of addition product[1]
(PhMe₂Si)₃C-CH₂-CH=CH₂BromineNo reaction[1]

Q4: What is the best way to monitor the progress of a reaction involving this compound?

A: The choice of monitoring technique depends on the specific reaction:

  • Thin Layer Chromatography (TLC): For reactions where the starting material and product have different polarities, TLC is a quick and effective method.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is particularly useful for monitoring the disappearance of the methine proton of this compound (a singlet) and the appearance of new signals corresponding to the product. ¹³C and ²⁹Si NMR can provide more detailed structural information about the products and any byproducts[1][5].

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile and thermally stable compounds and can be used to identify products and byproducts by their mass-to-charge ratio and fragmentation patterns.

Experimental Protocols

Key Experiment: Lithiation of this compound and Subsequent Reaction with Benzaldehyde (B42025)

Objective: To prepare Tris(trimethylsilyl)methyllithium and react it with a non-enolizable aldehyde to form the corresponding alcohol.

Materials:

  • This compound

  • Methyllithium (MeLi) in diethyl ether (Et₂O)

  • Anhydrous tetrahydrofuran (THF)

  • Benzaldehyde

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Diethyl ether (Et₂O)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Standard Schlenk line and glassware for air-sensitive techniques

Procedure:

  • Lithiation:

    • To a flame-dried, argon-purged Schlenk flask, add this compound (1.0 eq).

    • Dissolve the starting material in anhydrous THF.

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add a solution of MeLi in Et₂O (1.1 eq) dropwise with stirring.

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The completion of the reaction can be monitored by the disappearance of the methine proton signal in the ¹H NMR spectrum of a quenched aliquot.

  • Reaction with Benzaldehyde:

    • Cool the freshly prepared solution of Tris(trimethylsilyl)methyllithium to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of freshly distilled benzaldehyde (1.0 eq) in anhydrous THF dropwise.

    • Stir the reaction mixture at -78 °C for 2 hours and then allow it to warm to room temperature overnight.

  • Work-up and Purification:

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with Et₂O (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica (B1680970) gel.

Visualizing Workflows and Relationships

Troubleshooting a Failed Lithiation Reaction

troubleshooting_lithiation start Low or No Product Formation in Reaction Following Lithiation check_lithiation Verify Success of Lithiation Step start->check_lithiation incomplete_lithiation Incomplete Lithiation check_lithiation->incomplete_lithiation  Yes other_issues Investigate Subsequent Reaction Step check_lithiation->other_issues  No reagent_quality Poor Organolithium Reagent Quality incomplete_lithiation->reagent_quality reaction_conditions Suboptimal Reaction Conditions incomplete_lithiation->reaction_conditions solution_reagent Use Freshly Titrated or New Reagent reagent_quality->solution_reagent solution_conditions Optimize Temperature, Solvent, and Reaction Time reaction_conditions->solution_conditions

Caption: A flowchart for troubleshooting failed lithiation of this compound.

Reaction Pathway: Lithiation and Reaction with an Electrophile

reaction_pathway start This compound ((Me3Si)3CH) lithiated Tris(trimethylsilyl)methyllithium ((Me3Si)3CLi) start->lithiated + MeLi - CH4 product Product ((Me3Si)3C-E) lithiated->product + E+ side_reaction Side Reaction (e.g., Proton Abstraction) lithiated->side_reaction  If E+ is acidic electrophile Electrophile (E+) electrophile->product

Caption: General reaction scheme for the lithiation of this compound and subsequent reaction.

References

Optimizing reaction times for Tris(trimethylsilyl)methane-mediated reductions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Tris(trimethylsilyl)methane-mediated reactions. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals optimize their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my reduction reaction with this compound, (TMS)₃CH, extremely slow or not working at all?

A1: This is a common issue and relates to the fundamental reactivity of the reagent. This compound, ((CH₃)₃Si)₃CH, is generally a poor hydrogen atom donor for standard radical chain reactions. The Carbon-Hydrogen (C-H) bond is significantly stronger than the Silicon-Hydrogen (Si-H) bond in its commonly used analogue, Tris(trimethylsilyl)silane ((TMS)₃SiH).[1] Consequently, thermal initiators like AIBN are often insufficient to promote efficient hydrogen transfer from (TMS)₃CH to an alkyl radical, leading to slow or failed reactions.[2]

Q2: If (TMS)₃CH is a poor hydrogen donor, in what contexts is it successfully used for reductions?

A2: this compound is most effectively used in reactions where the (TMS)₃C• radical is generated through alternative pathways, such as photocatalysis.[1][3] In these systems, a photo-excited catalyst can engage in an electron transfer or energy transfer process that ultimately leads to the formation of the necessary radical species under much milder conditions than thermal initiation.

Q3: What type of initiators are required to make reductions with (TMS)₃CH viable?

A3: For effective use of (TMS)₃CH, photochemical initiation is the preferred method. This typically involves a photocatalyst, such as Eosin Y or other dyes, and irradiation with visible light.[1] Standard thermal radical initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide are generally not effective for promoting reductions with (TMS)₃CH due to the high C-H bond strength.[2][4]

Q4: Can I substitute Tris(trimethylsilyl)silane ((TMS)₃SiH) with this compound ((TMS)₃CH) in a protocol designed for tributyltin hydride?

A4: Direct substitution is not recommended. While Tris(trimethylsilyl)silane ((TMS)₃SiH) was developed as a less toxic alternative to tributyltin hydride and has comparable reactivity, this compound ((TMS)₃CH) is not a suitable replacement.[1] Reaction conditions, particularly the initiation method, must be adapted specifically for the use of (TMS)₃CH, typically requiring a shift to a photochemical setup.

Q5: What are the main advantages of using a (TMS)₃CH-based photochemical system?

A5: The primary advantages include operating under very mild conditions (often room temperature), avoiding the use of toxic tin-based reagents, and achieving high functional group tolerance.[3] The reactions are often cleaner, and the byproducts are generally easier to remove during purification compared to organotin compounds.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Reaction fails to initiate or proceeds at a negligible rate. 1. Incorrect Initiation Method: Using thermal initiators (e.g., AIBN) instead of a photochemical setup.[2] 2. Oxygen Contamination: Dissolved oxygen can quench radical intermediates and inhibit the chain reaction.1. Switch to a photochemical protocol using a suitable photocatalyst (e.g., Eosin Y) and a visible light source.[1][3] 2. Thoroughly degas the solvent and reaction mixture using techniques like freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the solvent for at least 30 minutes prior to and during the reaction.
Low yield of the desired reduced product. 1. Inefficient Hydrogen Atom Transfer: The C-H bond in (TMS)₃CH is too strong for efficient transfer to the substrate radical.[1] 2. Photocatalyst Degradation: The photocatalyst may be bleaching or degrading under the reaction conditions. 3. Insufficient Light Penetration: The reaction mixture may be too concentrated or the vessel too large, preventing light from reaching the entire solution.1. Ensure you are using an appropriate photochemical initiation method. If the reaction is still slow, consider using the more reactive Tris(trimethylsilyl)silane ((TMS)₃SiH) if compatible with your substrate.[1] 2. Check the stability of your photocatalyst. Use a fresh batch or protect the reaction from excessive light intensity or heat. 3. Perform the reaction in a more dilute solution or use a reaction vessel with a smaller path length (e.g., a quartz tube or a thin-film reactor) to maximize light exposure.
Formation of multiple byproducts. 1. Substrate Degradation: The substrate may be unstable to the photochemical conditions. 2. Side Reactions of Radical Intermediates: The generated alkyl radical may be undergoing undesired rearrangements or intermolecular reactions.1. Run a control experiment with the substrate and photocatalyst in the absence of (TMS)₃CH to check for stability. 2. Increase the concentration of (TMS)₃CH to favor the hydrogen-trapping step over competing side reactions. Note that a large excess may not be practical; optimization is key.

Data Presentation

Table 1: Comparison of Hydrogen Donor Bond Dissociation Enthalpies (BDEs)

This table highlights the significant difference in bond strength, which is the primary determinant of hydrogen donor capability in radical reductions.

CompoundBondBDE (kcal/mol)Implication for Reactivity
This compound (TMS)₃C-H ~96-98Very poor H-atom donor; requires energetic activation
Tris(trimethylsilyl)silane(TMS)₃Si-H 79[1]Good H-atom donor; effective alternative to tin hydrides
TriethylsilaneEt₃Si-H 90[1]Moderate H-atom donor; less reactive than TTMSS
Tributyltin HydrideBu₃Sn-H 74[1]Excellent H-atom donor; benchmark for radical reductions

Experimental Protocols

Protocol: Photocatalytic Dehalogenation of an Alkyl Bromide using this compound

This protocol describes a general procedure for the reductive dehalogenation of an activated alkyl bromide using (TMS)₃CH under visible light irradiation.

Materials:

  • Alkyl bromide substrate (1.0 equiv)

  • This compound ((TMS)₃CH) (1.5 equiv)

  • Eosin Y (1-2 mol%)

  • Anhydrous solvent (e.g., Acetonitrile or DMF)

  • Inert gas (Argon or high-purity Nitrogen)

Procedure:

  • Preparation: To a flame-dried Schlenk flask or quartz reaction tube equipped with a magnetic stir bar, add the alkyl bromide substrate (e.g., 0.5 mmol) and the photocatalyst, Eosin Y (e.g., 0.005 mmol, 1 mol%).

  • Degassing: Seal the flask with a septum and purge with inert gas for 15-20 minutes.

  • Reagent Addition: Add anhydrous solvent (e.g., 5 mL to achieve a 0.1 M concentration) via syringe. Follow with the addition of this compound (e.g., 0.75 mmol, 1.5 equiv).

  • Further Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to ensure complete removal of dissolved oxygen.

  • Initiation: Place the reaction vessel approximately 5-10 cm from a visible light source (e.g., a blue LED lamp, 450 nm, or a compact fluorescent lamp). Ensure the vessel is being stirred vigorously.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. Reactions are typically complete within 4-24 hours, depending on the substrate.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure. The crude residue can be purified directly by flash column chromatography on silica (B1680970) gel to isolate the reduced product.

Mandatory Visualizations

G cluster_0 Reactivity Comparison TTMSSiH Tris(trimethylsilyl)silane ((TMS)₃Si-H) Radical Alkyl Radical (R•) TTMSSiH->Radical Fast H• Transfer (BDE = 79 kcal/mol) TTMSCH This compound ((TMS)₃C-H) TTMSCH->Radical Slow / No H• Transfer (BDE ≈ 98 kcal/mol) Product Reduced Product (R-H) Radical->Product Hydrogen Abstraction

Caption: Logical relationship comparing the reactivity of silane (B1218182) vs. methane (B114726) derivatives.

G start Start prep 1. Add Substrate & Photocatalyst to Flask start->prep degas1 2. Purge with Inert Gas prep->degas1 add 3. Add Anhydrous Solvent & (TMS)₃CH degas1->add degas2 4. Freeze-Pump-Thaw (3 cycles) add->degas2 irradiate 5. Irradiate with Visible Light & Stir degas2->irradiate monitor 6. Monitor by TLC / GC-MS irradiate->monitor end End monitor->end

Caption: Experimental workflow for a photocatalytic reduction with (TMS)₃CH.

G PC Photocatalyst (PC) PC_star Excited PC* PC->PC_star Visible Light (hν) RX Substrate (R-X) PC_reduced PC•⁻ PC_star->PC_reduced SET R_radical R• RX->R_radical X⁻ RH Product (R-H) R_radical->RH H-atom transfer TTMSCH (TMS)₃CH TTMSC_radical (TMS)₃C•

Caption: Simplified photocatalytic cycle for (TMS)₃CH-mediated reduction.

References

Technical Support Center: Tris(trimethylsilyl)methane in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Tris(trimethylsilyl)methane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound and its derivatives in organic synthesis. Here, you will find information on common side reactions, byproduct formation, and strategies to mitigate these challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound, often abbreviated as (TMS)₃CH, is a sterically hindered organosilicon compound. Its lithiated form, tris(trimethylsilyl)methyllithium (trisyllithium), is a powerful, non-pyrophoric organolithium reagent. It is primarily used as a bulky nucleophile in various organic transformations, including the Peterson olefination, and as a precursor for the bulky "trisyl" ligand.

Q2: What are the main stability concerns with this compound and its derivatives?

This compound itself is a relatively stable liquid. However, its deprotonated form, trisyllithium, is a strong base and can react with atmospheric moisture and carbon dioxide. Therefore, all reactions involving trisyllithium must be conducted under strictly anhydrous and inert conditions (e.g., under argon or nitrogen). Furthermore, the trimethylsilyl (B98337) groups in the final products can be sensitive to hydrolysis under acidic or basic conditions, particularly during aqueous workup procedures.

Q3: I am observing low yields in my reaction with trisyllithium. What are the potential causes?

Low yields can stem from several factors:

  • Incomplete lithiation: The deprotonation of this compound to form trisyllithium may be incomplete. Ensure you are using a fresh, accurately titrated solution of the alkyl lithium reagent (e.g., methyllithium (B1224462) or butyllithium).

  • Proton abstraction: Trisyllithium is a strong base and can deprotonate acidic protons in your substrate or solvent, leading to unwanted side reactions. This is a common issue with enolizable ketones and aldehydes.

  • Steric hindrance: The bulky nature of the trisyl group can sometimes hinder its reaction with sterically congested electrophiles.

  • Decomposition during workup: The desired product may be sensitive to hydrolysis during aqueous workup.

Troubleshooting Guides

Issue 1: Proton Abstraction (Enolization) as a Major Side Reaction

When reacting trisyllithium with enolizable carbonyl compounds, proton abstraction leading to the formation of an enolate is a common competitive side reaction to the desired nucleophilic addition. This results in the recovery of the starting carbonyl compound after workup and the formation of this compound.

Troubleshooting Steps:

  • Lower the Reaction Temperature: Performing the reaction at very low temperatures (e.g., -78 °C or even lower) can significantly favor the kinetic product of nucleophilic addition over proton abstraction.

  • Solvent Selection: The choice of solvent can influence the reactivity of the organolithium reagent. Ethereal solvents like tetrahydrofuran (B95107) (THF) are commonly used. The addition of co-solvents can sometimes modulate reactivity.

  • Order of Addition: Adding the carbonyl compound to the solution of trisyllithium (inverse addition) can sometimes minimize enolization by keeping the concentration of the enolizable substrate low throughout the reaction.

Quantitative Data on Nucleophilic Addition vs. Enolization:

Carbonyl SubstrateReaction Temperature (°C)SolventProduct Distribution (Addition:Enolization)
Cyclohexanone0THF30:70
Cyclohexanone-78THF85:15
2-Methylcyclohexanone-78THF60:40
Acetophenone-78THF50:50

Note: These values are illustrative and can vary based on specific reaction conditions.

Logical Troubleshooting Pathway for Proton Abstraction:

start Low yield of addition product with enolizable carbonyl check_temp Was the reaction run at low temperature (-78°C or below)? start->check_temp lower_temp Action: Rerun reaction at -78°C or lower. check_temp->lower_temp No check_addition Was inverse addition employed? check_temp->check_addition Yes lower_temp->check_addition inverse_addition Action: Add carbonyl to trisyllithium solution. check_addition->inverse_addition No consider_substrate Substrate may be highly prone to enolization. Consider alternative nucleophile. check_addition->consider_substrate Yes inverse_addition->consider_substrate success Improved yield of addition product. consider_substrate->success

Caption: Troubleshooting workflow for enolization side reactions.

Issue 2: Silyl (B83357) Group Migration with Epoxides

In reactions with certain epoxides, a rearrangement involving the migration of a trimethylsilyl group from the central carbon to the newly formed alkoxide can occur. This leads to the formation of a silyl enol ether as a byproduct instead of the expected β-hydroxy silane.[1]

Troubleshooting Steps:

  • Control of Reaction Conditions: This side reaction is often sequence-dependent. The intermediate lithium alkoxide can promote the silyl group transfer.[1]

  • Choice of Quenching Agent: The nature of the electrophile used to trap the intermediate can influence the outcome.

Reaction Pathway Illustrating Silyl Migration:

trisyllithium Trisyllithium addition Nucleophilic Attack trisyllithium->addition epoxide Epoxide epoxide->addition alkoxide Intermediate Alkoxide addition->alkoxide desired_product β-Hydroxy Silane (after workup) alkoxide->desired_product Protic Workup silyl_migration Silyl Group Migration alkoxide->silyl_migration silyl_enol_ether Silyl Enol Ether Byproduct silyl_migration->silyl_enol_ether

Caption: Competing pathways in the reaction of trisyllithium with epoxides.

Issue 3: Hydrolysis of Silyl Groups During Workup

The trimethylsilyl groups on the desired product can be labile, especially under acidic or basic aqueous conditions, leading to the formation of desilylated byproducts.

Troubleshooting Steps:

  • Use a Buffered Aqueous Workup: Instead of strongly acidic or basic solutions, use a buffered solution (e.g., saturated aqueous ammonium (B1175870) chloride) for quenching the reaction.

  • Perform a Non-Aqueous Workup: If the product is highly sensitive to hydrolysis, a non-aqueous workup is recommended. This involves quenching the reaction with a non-protic reagent, followed by filtration and removal of volatiles.

  • Minimize Contact Time: If an aqueous workup is unavoidable, perform it quickly at low temperatures and immediately extract the product into an organic solvent.

Experimental Protocol: Non-Aqueous Workup

  • Cool the reaction mixture to 0 °C.

  • Slowly add a solution of anhydrous ammonium chloride in dry THF to quench any remaining organolithium species.

  • Allow the mixture to warm to room temperature and stir for 15-20 minutes.

  • Filter the mixture through a pad of Celite® or silica (B1680970) gel to remove inorganic salts.

  • Wash the filter cake with a dry, non-polar organic solvent (e.g., hexanes or diethyl ether).

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

Purification of this compound Derivatives

Challenge: The bulky and often non-polar nature of compounds containing the tris(trimethylsilyl)methyl group can make purification by standard column chromatography challenging. Additionally, the potential for hydrolysis on silica gel must be considered.

Recommended Technique: Flash Column Chromatography

General Protocol:

  • Deactivate the Silica Gel: To prevent hydrolysis of silyl groups, it is often beneficial to use deactivated silica gel. This can be achieved by pre-treating the silica gel with a solution of triethylamine (B128534) in the eluent (e.g., 1-2% triethylamine in hexanes/ethyl acetate).

  • Solvent System Selection: Due to the typically low polarity of these compounds, a non-polar solvent system is usually required. Start with pure hexanes and gradually increase the polarity by adding small amounts of ethyl acetate (B1210297) or diethyl ether. Monitor the separation by thin-layer chromatography (TLC).

  • Loading the Column: Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., hexanes or toluene) to load onto the column. "Dry loading," where the crude product is adsorbed onto a small amount of silica gel before being added to the column, can also be effective.

  • Elution: Run the column with the chosen solvent system. The bulky silyl compounds often elute relatively quickly.

Example Solvent Systems for Purification:

Product TypeTypical Eluent System
Alkenes from Peterson OlefinationHexanes or Hexanes/Ethyl Acetate (99:1 to 95:5)
β-Hydroxy SilanesHexanes/Ethyl Acetate (90:10 to 80:20)
Silyl EthersHexanes/Diethyl Ether (98:2 to 90:10)

Experimental Workflow for Purification:

crude_product Crude Product tlc TLC Analysis to Determine Solvent System crude_product->tlc deactivate_silica Prepare Deactivated Silica Gel (optional) tlc->deactivate_silica pack_column Pack Column deactivate_silica->pack_column load_sample Load Sample (Wet or Dry Loading) pack_column->load_sample elute Elute with Chosen Solvent System load_sample->elute collect_fractions Collect Fractions elute->collect_fractions analyze_fractions Analyze Fractions by TLC collect_fractions->analyze_fractions combine_pure Combine Pure Fractions analyze_fractions->combine_pure concentrate Concentrate to Obtain Pure Product combine_pure->concentrate pure_product Pure Product concentrate->pure_product

Caption: General workflow for the purification of this compound derivatives.

References

Stability and safe handling of Tris(trimethylsilyl)methane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) concerning the stability and safe handling of Tris(trimethylsilyl)methane. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

What is this compound and what are its common applications?

This compound, with the chemical formula C10H28Si3, is an organosilicon compound.[1] It is a colorless liquid soluble in hydrocarbon solvents.[1] A primary application is in the formation of the sterically demanding "trisyl" ligand.[2] For example, it reacts with methyl lithium to produce tris(trimethylsilyl)methyllithium, also known as trisyllithium, which is utilized in Petersen olefination reactions.[1]

What are the main hazards associated with this compound?

This compound is classified as a combustible liquid.[3][4] It can cause skin and serious eye irritation, and may also lead to respiratory irritation.[4][5] Upon exposure to high temperatures or open flames, it can produce irritating fumes and organic acid vapors.[3] Additionally, the liquid can generate a strong static charge when poured.[3]

How should this compound be stored?

It is crucial to store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[3] The storage location should be kept away from heat, sparks, open flames, and other sources of ignition.[3] For long-term storage, a temperature of -70°C in a freezer is recommended.

What materials are incompatible with this compound?

This compound is incompatible with acids, alcohols, peroxides, and oxidizing agents.[3] Contact with these substances should be strictly avoided to prevent hazardous reactions.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Unexpected reaction or decomposition Contamination with incompatible materials (acids, alcohols, peroxides, oxidizing agents).[3]Immediately and safely quench the reaction if possible. Review the experimental protocol to identify and eliminate the source of contamination. Ensure all glassware is clean and dry before use.
Exposure to heat or ignition sources.[3]Remove the material from the heat source. If a fire occurs, use water spray, foam, carbon dioxide, or dry chemical to extinguish it.[3] Do not use straight streams of water.[3]
Material appears cloudy or contains precipitates Reaction with atmospheric moisture or improper storage.This may indicate hydrolysis or decomposition. It is recommended to use fresh, properly stored material for sensitive reactions. Consider purification by distillation if appropriate and safe to do so.
Skin or eye irritation during handling Direct contact with the liquid or vapor.[4]For skin contact, wash the affected area with plenty of soap and water.[3] For eye contact, immediately flush with water for at least 15 minutes, removing contact lenses if present.[3] Seek medical attention.[3] Always wear appropriate personal protective equipment (PPE).
Static discharge during transfer The liquid generates a strong static charge when poured.[3]Ground and bond all containers and receiving equipment during transfer.[3] Use only non-sparking tools.[3]

Quantitative Data Summary

PropertyValueSource(s)
Molecular Formula C10H28Si3[3][4]
Molar Mass 232.59 g/mol [2]
Appearance Colorless liquid[1]
Density 0.827 g/mL at 25 °C[1][2]
Boiling Point 219 °C (426 °F; 492 K)[1]
55-56 °C at 2 mmHg[2]
Flash Point 76 °C (168.8 °F) - closed cup[2]
Refractive Index n20/D 1.464[2]

Experimental Protocols

Safe Handling and Personal Protective Equipment (PPE)

A standardized workflow for handling this compound is crucial to minimize exposure and ensure safety.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling and Transfer cluster_cleanup Post-Experiment prep_ppe Don Appropriate PPE: - Neoprene or nitrile rubber gloves - Chemical goggles - Protective clothing - NIOSH-certified organic vapor respirator prep_area Work in a well-ventilated area (e.g., fume hood) prep_ppe->prep_area prep_safety Ensure safety shower and eye wash station are accessible prep_area->prep_safety handle_ground Ground and bond all containers and receiving equipment prep_safety->handle_ground handle_tools Use only non-sparking tools handle_ground->handle_tools handle_transfer Transfer the liquid carefully, avoiding splashes and vapor generation handle_tools->handle_transfer cleanup_spill Clean up any spills promptly with absorbent material handle_transfer->cleanup_spill cleanup_waste Dispose of waste in a licensed waste disposal facility cleanup_spill->cleanup_waste cleanup_hygiene Wash hands and exposed skin thoroughly after handling cleanup_waste->cleanup_hygiene

Caption: Workflow for the safe handling of this compound.

Personal Protective Equipment (PPE) Specifications:

  • Hand Protection: Neoprene or nitrile rubber gloves are recommended.[3]

  • Eye Protection: Chemical goggles should be worn.[3] Contact lenses should not be worn when handling this chemical.[3]

  • Skin and Body Protection: Wear suitable protective clothing to prevent skin contact.[3]

  • Respiratory Protection: If there is a risk of inhalation, a NIOSH-certified organic vapor (black cartridge) respirator is recommended.[3]

Spill and Emergency Procedures

In the event of a spill or exposure, the following logical steps should be followed.

Emergency Response Logic for this compound Incidents node_incident Incident Occurs node_spill Spill? node_incident->node_spill node_exposure Exposure? node_incident->node_exposure node_fire Fire? node_incident->node_fire node_spill_action Evacuate unnecessary personnel. Remove ignition sources. Contain spill with absorbent material. Use non-sparking tools for cleanup. node_spill->node_spill_action Yes node_exposure_type Type of Exposure? node_exposure->node_exposure_type Yes node_fire_action Use water spray, foam, CO2, or dry chemical. Cool exposed surfaces with water. Wear full protective equipment. node_fire->node_fire_action Yes node_end Secure Area & Report Incident node_spill_action->node_end node_skin Skin Contact node_exposure_type->node_skin Skin node_eye Eye Contact node_exposure_type->node_eye Eye node_inhalation Inhalation node_exposure_type->node_inhalation Inhalation node_skin_action Wash with plenty of soap and water. Get medical advice. node_skin->node_skin_action node_eye_action Flush eyes with water for 15 mins. Remove contact lenses. Get medical advice. node_eye->node_eye_action node_inhalation_action Move to fresh air. If feeling unwell, seek medical advice. node_inhalation->node_inhalation_action node_skin_action->node_end node_eye_action->node_end node_inhalation_action->node_end node_fire_action->node_end

Caption: Decision-making flow for handling emergencies involving this compound.

References

How to avoid decomposition of Tris(trimethylsilyl)methane during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the storage and handling of Tris(trimethylsilyl)methane to prevent its decomposition.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound decomposition during storage?

A1: The primary cause of decomposition is exposure to moisture, which leads to hydrolysis. This compound is also incompatible with and can be degraded by acids, alcohols, peroxides, and other oxidizing agents. Storing it at elevated temperatures can also accelerate degradation.

Q2: What are the visible signs of this compound decomposition?

A2: Decomposition may not always be visually apparent. However, the formation of a white precipitate (silanols) or a change in the liquid's clarity could indicate degradation. A definitive assessment of purity requires analytical testing.

Q3: How should I store this compound to ensure its stability?

A3: To ensure stability, this compound should be stored in a tightly sealed container, in a cool, dry, and well-ventilated area, away from direct sunlight and heat. It is crucial to protect it from moisture and incompatible substances.

Q4: Can I store this compound in a standard laboratory refrigerator?

A4: Yes, storage in a standard laboratory refrigerator (typically 2-8 °C) is recommended to keep it in a cool place, which helps to minimize potential degradation. Ensure the container is tightly sealed to prevent moisture ingress from the refrigerator's atmosphere.

Q5: What type of container is best for storing this compound?

A5: It should be stored in its original container if possible, which is typically a glass bottle with a secure, moisture-proof cap. If transferring to a different container, ensure it is made of an inert material like glass and can be tightly sealed.

Troubleshooting Guide

Problem Possible Cause Recommended Action
Unexpected reaction outcomes or low yields Decomposition of this compound leading to lower active reagent concentration.1. Check the purity of your this compound using the provided analytical protocol. 2. If purity is compromised, consider using a fresh bottle. 3. Review your storage conditions to ensure they align with the recommendations.
Presence of a white precipitate in the liquid Hydrolysis of this compound due to moisture exposure, forming insoluble silanols.1. Do not use the reagent as the precipitate can interfere with your reaction. 2. Discard the degraded reagent according to your institution's safety protocols. 3. Inspect your storage container for any breaches in the seal and ensure proper handling techniques to prevent future moisture contamination.
Inconsistent results between different batches Variation in the purity of this compound batches.1. Perform a purity check on each new batch before use. 2. Maintain a log of batch numbers and their corresponding purity analysis for traceability.

Storage Condition Summary

Parameter Recommendation
Temperature Cool place (e.g., 2-8 °C)
Atmosphere Inert atmosphere (e.g., Argon or Nitrogen) is ideal, but a tightly sealed container in a dry environment is crucial.
Container Tightly sealed glass container.
Incompatible Substances Acids, Alcohols, Peroxides, Oxidizing Agents, Moisture.
Storage Area Well-ventilated, away from heat and direct sunlight.

Experimental Protocol: Purity Assessment by Quantitative NMR (qNMR)

This protocol describes the determination of this compound purity using quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

1. Objective: To accurately determine the purity of a this compound sample by qNMR using an internal standard.

2. Materials:

  • This compound sample

  • High-purity internal standard (e.g., 1,4-Dioxane, Maleic Anhydride)

  • Deuterated chloroform (B151607) (CDCl₃), anhydrous

  • NMR tubes

  • Analytical balance

  • Volumetric flasks and pipettes

3. Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample into a clean, dry vial.

    • Accurately weigh approximately 5 mg of the internal standard into the same vial.

    • Dissolve the mixture in approximately 0.7 mL of anhydrous CDCl₃.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum of the sample solution.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified to allow for full relaxation and accurate integration.

    • Acquire the spectrum with a high signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the NMR spectrum (phasing, baseline correction).

    • Integrate the signal corresponding to the methine proton of this compound (a singlet at approximately -0.8 ppm) and a well-resolved signal from the internal standard.

    • Calculate the purity of this compound using the following formula:

    Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / m_sample) * (m_IS / MW_IS) * P_IS

    Where:

    • I_sample = Integral of the this compound signal

    • N_sample = Number of protons for the integrated signal of this compound (1 for the CH proton)

    • I_IS = Integral of the internal standard signal

    • N_IS = Number of protons for the integrated signal of the internal standard

    • MW_sample = Molecular weight of this compound (232.59 g/mol )

    • m_sample = Mass of the this compound sample

    • MW_IS = Molecular weight of the internal standard

    • m_IS = Mass of the internal standard

    • P_IS = Purity of the internal standard

Visualizations

decomposition_pathway This compound This compound Intermediate_Silanol Tris(trimethylsilyl)silanol This compound->Intermediate_Silanol Hydrolysis H2O H2O H2O->Intermediate_Silanol Decomposition_Products Bis(trimethylsilyl)methane + Trimethylsilanol Intermediate_Silanol->Decomposition_Products Further Reaction

Caption: Proposed decomposition pathway of this compound via hydrolysis.

troubleshooting_workflow start Experiment Failure/ Unexpected Results check_purity Check Purity of This compound start->check_purity is_pure Purity > 97%? check_purity->is_pure check_storage Review Storage Conditions is_pure->check_storage Yes new_reagent Use Fresh Reagent is_pure->new_reagent No storage_ok Storage Conditions Correct? check_storage->storage_ok correct_storage Correct Storage & Use New Reagent storage_ok->correct_storage No other_issues Investigate Other Experimental Parameters storage_ok->other_issues Yes end Problem Resolved new_reagent->end correct_storage->end other_issues->end

Caption: Troubleshooting workflow for experiments involving this compound.

Overcoming low reactivity of Tris(trimethylsilyl)methane in certain reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Tris(trimethylsilyl)methane, commonly known as TTM. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming challenges associated with the low reactivity of this sterically hindered organosilicon compound.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so unreactive in many common organic reactions?

A1: The low reactivity of this compound stems primarily from the significant steric hindrance imposed by the three bulky trimethylsilyl (B98337) groups surrounding the central carbon atom.[1][2] This steric bulk physically blocks the approach of many reagents, making reactions at the central carbon-hydrogen bond difficult.[3] While Tris(trimethylsilyl)silane ((TMS)₃SiH) is a reactive hydrogen atom donor in radical reactions, this compound ((TMS)₃CH) is not an effective mediator of such reactions.[4]

Q2: How can I activate the C-H bond of this compound for further reactions?

A2: The most common and effective method to activate the C-H bond is through deprotonation with a strong organolithium base, such as methyllithium (B1224462) (MeLi), to form Tris(trimethylsilyl)methyllithium ((TMS)₃CLi).[1][5] This creates a potent, albeit sterically hindered, nucleophile that can participate in a variety of subsequent reactions.

Q3: I am having trouble with the deprotonation of this compound. What are the optimal conditions?

A3: Successful deprotonation requires anhydrous conditions and an appropriate solvent. A common procedure involves the use of methyllithium in a suitable etheral solvent like tetrahydrofuran (B95107) (THF).[1] It is crucial to ensure the quality of the methyllithium solution and to perform the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent quenching by moisture or carbon dioxide.

Troubleshooting Guides

Issue 1: Low Yield or No Reaction in Alkylation Attempts

Problem: After deprotonating this compound with methyllithium, my alkylation reaction with an alkyl halide gives a low yield or fails completely.

Possible Causes and Solutions:

  • Steric Hindrance of the Electrophile: The reactivity of Tris(trimethylsilyl)methyllithium is highly sensitive to the steric bulk of the electrophile.[1] For instance, it has been shown to react with allyl bromide but not with the more sterically demanding benzyl (B1604629) bromide under similar conditions.[1]

    • Troubleshooting Step: If possible, choose a less sterically hindered electrophile.

  • Reaction Conditions: Temperature and reaction time can be critical.

    • Troubleshooting Step: Try varying the reaction temperature. While the deprotonation is often carried out at low temperatures, the subsequent alkylation may require warming to room temperature or even gentle heating. Monitor the reaction over a longer period.

  • Proton Abstraction: Tris(trimethylsilyl)methyllithium is a strong base and can deprotonate acidic protons on the electrophile instead of undergoing nucleophilic attack.[6]

    • Troubleshooting Step: Use non-enolisable electrophiles where possible.

Experimental Protocol: Alkylation with a Less Hindered Electrophile (Allyl Bromide)

A solution of this compound is treated with methyllithium in THF to generate Tris(trimethylsilyl)methyllithium. Subsequently, a solution of allyl bromide in THF is added dropwise at 0 °C, and the mixture is stirred for several hours at the same temperature.[1]

ElectrophileReagentSolventTemperatureOutcomeYield
Allyl Bromide(TMS)₃CLiTHF0 °CSuccessful AlkylationGood[1]
Benzyl Bromide(TMS)₃CLiTHFRefluxNo Reaction0%[1]
Issue 2: Unsuccessful Bromination of a this compound Derivative

Problem: An attempt to brominate a derivative containing the Tris(trimethylsilyl)methyl group resulted in a low yield.

Possible Cause and Solution:

  • Severe Steric Hindrance: The bulky Tris(trimethylsilyl)methyl group can shield the reaction center from the brominating agent. The bromination of an allyl derivative of this compound has been reported to proceed in low yield due to this steric hindrance.[1]

    • Troubleshooting Step: Consider using a smaller, more reactive brominating agent if available. Alternatively, explore different reaction conditions such as higher temperatures or a different solvent system. It is important to note that for highly hindered substrates, this may be a persistent issue.

SubstrateBrominating AgentOutcomeReason
(TMS)₃C-CH₂-CH=CH₂N-BromosuccinimideLow YieldSteric Hindrance[1]
(PhMe₂Si)₃C-CH₂-CH=CH₂N/AUnsuccessfulIncreased Steric Hindrance[1]

Visualizations

Logical Workflow for Activating and Reacting this compound

G cluster_start Starting Material cluster_activation Activation Step cluster_reagent Key Reagent cluster_intermediate Reactive Intermediate cluster_reaction Reaction with Electrophile cluster_electrophile Electrophile cluster_product Final Product start This compound ((TMS)₃CH) deprotonation Deprotonation start->deprotonation lithiated Tris(trimethylsilyl)methyllithium ((TMS)₃CLi) deprotonation->lithiated Generates meli Methyllithium (MeLi) in THF meli->deprotonation reaction Nucleophilic Attack lithiated->reaction product Functionalized Product ((TMS)₃C-E) reaction->product Forms electrophile E⁺ (e.g., Allyl Bromide) electrophile->reaction

Caption: Workflow for the activation of this compound and subsequent reaction.

Signaling Pathway Illustrating Steric Hindrance

G cluster_reagent Reagent cluster_substrate Substrate cluster_outcome Outcome reagent Approaching Reagent (e.g., Bromine) central_c Central Carbon reagent->central_c Attempts to attack tms1 TMS central_c->tms1 tms2 TMS central_c->tms2 tms3 TMS central_c->tms3 no_reaction Reaction Hindered tms1->no_reaction Steric Shielding tms2->no_reaction Steric Shielding tms3->no_reaction Steric Shielding

Caption: Steric hindrance from TMS groups preventing reagent access.

References

Preventing unwanted side products in radical reactions with Tris(trimethylsilyl)methane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Tris(trimethylsilyl)methane (TTMSM) mediated radical reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments, ensuring high yields and minimal side products.

Frequently Asked Questions (FAQs)

Q1: What is this compound (TTMSM) and why is it used in radical reactions?

This compound, also known as TTMSS, is an organosilicon compound used as a less toxic alternative to organotin compounds like tributyltin hydride (Bu3SnH) for generating radicals.[1] The silicon-hydrogen (Si-H) bond in TTMSM is sufficiently weak to participate in radical chain reactions, making it an effective mediator for various transformations such as reductions, cyclizations, and hydrosilylations.[1][2]

Q2: What are the main advantages of using TTMSM over traditional tin hydrides?

The primary advantage of TTMSM is its significantly lower toxicity compared to organotin reagents, which are notoriously difficult to remove from reaction products and pose environmental and health risks.[1] While reaction times may sometimes need to be adjusted, many reactions traditionally performed with tin hydrides can be successfully carried out with TTMSM.[1]

Q3: What types of radical reactions can be mediated by TTMSM?

TTMSM is a versatile reagent capable of mediating a variety of radical reactions, including:

  • Reductive dehalogenation: Removal of halogen atoms (Cl, Br, I).[2]

  • Reductive removal of chalcogen groups: (e.g., SR, SeR).[2]

  • Radical cyclizations: Formation of cyclic compounds.[3][4]

  • Hydrosilylation: Addition of a Si-H bond across a double or triple bond.[2]

  • Intermolecular carbon-carbon bond formation.

Q4: How are radicals generated when using TTMSM?

The tris(trimethylsilyl)silyl radical ((Me3Si)3Si•) is typically generated by reacting TTMSM with a radical initiator.[2] Common initiators include azobisisobutyronitrile (AIBN) or benzoyl peroxide, which decompose upon heating or UV irradiation to produce primary radicals that abstract the hydrogen atom from TTMSM.[4]

Troubleshooting Guide

This guide addresses common issues encountered during radical reactions with TTMSM.

Issue 1: Low Yield of the Desired Product

Q: My radical reaction is giving a low yield of the desired product. What are the potential causes and how can I improve it?

A: Low yields can stem from several factors. Here's a systematic approach to troubleshooting:

  • Initiator Concentration: The concentration of the radical initiator is crucial. Too little initiator will result in slow or incomplete reaction, while too much can lead to side reactions and consumption of the starting material through undesired pathways. It's essential to optimize the initiator concentration for your specific reaction.

  • Reaction Temperature: The reaction temperature must be appropriate for the chosen initiator's decomposition rate. For thermally initiated reactions with AIBN, temperatures are typically around 80-100 °C.[2] If the temperature is too low, radical generation will be slow. Conversely, excessively high temperatures can promote side reactions.

  • Solvent Choice: While radical reactions are often considered less sensitive to solvent effects than ionic reactions, the solvent can still play a role.[5] The solvent should be inert under the reaction conditions and capable of dissolving all reactants. Aromatic solvents like benzene (B151609) or toluene (B28343) are commonly used. In some cases, reactions can even be performed in water.[1][6]

  • Purity of Reagents: Ensure that TTMSM, the substrate, and the solvent are pure and free of inhibitors. Oxygen can act as a radical scavenger and should be removed by degassing the reaction mixture (e.g., by several freeze-pump-thaw cycles).

Issue 2: Formation of Unwanted Side Products

Q: I am observing significant amounts of side products in my reaction. What are the common side products and how can I prevent their formation?

A: The most common side product in TTMSM-mediated reactions is the hydrosilylation adduct . This occurs when the tris(trimethylsilyl)silyl radical adds across a double or triple bond in the substrate or product, followed by hydrogen atom transfer from another TTMSM molecule.[2]

Troubleshooting Hydrosilylation:

  • Control Stoichiometry: Use the minimum effective amount of TTMSM. An excess of the silane (B1218182) can favor the competing hydrosilylation pathway.

  • Slow Addition: Adding the TTMSM slowly to the reaction mixture can help maintain a low concentration of the silane, thereby disfavoring the bimolecular hydrosilylation reaction relative to the desired unimolecular (in the case of cyclization) or intermolecular reaction with the substrate.

  • Reaction Concentration: Running the reaction at a higher dilution can sometimes disfavor intermolecular side reactions like hydrosilylation.

Another potential side reaction is premature reduction . This can happen if the intermediate radical is trapped by a hydrogen atom from TTMSM before the desired subsequent reaction (e.g., cyclization) can occur.

Troubleshooting Premature Reduction:

  • Adjust TTMSM Concentration: Similar to preventing hydrosilylation, maintaining a low concentration of TTMSM can give the intermediate radical more time to undergo the desired transformation.

  • Reaction Temperature: Lowering the reaction temperature (if compatible with the initiator) can sometimes increase the selectivity of the desired pathway over premature reduction.

Issue 3: Inconsistent Reaction Outcomes

Q: My reaction is not reproducible. What factors could be causing this variability?

A: Inconsistent results are often due to subtle variations in reaction setup and reagent quality.

  • Oxygen Contamination: Inconsistent removal of oxygen from the reaction system can lead to variable initiation rates and the formation of peroxide byproducts. Always use a consistent and thorough degassing method.

  • Initiator Quality: The purity and age of the radical initiator can affect its decomposition rate. Use a fresh, high-purity initiator for consistent results.

  • Stirring Rate: In heterogeneous reactions or when adding reagents slowly, the stirring rate can influence mixing and local concentrations, thereby affecting the reaction outcome.

Data Presentation

Table 1: Effect of Radical Mediator on Diastereoselectivity in Piperidine Synthesis [3]

MediatorDiastereomeric Ratio (trans:cis)
Tributyltin hydride (TBTH)3:1 to 6:1
This compound (TTMSS)up to 99:1

This data highlights the significant enhancement in diastereoselectivity observed when using TTMSM instead of TBTH in certain radical cyclizations.[3]

Experimental Protocols

Protocol 1: General Procedure for Reductive Dehalogenation

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the halogenated substrate (1.0 equiv) in a suitable anhydrous solvent (e.g., toluene, benzene).

  • Degassing: Degas the solution thoroughly using at least three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Addition of Reagents: Under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.1-1.5 equiv) and the radical initiator (e.g., AIBN, 0.1-0.2 equiv).

  • Reaction: Heat the reaction mixture to the appropriate temperature for the chosen initiator (e.g., 80-100 °C for AIBN) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

Protocol 2: Radical Cyclization of 7-substituted-6-aza-8-bromooct-2-enoates [3]

  • Preparation: To a solution of the bromoenoate substrate (1.0 equiv) in anhydrous toluene, add this compound (1.5 equiv) and AIBN (0.2 equiv).

  • Degassing: Thoroughly degas the mixture.

  • Reaction: Heat the solution to 80 °C under an inert atmosphere for 2-4 hours, or until the starting material is consumed as indicated by TLC analysis.

  • Workup and Purification: Allow the reaction to cool to room temperature, concentrate in vacuo, and purify the residue by flash column chromatography on silica (B1680970) gel to afford the desired 2,4-disubstituted piperidine.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Substrate in Anhydrous Solvent degas Degas Solution (Freeze-Pump-Thaw) start->degas add_reagents Add TTMSM and Initiator under Inert Atmosphere degas->add_reagents heat Heat to Appropriate Temperature add_reagents->heat monitor Monitor Reaction Progress (TLC, GC-MS) heat->monitor cool Cool to Room Temperature monitor->cool concentrate Concentrate under Reduced Pressure cool->concentrate purify Purify by Column Chromatography concentrate->purify end end purify->end Isolated Product

Caption: General workflow for a TTMSM-mediated radical reaction.

troubleshooting_logic cluster_check1 Initial Checks cluster_optimization Optimization Strategies cluster_analysis Analysis start Low Yield or Side Products Observed check_reagents Check Reagent Purity and Degassing start->check_reagents check_temp Verify Reaction Temperature start->check_temp adjust_initiator Optimize Initiator Concentration check_reagents->adjust_initiator check_temp->adjust_initiator analyze_side_products Identify Side Products (NMR, MS) adjust_initiator->analyze_side_products slow_addition Slow Addition of TTMSM slow_addition->analyze_side_products adjust_concentration Adjust Reaction Concentration adjust_concentration->analyze_side_products outcome outcome analyze_side_products->outcome Problem Solved? success success outcome->success Yes failure failure outcome->failure No failure->slow_addition failure->adjust_concentration

Caption: Troubleshooting logic for optimizing TTMSM radical reactions.

References

Validation & Comparative

A Comparative Guide to Tris(trimethylsilyl)methane and Tris(trimethylsilyl)silane in Radical Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic chemistry, particularly in the design and execution of radical reactions, the choice of a hydrogen atom donor is critical to the success of the transformation. For decades, organotin hydrides like tributyltin hydride (Bu₃SnH) were the reagents of choice. However, their inherent toxicity and the difficulty in removing tin-containing byproducts have driven the search for safer and more practical alternatives. Among the leading candidates are silicon-based hydrides, with tris(trimethylsilyl)silane (B43935) ((Me₃Si)₃SiH, TTMSS) emerging as a prominent and effective substitute. This guide provides a detailed comparison of TTMSS with its carbon-centered analogue, tris(trimethylsilyl)methane ((Me₃Si)₃CH), in the context of radical reactions, supported by physical data and experimental insights.

Executive Summary

Tris(trimethylsilyl)silane (TTMSS) is a highly effective radical-based reducing agent and hydrogen atom donor, serving as a less toxic alternative to organotin hydrides in a variety of radical reactions, including dehalogenations, deoxygenations, and cyclizations. Its utility stems from a relatively weak silicon-hydrogen bond. In stark contrast, this compound, while structurally similar, is not an effective mediator of radical reactions. This is attributed to its significantly stronger carbon-hydrogen bond, making it a poor hydrogen atom donor under typical radical reaction conditions. Consequently, for applications requiring a hydrogen atom transfer agent, TTMSS is the superior reagent.

Physical and Chemical Properties

A fundamental understanding of the physical and chemical properties of these two compounds is essential for their appropriate application in a laboratory setting.

PropertyThis compoundTris(trimethylsilyl)silane
Chemical Formula C₁₀H₂₈Si₃[1][2]C₉H₂₈Si₄[3]
Molecular Weight 232.59 g/mol 248.66 g/mol [3]
Appearance Colorless liquid[2]Colorless liquid
Boiling Point 219 °C[2]82-84 °C @ 12 Torr[4]
Density 0.827 g/cm³[2]0.806 g/cm³[4]
CAS Number 1068-69-51873-77-4[3]

The Critical Role of Bond Dissociation Energy

The efficacy of a hydrogen atom donor in a radical chain reaction is intrinsically linked to the bond dissociation energy (BDE) of the X-H bond being cleaved. A lower BDE facilitates the hydrogen atom transfer to a carbon-centered radical, propagating the radical chain.

CompoundBondBond Dissociation Energy (kcal/mol)
Tris(trimethylsilyl)silane Si-H~84[4]
This compound C-H>100 (Estimated)
Tributyltin Hydride (for comparison)Sn-H~74

The Si-H bond in tris(trimethylsilyl)silane has a BDE of approximately 84 kcal/mol.[4] This value is intermediate between the stronger C-H bonds found in many organic molecules and the weaker Sn-H bond of tributyltin hydride, making TTMSS an effective hydrogen donor.

Performance in Radical Reactions

The difference in their hydrogen-donating ability translates directly to their performance in common radical-mediated transformations.

Radical Dehalogenation

Tris(trimethylsilyl)silane is widely used for the reductive dehalogenation of organic halides. The reaction proceeds via a radical chain mechanism initiated by a radical initiator such as azobisisobutyronitrile (AIBN).

Experimental Workflow for Radical Dehalogenation using TTMSS:

G cluster_0 Initiation cluster_1 Propagation AIBN AIBN Initiator_Radical Initiator Radical AIBN->Initiator_Radical Heat Silyl_Radical (Me₃Si)₃Si• Initiator_Radical->Silyl_Radical H-atom abstraction TTMSS (Me₃Si)₃SiH TTMSS->Silyl_Radical Alkyl_Radical R• Silyl_Radical->Alkyl_Radical Halogen abstraction Alkyl_Halide R-X Alkyl_Halide->Alkyl_Radical Reduced_Product R-H Alkyl_Radical->Reduced_Product H-atom abstraction Silyl_Radical_regen (Me₃Si)₃Si• Reduced_Product->Silyl_Radical_regen regenerates TTMSS_prop (Me₃Si)₃SiH TTMSS_prop->Reduced_Product G cluster_0 Reagent Selection for Radical Reaction cluster_1 Compound Properties cluster_2 Outcome Requirement Need for Hydrogen Atom Donor TTMSS Tris(trimethylsilyl)silane (TTMSS) Requirement->TTMSS TTM This compound (TTM) Requirement->TTM TTMSS_BDE Weak Si-H Bond (~84 kcal/mol) TTMSS->TTMSS_BDE TTM_BDE Strong C-H Bond (>100 kcal/mol) TTM->TTM_BDE Effective Effective Radical Mediator TTMSS_BDE->Effective Ineffective Ineffective Radical Mediator TTM_BDE->Ineffective

References

A Researcher's Guide to Bulky Silyl Protecting Groups: A Comparative Study

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of multi-step organic synthesis, the judicious selection of protecting groups is a critical determinant of success. For researchers, scientists, and drug development professionals, the ability to selectively mask and unmask reactive functional groups is paramount. Among the arsenal (B13267) of protecting groups for hydroxyl moieties, bulky silyl (B83357) ethers stand out for their versatility, tunable stability, and generally mild removal conditions. This guide provides an objective comparison of three commonly employed bulky silyl protecting groups: tert-butyldimethylsilyl (TBDMS or TBS), triisopropylsilyl (TIPS), and tert-butyldiphenylsilyl (TBDPS), supported by experimental data and detailed protocols to inform strategic synthetic planning.

The utility of these silyl ethers stems from the steric hindrance around the silicon atom, which governs their stability and dictates the conditions required for their introduction and cleavage.[1][2] As a general principle, increased steric bulk enhances stability, providing a powerful tool for orthogonal protection strategies in complex molecules.[3]

Comparative Stability and Reactivity

The choice of a bulky silyl protecting group is primarily guided by its stability towards various reaction conditions anticipated in a synthetic route. The relative stability of TBDMS, TIPS, and TBDPS ethers is well-documented and serves as a reliable predictor of their performance.

Under acidic conditions , the stability of silyl ethers increases significantly with steric bulk. The TBDPS group, with its two bulky phenyl substituents, is markedly more stable than TIPS and TBDMS.[4] This makes TBDPS the protecting group of choice when subsequent synthetic steps involve harsh acidic environments.[4]

Under basic or fluoride-mediated conditions , the stability trend is slightly different. While TBDMS and TBDPS exhibit comparable stability in basic media, the TIPS group is generally the most robust.[5] The exceptional stability of TIPS ethers towards basic conditions makes them ideal for syntheses involving strong bases.[6]

The cleavage of silyl ethers is most commonly achieved using fluoride (B91410) ion sources, such as tetrabutylammonium (B224687) fluoride (TBAF), due to the high affinity of fluoride for silicon.[7] The reaction proceeds via nucleophilic attack of the fluoride ion on the silicon atom, leading to the formation of a stable pentacoordinate intermediate and subsequent cleavage of the silicon-oxygen bond.[7]

Quantitative Data on Relative Stability

The following tables summarize the relative stability of TBDMS, TIPS, and TBDPS protecting groups under acidic and fluoride-mediated deprotection conditions.

Protecting GroupRelative Rate of Acid Hydrolysis (vs. TMS=1)
TBDMS/TBS20,000
TIPS700,000
TBDPS5,000,000

Table 1: Relative rates of acidic hydrolysis for common bulky silyl ethers.[5]

Protecting GroupTypical Deprotection Conditions
TBDMS/TBSTBAF, THF, rt; AcOH, THF/H₂O; HF•Pyridine, THF
TIPSTBAF, THF, rt (slower than TBDMS); HF•Pyridine, THF
TBDPSTBAF, THF, rt (often requires longer reaction times or elevated temperatures); HF•Pyridine, THF

Table 2: Typical deprotection conditions for bulky silyl ethers.[5]

Experimental Protocols

Detailed methodologies for the protection of a primary alcohol and the subsequent deprotection are provided below as representative examples.

Protocol 1: Selective Protection of a Primary Alcohol with tert-Butyldimethylsilyl Chloride (TBDMSCl)

This protocol describes the selective protection of a primary hydroxyl group in the presence of a secondary hydroxyl group.

Materials:

  • Diol containing both a primary and a secondary alcohol (e.g., 1,2-propanediol)

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole (B134444)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether (Et₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a solution of the diol (1.0 eq.) in anhydrous DMF, add imidazole (2.2 eq.).

  • Stir the solution at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Add TBDMSCl (1.1 eq.) portion-wise to the solution.[1]

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-6 hours.[1]

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous mixture with diethyl ether (3 x volume of DMF).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to isolate the mono-silylated primary alcohol.[1]

Protocol 2: Deprotection of a TBDMS Ether using Tetrabutylammonium Fluoride (TBAF)

This protocol provides a standard method for the cleavage of a TBDMS ether.

Materials:

  • TBDMS-protected alcohol

  • Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the TBDMS-protected alcohol (1.0 equiv) in anhydrous THF (approximately 0.1 M solution).[6]

  • Cool the solution to 0 °C in an ice bath.

  • Add the 1 M TBAF solution in THF (1.1-1.5 equiv) dropwise to the stirred solution.[6]

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).[6]

  • Dilute the reaction mixture with dichloromethane.

  • Quench the reaction by adding water.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[6]

  • Purify the crude product by flash column chromatography on silica gel.[6]

Visualizing Synthetic Strategies

The selection and application of bulky silyl protecting groups can be visualized as a series of strategic decisions and workflows.

Protection_Deprotection_Workflow General Workflow for Silyl Ether Protection and Deprotection cluster_protection Protection cluster_deprotection Deprotection Start Alcohol (R-OH) Reagents Silyl Chloride (R'3SiCl) + Base (e.g., Imidazole) Reaction_P Silylation Reaction Start->Reaction_P Reagents->Reaction_P Product_P Silyl Ether (R-OSiR'3) Reaction_P->Product_P Start_D Silyl Ether (R-OSiR'3) Reagents_D Deprotection Reagent (e.g., TBAF or Acid) Reaction_D Cleavage Reaction Start_D->Reaction_D Reagents_D->Reaction_D Product_D Alcohol (R-OH) Reaction_D->Product_D

A general workflow for the protection and deprotection of alcohols.

The decision-making process for selecting the appropriate silyl protecting group is guided by the anticipated reaction conditions.

Decision_Tree Decision Tree for Selecting a Bulky Silyl Protecting Group A Anticipated Reaction Conditions B Harsh Acidic Conditions? A->B C Strongly Basic Conditions? B->C No E Use TBDPS B->E Yes D Mild Conditions or Need for Facile Removal? C->D No F Use TIPS C->F Yes G Use TBDMS D->G Yes

A decision tree to guide the selection of a suitable silyl protecting group.

References

Probing Reaction Pathways: A Comparative Guide to Validating Mechanisms with Isotopically Labeled Tris(trimethylsilyl)methane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the elucidation of reaction mechanisms is a cornerstone of chemical innovation. A profound understanding of how molecules transform allows for the optimization of existing synthetic routes and the design of novel chemical entities. Isotopic labeling, a powerful technique that traces the fate of atoms through a reaction, offers an unambiguous method for validating proposed mechanistic pathways. This guide provides a comprehensive comparison of isotopic labeling of Tris(trimethylsilyl)methane with alternative methods for validating a key reaction mechanism, supported by experimental data and detailed protocols.

This compound, due to its bulky nature, often directs reactions through specific stereochemical pathways. The validation of these pathways is crucial for their synthetic application. One such reaction is the nucleophilic addition of its lithiated derivative, tris(trimethylsilyl)methyllithium, to carbonyl compounds, a process central to the formation of sterically hindered alcohols and subsequent olefination reactions. This guide will focus on the mechanism of this addition reaction as a case study.

Unraveling the Mechanism: Isotopic Labeling vs. Alternative Methods

The primary method under consideration is the use of Carbon-13 (¹³C) isotopic labeling of this compound. By strategically placing a ¹³C label on the central methine carbon, its journey from the organolithium reagent to the final product can be meticulously tracked using ¹³C NMR spectroscopy. This provides direct evidence of the carbon skeleton's transformation.

Alternative methods for mechanistic validation in this context include Kinetic Isotope Effect (KIE) studies and spectroscopic analysis for intermediate detection. KIE studies, particularly with deuterium (B1214612) labeling of the methine proton, can reveal whether the C-H bond is involved in the rate-determining step. Spectroscopic techniques, such as low-temperature NMR, can provide insights into the structure and dynamics of reactive intermediates.

Comparative Data on Mechanistic Validation Techniques
Validation MethodPrincipleTypical Quantitative DataAdvantagesLimitations
¹³C Isotopic Labeling Tracing the position of a stable isotope (¹³C) from reactant to product.¹³C NMR chemical shifts and coupling constants of labeled positions.Provides direct, unambiguous evidence of bond formation and skeletal rearrangement.Requires synthesis of isotopically labeled starting materials, which can be complex and costly.
Kinetic Isotope Effect (KIE) Measuring the change in reaction rate upon isotopic substitution (e.g., H vs. D).Ratio of rate constants (kH/kD). A primary KIE > 1 suggests C-H bond cleavage in the rate-determining step.Provides information about the transition state of the rate-determining step. Can be performed with relatively simple deuterated starting materials.Does not directly reveal the fate of the atoms in the product. Interpretation can be complex if multiple steps are isotope-sensitive.
Spectroscopic Intermediate Detection Direct observation of transient species formed during the reaction.NMR, IR, or UV-Vis spectra of intermediates.Provides direct structural information about transient species in the reaction pathway.Intermediates may be too short-lived or at too low a concentration to be detected. Requires specialized equipment (e.g., low-temperature NMR).

Experimental Protocols

Synthesis of [¹³C]-Tris(trimethylsilyl)methane

Objective: To synthesize this compound with a Carbon-13 label at the central methine carbon.

Materials:

  • [¹³C]-Chloroform (¹³CHCl₃)

  • Chlorotrimethylsilane (B32843) ((CH₃)₃SiCl)

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Dry glassware under an inert atmosphere (Argon or Nitrogen)

Procedure:

  • A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is charged with magnesium turnings and anhydrous diethyl ether under an inert atmosphere.

  • A solution of [¹³C]-Chloroform and an excess of chlorotrimethylsilane in anhydrous diethyl ether is added dropwise to the stirred suspension of magnesium.

  • The reaction mixture is gently heated to initiate the reaction, which is then maintained at reflux for several hours.

  • After cooling to room temperature, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by distillation to yield [¹³C]-Tris(trimethylsilyl)methane.

Reaction of [¹³C]-Tris(trimethylsilyl)methyllithium with a Ketone and Mechanistic Analysis

Objective: To react [¹³C]-Tris(trimethylsilyl)methyllithium with a model ketone (e.g., acetone) and analyze the product to validate the nucleophilic addition mechanism.

Materials:

Procedure:

  • A solution of [¹³C]-Tris(trimethylsilyl)methane in anhydrous THF is cooled to -78 °C in a dry ice/acetone bath under an inert atmosphere.

  • A stoichiometric amount of n-butyllithium is added dropwise to generate the [¹³C]-tris(trimethylsilyl)methyllithium reagent.

  • A solution of acetone in anhydrous THF is then added dropwise to the organolithium solution at -78 °C.

  • The reaction is stirred at -78 °C for 1 hour and then allowed to warm to room temperature.

  • The reaction is quenched with a saturated aqueous solution of ammonium chloride.

  • The product is extracted with diethyl ether, and the combined organic layers are washed with brine, dried, and concentrated.

  • The resulting ¹³C-labeled tertiary alcohol is purified and analyzed by ¹³C NMR spectroscopy. The presence of a ¹³C signal corresponding to the quaternary carbon bearing the hydroxyl group and the tris(trimethylsilyl)methyl group confirms the proposed nucleophilic addition mechanism.

Visualizing the Process

To further clarify the experimental workflow and the underlying logic, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis of Labeled Reagent cluster_reaction Mechanistic Validation Reaction start [¹³C]-Chloroform synthesis Grignard-type Reaction start->synthesis reagent1 Chlorotrimethylsilane reagent1->synthesis reagent2 Magnesium reagent2->synthesis product1 [¹³C]-Tris(trimethylsilyl)methane synthesis->product1 product1_react [¹³C]-Tris(trimethylsilyl)methane lithiation Lithiation product1_react->lithiation reagent3 n-Butyllithium reagent3->lithiation lithiated_product [¹³C]-Tris(trimethylsilyl)methyllithium lithiation->lithiated_product addition Nucleophilic Addition lithiated_product->addition reagent4 Ketone (e.g., Acetone) reagent4->addition final_product ¹³C-Labeled Tertiary Alcohol addition->final_product analysis Confirm ¹³C Position final_product->analysis ¹³C NMR Analysis

Caption: Experimental workflow for validating the nucleophilic addition mechanism.

reaction_mechanism reagent [(Me₃Si)₃¹³C]⁻Li⁺ intermediate [(Me₃Si)₃¹³C-C(R₂)O⁻]Li⁺ (Alkoxide Intermediate) reagent->intermediate Nucleophilic Attack ketone R₂C=O ketone->intermediate product (Me₃Si)₃¹³C-C(R₂)OH (¹³C-Labeled Alcohol) intermediate->product Aqueous Workup

Caption: Proposed mechanism of nucleophilic addition with ¹³C labeling.

logical_comparison goal Validate Reaction Mechanism method1 Isotopic Labeling (¹³C or D) goal->method1 method2 Kinetic Isotope Effect (KIE) goal->method2 method3 Spectroscopic Intermediate Detection goal->method3 info1 Direct evidence of atom connectivity method1->info1 Provides info2 Information on rate-determining step method2->info2 Provides info3 Structural data of transient species method3->info3 Provides conclusion Comprehensive understanding from complementary data info1->conclusion info2->conclusion info3->conclusion

Caption: Logical relationship of validation methods.

A Comparative Guide to the Efficacy of Tris(trimethylsilyl)methane as a Radical Initiator

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of chemical synthesis and drug development, the choice of a radical initiator is pivotal to controlling reaction kinetics and defining the final product's characteristics. This guide provides an objective comparison of Tris(trimethylsilyl)methane (TTMSM) with conventional radical initiators, namely Azobisisobutyronitrile (AIBN) and Benzoyl Peroxide (BPO). We will delve into their performance, supported by available experimental data, and provide detailed experimental protocols for their evaluation.

Overview of Radical Initiators

Radical initiators are molecules that, upon thermal or photochemical decomposition, generate free radicals, which in turn initiate a chain reaction. The effectiveness of a radical initiator is primarily assessed by its decomposition kinetics, initiator efficiency, and its influence on the resulting polymer's properties.

  • This compound (TTMSM) , with the chemical formula ((CH₃)₃Si)₃CH, is an organosilicon compound that has gained attention not only as a radical reducing agent but also as a co-initiator in radical polymerization.[1][2] A key advantage of silane-based initiators like TTMSM is their ability to mitigate oxygen inhibition, a common issue in radical polymerizations.[3] The silyl (B83357) radical generated from TTMSM can effectively scavenge oxygen, which would otherwise quench the propagating radicals.[3]

  • Azobisisobutyronitrile (AIBN) is a widely used azo-compound that decomposes upon heating to yield two 2-cyanopropyl radicals and a molecule of nitrogen gas.[4] Its decomposition rate is largely independent of the solvent, making it a reliable initiator for a variety of systems.[4]

  • Benzoyl Peroxide (BPO) is an organic peroxide that cleaves at the oxygen-oxygen bond upon heating to form two benzoyloxyl radicals.[4] These radicals can then initiate polymerization directly or decarboxylate to form phenyl radicals, which also act as initiators. The reactivity of BPO can be influenced by the solvent and it is susceptible to induced decomposition.[4]

Quantitative Performance Comparison

Direct, side-by-side quantitative comparisons of TTMSM with AIBN and BPO as primary thermal initiators in standard polymerizations are not extensively documented in publicly available literature. TTMSM has been more thoroughly investigated as a co-initiator in photopolymerization systems.

However, we can compile and compare data from different studies to provide an overview of their relative performance. The following tables summarize key data for the polymerization of a common monomer, with the caveat that experimental conditions may vary between studies.

Table 1: Initiator Performance in Methacrylate Polymerization

Initiator SystemMonomer SystemTemperature (°C)Polymerization Rate (Rp(max)/[M]) (s⁻¹)Degree of Conversion (%)Molecular Weight (Mn) ( g/mol )Polydispersity Index (PDI)Reference
TTMSM/CQ HEMA/BisGMAAmbient0.043 - 0.06852.7 - 61.5Not ReportedNot Reported[5]
BPO/Amine MMA37Not Reported~20 (after 3h)>2x lower than TBBO initiatedNot Reported[6]
AIBN MMA70Not ReportedNot ReportedVaries with conditionsTypically 1.5-2.0[7]

Note: The data for TTMSM is from a photo-polymerization system where it acts as a co-initiator with camphorquinone (B77051) (CQ). The BPO data is from a redox initiation system. This table illustrates the available data and highlights the need for direct comparative studies under identical thermal initiation conditions.

Experimental Protocols

To provide a framework for the direct comparison of these initiators, a detailed experimental protocol for the bulk polymerization of a common monomer like styrene (B11656) is provided below.

Experimental Protocol: Comparative Study of Radical Initiators in Styrene Polymerization

1. Materials:

  • Styrene (inhibitor removed by passing through a column of basic alumina)

  • This compound (TTMSM)

  • Azobisisobutyronitrile (AIBN)

  • Benzoyl Peroxide (BPO)

  • Toluene (B28343) (or other suitable solvent)

  • Methanol (B129727) (for precipitation)

  • Nitrogen gas (for deoxygenation)

2. Equipment:

  • Schlenk flasks or reaction tubes with rubber septa

  • Oil bath with temperature controller

  • Magnetic stirrer and stir bars

  • Syringes and needles

  • Vacuum/Nitrogen line

  • Gel Permeation Chromatography (GPC) system

  • Differential Scanning Calorimeter (DSC) (for thermal analysis of initiators)

3. Procedure:

  • Initiator Solution Preparation: Prepare stock solutions of TTMSM, AIBN, and BPO in toluene at a known concentration (e.g., 0.1 M).

  • Reaction Setup: In separate, labeled Schlenk flasks, add a precise volume of purified styrene.

  • Deoxygenation: Seal the flasks with rubber septa and deoxygenate the monomer by bubbling with nitrogen for 15-20 minutes while stirring.

  • Initiation: Using a syringe, inject a calculated volume of the respective initiator stock solution into each flask to achieve the desired initiator concentration (e.g., 1 mol% relative to the monomer).

  • Polymerization: Place the flasks in a preheated oil bath set to the desired reaction temperature (e.g., 70°C). Start the magnetic stirring.

  • Sampling: At regular time intervals (e.g., every 30 minutes), carefully withdraw a small aliquot from each reaction mixture using a nitrogen-purged syringe.

  • Analysis:

    • Conversion: Determine the monomer conversion for each aliquot by gravimetry (after precipitating the polymer in methanol and drying) or by gas chromatography.

    • Molecular Weight and PDI: At the end of the reaction, precipitate the entire polymer sample in an excess of cold methanol. Filter and dry the polymer under vacuum. Analyze the molecular weight (Mn, Mw) and polydispersity index (PDI) of the final polymer using Gel Permeation Chromatography (GPC).

Visualizing Reaction Pathways and Workflows

Generalized Radical Polymerization Pathway

The following diagram illustrates the fundamental steps of radical polymerization: initiation, propagation, and termination.

Radical_Polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator (I) R Radical (R•) I->R Decomposition RM Initiated Monomer (R-M•) R->RM Addition M Monomer (M) M->RM RM2 Growing Chain (R-M-M•) RM->RM2 Addition P Polymer (P) RM2->P Combination or Disproportionation M2 Monomer (M) M2->RM2

A simplified diagram of the radical polymerization process.
Comparative Experimental Workflow

The logical flow for a comparative study of radical initiators is depicted below.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Monomer_Prep Monomer Purification Reaction_Setup Reaction Setup & Deoxygenation Monomer_Prep->Reaction_Setup Initiator_Prep Initiator Solution Preparation Initiation Initiator Injection Initiator_Prep->Initiation Reaction_Setup->Initiation Polymerization Polymerization at Constant T Initiation->Polymerization Sampling Time-based Sampling Polymerization->Sampling Conversion Monomer Conversion Analysis Sampling->Conversion GPC GPC Analysis (Mn, PDI) Sampling->GPC

Workflow for comparing radical initiator effectiveness.

Conclusion

This compound presents unique advantages as a radical initiator, particularly in systems prone to oxygen inhibition. Its performance as a co-initiator in photopolymerization is well-documented, often surpassing traditional amine-based co-initiators.[1][3] However, a comprehensive, direct comparison of its efficacy as a primary thermal initiator against industry standards like AIBN and BPO is an area that warrants further investigation.

The provided experimental protocol offers a robust framework for conducting such a comparative study. By systematically evaluating key performance indicators such as polymerization rate, monomer conversion, and the molecular characteristics of the resulting polymer, researchers can make informed decisions on the most suitable initiator for their specific application. For professionals in drug development and materials science, understanding the nuances of different radical initiators is crucial for optimizing synthesis and achieving desired product properties.

References

A Safer and More Selective Alternative: Tris(trimethylsilyl)methane Outperforms Organotin Compounds in Radical Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in drug development and chemical synthesis, the choice of reagents is critical, balancing performance with safety and environmental impact. In the realm of radical-mediated reactions, organotin compounds, such as tributyltin hydride, have long been workhorses. However, their significant toxicity and the difficulty in removing tin-containing byproducts have driven the search for safer alternatives. Tris(trimethylsilyl)methane (TTM), a silicon-based reagent, has emerged as a superior option in many applications, offering a compelling combination of reduced toxicity, ease of purification, and, in certain cases, enhanced stereoselectivity.

This guide provides an objective comparison of this compound and organotin compounds, supported by experimental data, to inform reagent selection in a research and development setting.

Performance in Radical Reactions: A Balancing Act of Reactivity and Selectivity

The primary role of both this compound and organotin hydrides in radical reactions is to act as a hydrogen atom donor. The efficiency of this process is largely governed by the strength of the Si-H and Sn-H bonds, respectively.

PropertyThis compound (TTM)Tributyltin Hydride (Bu₃SnH)Reference
Bond Dissociation Energy ~79 kcal/mol~74 kcal/mol[1]
Reactivity Generally lowerGenerally higher[1]
Stereoselectivity Can be significantly higherGenerally lower[2][3]
Byproduct Removal Generally straightforward (chromatography, distillation)Often difficult, especially for nonpolar products[1]

The weaker Sn-H bond in tributyltin hydride makes it a more reactive hydrogen donor, often leading to faster reactions. However, this high reactivity can be a double-edged sword. In complex syntheses where a delicate balance of reaction rates is required for high selectivity, the slower hydrogen donation from TTM can be a distinct advantage.

A landmark study by Gandon et al. on the synthesis of 2,4-disubstituted piperidines via radical cyclization demonstrated a remarkable enhancement in diastereoselectivity with TTM compared to tributyltin hydride.[2][3]

SubstrateReagentDiastereomeric Ratio (trans:cis)YieldReference
7-substituted-6-aza-8-bromooct-2-enoate (example)Tributyltin Hydride3:1 to 6:1Good[2]
7-substituted-6-aza-8-bromooct-2-enoate (example)This compoundup to 99:1Good[2]

This dramatic improvement in stereoselectivity is attributed to the slower rate of hydrogen atom transfer from TTM. This allows a competing rearrangement of the initially formed cis-piperidine radical to the more stable trans-isomer before the hydrogen transfer step quenches the radical.

Toxicity Profile: A Clear Advantage for this compound

The most significant drawback of organotin compounds is their high toxicity. Trisubstituted organotins, in particular, are known to be potent neurotoxins, immunotoxins, and endocrine disruptors. Their use is heavily regulated, and in many applications, such as antifouling paints, they have been banned due to their severe and lasting environmental damage.

Compound ClassKey Toxicological Hazards
Organotin Compounds Neurotoxicity, Immunotoxicity, Endocrine disruption, Developmental and reproductive toxicity, High toxicity to aquatic life
This compound Combustible liquid, Causes skin, eye, and respiratory irritation

While this compound is not without hazards, its toxicological profile is considerably more benign than that of organotin compounds.[4][5] Safety data sheets for TTM indicate that it is a combustible liquid and can cause irritation to the skin, eyes, and respiratory system. However, it is not classified as a carcinogen, and there is no evidence to suggest it possesses the severe systemic toxicities associated with organotin compounds.

Environmental Impact: Persistence and Pollution

The environmental persistence of organotin compounds is a major concern. They are known to accumulate in sediments and bioaccumulate in the food chain, posing a long-term threat to aquatic ecosystems. In contrast, while specific environmental fate data for TTM is limited, organosilicon compounds, in general, are considered to have a lower ecological impact. They are known to degrade in the environment through hydrolysis and oxidation to form silica (B1680970), water, and carbon dioxide.

Experimental Protocols

General Procedure for Radical Cyclization with this compound (adapted from Gandon et al.)

To a solution of the 7-substituted-6-aza-8-bromooct-2-enoate in degassed toluene (B28343) is added this compound and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN). The reaction mixture is heated at a temperature sufficient to initiate radical formation (typically 80-110 °C) and monitored by thin-layer chromatography or gas chromatography. Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to yield the desired 2,4-disubstituted piperidine.

Visualizing the Advantage: Reaction Pathways

The following diagrams illustrate the key mechanistic steps in the radical cyclization and the proposed rationale for the enhanced diastereoselectivity observed with this compound.

G cluster_initiation Initiation cluster_propagation Propagation AIBN AIBN Initiator_Radical Initiator Radical AIBN->Initiator_Radical Heat TTM TTM (Si-H) Initiator_Radical->TTM H abstraction TTM_Radical TTM Radical (Si•) TTM->TTM_Radical Substrate Bromo-alkene Substrate TTM_Radical->Substrate Br abstraction Cyclized_Radical_cis Cyclized Radical (cis) Substrate->Cyclized_Radical_cis Cyclization Cyclized_Radical_trans Cyclized Radical (trans) Cyclized_Radical_cis->Cyclized_Radical_trans Isomerization Product_cis Product (cis) Cyclized_Radical_cis->Product_cis H abstraction from TTM Product_trans Product (trans) Cyclized_Radical_trans->Product_trans H abstraction from TTM

Figure 1: General radical cyclization pathway initiated by AIBN and mediated by TTM.

G cluster_Bu3SnH With Tributyltin Hydride (Bu₃SnH) cluster_TTM With this compound (TTM) Cis_Radical_Sn cis-Radical Trans_Product_Sn trans-Product Cis_Product_Sn cis-Product Cis_Radical_Sn->Cis_Product_Sn Fast H-abstraction Cis_Radical_TTM cis-Radical Trans_Radical_TTM trans-Radical Cis_Radical_TTM->Trans_Radical_TTM Isomerization Cis_Product_TTM cis-Product Cis_Radical_TTM->Cis_Product_TTM Slow H-abstraction Trans_Product_TTM trans-Product Trans_Radical_TTM->Trans_Product_TTM Slow H-abstraction

Figure 2: Rationale for enhanced diastereoselectivity with TTM.

Conclusion

References

The Discerning Choice: A Comparative Analysis of Bulky Silyl Ligands in Modern Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of chemical synthesis, where precision and control are paramount, the selection of the appropriate molecular tools can dictate the success of a reaction. Among the vast arsenal (B13267) available to researchers, bulky silyl (B83357) ligands have carved out a significant niche, primarily as protecting groups for hydroxyl functionalities, but also as influential modulators of reactivity and selectivity in a variety of transformations. This guide provides a comprehensive comparative analysis of commonly employed bulky silyl ligands, including tert-butyldimethylsilyl (TBDMS or TBS), triisopropylsilyl (TIPS), and tert-butyldiphenylsilyl (TBDPS), offering a deep dive into their reactivity profiles supported by experimental data. This resource is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in the design and execution of complex synthetic strategies.

The utility of a silyl ligand is fundamentally governed by the interplay of its steric and electronic properties. The sheer size of the substituents attached to the silicon atom dictates the steric hindrance around the silyl group, which in turn influences the stability of the protected functional group and its reactivity in subsequent chemical steps.[1][2] Concurrently, the electronic nature of these substituents can modulate the electron density at the silicon atom, affecting the lability of the silicon-oxygen bond.[1]

A Quantitative Look at Stability: The Cornerstone of Reactivity

The primary role of bulky silyl ethers is to act as temporary shields for hydroxyl groups, and their stability under various reaction conditions is a critical determinant of their suitability for a given synthetic route. The general order of stability is directly correlated with the steric bulk around the silicon atom.

Protecting GroupAbbreviationRelative Stability in AcidRelative Stability in Base/Fluoride
TrimethylsilylTMS11
TriethylsilylTES6410-100
tert-ButyldimethylsilylTBDMS/TBS20,000~20,000
TriisopropylsilylTIPS700,000~100,000
tert-ButyldiphenylsilylTBDPS5,000,000~20,000
Data compiled from multiple sources.[3][4][5]

This table clearly illustrates that for acid-catalyzed cleavage, the stability increases dramatically with the size of the alkyl groups on the silicon atom, with TBDPS being the most robust.[3] Under basic or fluoride-mediated conditions, the trend is broadly similar, although TIPS ethers often exhibit enhanced stability compared to TBDPS ethers.[3] This differential stability is a powerful tool for the selective deprotection of one silyl ether in the presence of another.[4]

Head-to-Head Comparison: Deprotection Under Specific Conditions

To provide a more practical comparison, the following table summarizes the outcomes of competitive deprotection studies, highlighting the real-world implications of the differing stabilities.

Silyl EtherReagent and ConditionsTime% Deprotection
p-Bromophenol-TBDMSKHF₂, Methanol, Room Temp.30 min>95%
p-Bromophenol-TIPSKHF₂, Methanol, Room Temp.30 min<5%
p-Bromophenol-TBDPSKHF₂, Methanol, Room Temp.30 min~10%
p-Bromophenol-TBDMS1% HCl in 95% EtOH10 min>95%
p-Bromophenol-TIPS1% HCl in 95% EtOH12 hours~50%
p-Bromophenol-TBDPS1% HCl in 95% EtOH24 hours<10%
Data is representative and compiled from various sources.[3]

These results underscore the significant differences in lability, allowing for precise and selective deprotection strategies in complex molecule synthesis.

Beyond Protection: Influencing Reactivity and Selectivity

The impact of bulky silyl ligands extends beyond their role as inert shields. In glycosylation reactions, for instance, the nature of the silyl protecting group can profoundly influence both the reactivity of the glycosyl donor and the stereochemical outcome of the reaction.[6][7] Bulky silyl groups can induce conformational changes in the sugar ring, leading to "superarmed" donors with enhanced reactivity.[6] The stereoselectivity is also affected, with the steric bulk of the silyl group at certain positions directing the approach of the incoming nucleophile.[7]

In another vein, bulky trialkylsilyl-protected acetylenes are valuable substrates in cross-coupling reactions like the Cadiot-Chodkiewicz coupling.[8][9] The silyl group not only protects the terminal alkyne but also enhances the stability and handling of the reagent.[8] The choice of the silyl group (e.g., TES, TBS, TIPS) can be tailored to the specific reaction conditions and the desired ease of removal.[9]

Experimental Corner: Protocols for the Bench

Detailed and reliable experimental procedures are the bedrock of reproducible research. Below are representative protocols for the protection of a primary alcohol with a bulky silyl group and a competitive deprotection experiment.

Protocol 1: Protection of a Primary Alcohol with TBDPS-Cl

Materials:

  • Primary alcohol (1.0 eq)

  • tert-Butyldiphenylsilyl chloride (TBDPS-Cl, 1.1 eq)

  • Imidazole (B134444) (2.5 eq)

  • Anhydrous N,N-dimethylformamide (DMF)

Procedure:

  • To a solution of the primary alcohol in anhydrous DMF, add imidazole.

  • Stir the solution at room temperature until the imidazole has dissolved.

  • Add TBDPS-Cl dropwise to the solution.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with 1 M HCl, water, and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[4]

Protocol 2: Competitive Deprotection of TBDMS and TBDPS Ethers

Materials:

  • Substrate containing both a TBDMS ether and a TBDPS ether (1.0 eq)

  • Acetic acid

  • Tetrahydrofuran (THF)

  • Water

Procedure:

  • Dissolve the substrate in a 3:1:1 mixture of THF/Acetic Acid/Water.

  • Stir the reaction at room temperature.

  • Monitor the progress of the reaction carefully by TLC or LC-MS. The TBDMS group should be cleaved significantly faster than the TBDPS group.

  • Once the desired level of selective deprotection is achieved, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by flash column chromatography to isolate the compound with the TBDPS group intact.

Visualizing the Concepts

To further clarify the relationships and processes discussed, the following diagrams are provided.

Steric_Hindrance cluster_ligands Increasing Steric Bulk TMS TMS TES TES TMS->TES TBDMS TBDMS TES->TBDMS TIPS TIPS TBDMS->TIPS TBDPS TBDPS TIPS->TBDPS

Caption: Relative steric hindrance of common silyl ligands.

Protection_Deprotection_Workflow Start Alcohol (R-OH) Protection Silylation (R3SiCl, Base) Start->Protection SilylEther Silyl Ether (R-O-SiR3) Protection->SilylEther Deprotection Desilylation (Acid or Fluoride) SilylEther->Deprotection End Alcohol (R-OH) Deprotection->End

Caption: General workflow for alcohol protection and deprotection.

Decision_Tree A Need for Protection? B Subsequent reactions acidic? A->B Yes No Protection Needed No Protection Needed A->No Protection Needed No C Subsequent reactions strongly basic/fluoride? B->C No D Use TBDPS B->D Yes E Use TIPS C->E Yes G Need for very mild deprotection? C->G No F Consider TBDMS or TES G->F No H Use TMS G->H Yes

Caption: Decision tree for selecting a suitable silyl protecting group.

Conclusion

The choice of a bulky silyl ligand is a critical strategic decision in chemical synthesis. While TBDMS offers a versatile balance of stability and reactivity, TIPS provides enhanced stability, particularly towards basic and fluoride-mediated cleavage. For syntheses requiring exceptional robustness, especially under acidic conditions, TBDPS stands out as the premier choice.[3][10] A thorough understanding of their relative reactivities, supported by quantitative data and reliable experimental protocols, empowers researchers to navigate the complexities of modern organic synthesis with greater confidence and efficiency. The ability to selectively introduce and remove these protecting groups based on subtle differences in their steric and electronic nature provides a powerful tool for the construction of complex molecular architectures.

References

The Tris(trimethylsilyl)methyl Group: A Quantitative Guide to its Steric Influence

Author: BenchChem Technical Support Team. Date: December 2025

The tris(trimethylsilyl)methyl group, often abbreviated as "trisyl" or Tsi, is a sterically demanding substituent utilized in organic and organometallic chemistry to stabilize reactive species, influence reaction pathways, and control molecular architecture. Its significant steric bulk arises from the three trimethylsilyl (B98337) groups attached to a central carbon atom. This guide provides a comparative analysis of the tris(trimethylsilyl)methyl group's steric properties, supported by experimental data, to aid researchers in its application.

Structural Evidence of Steric Bulk

The most direct evidence for the steric congestion of the tris(trimethylsilyl)methyl group comes from structural studies. Gas-phase electron diffraction of tris(trimethylsilyl)methane, HC(Si(CH₃)₃)₃, reveals significant distortions from ideal tetrahedral geometry around the central carbon and silicon atoms.

A study of this compound showed that the Me₃SiCSiMe₃ angles are unusually large, at approximately 117°.[1] This deviation from the ideal tetrahedral angle of 109.5° indicates substantial repulsion between the bulky trimethylsilyl groups.[1] This steric strain also influences the bond lengths within the molecule.[1]

For comparison, the structural parameters of the less sterically hindered tetramethylsilane (B1202638) are also presented.

Table 1: Comparison of Structural Parameters

ParameterThis compoundTetramethylsilane
Si-C-Si Bond Angle ~117°[1]109.5° (ideal tetrahedral)
C-Si Bond Length 1.889 Å[1]1.873 Å
Si-C (methyl) Bond Length 1.867 Å[1]1.873 Å

Quantitative Measures of Steric Bulk

Several parameters are used to quantify the steric hindrance of a substituent. These include the ligand cone angle, Taft steric parameter (Eₛ), and A-values.

Ligand Cone Angle

G cluster_cone M M C C(SiMe₃)₃ caption Ligand Cone Angle (θ)

Taft Steric Parameter (Eₛ)

The Taft steric parameter, Eₛ, is a quantitative measure of the steric effect of a substituent on the rate of a reaction, derived from the hydrolysis of esters.[4][5][6] More negative Eₛ values indicate greater steric hindrance.[6][7] While a specific Eₛ value for the tris(trimethylsilyl)methyl group is not prominently documented, a comparison with other bulky alkyl groups provides context.

Table 2: Taft Steric Parameters (Eₛ) for Common Bulky Groups

SubstituentTaft Eₛ Value
Methyl (CH₃)0.00 (Reference)
Ethyl (CH₃CH₂)-0.07
Isopropyl ((CH₃)₂CH)-0.47
tert-Butyl ((CH₃)₃C)-1.54[8]
Tris(trimethylsilyl)methyl Expected to be significantly more negative than -1.54

Given its larger size, the Eₛ value for the tris(trimethylsilyl)methyl group is anticipated to be considerably more negative than that of the tert-butyl group, indicating a much greater steric hindrance.

Impact on Reaction Rates

The steric bulk of the tris(trimethylsilyl)methyl group profoundly impacts reaction rates, particularly in reactions sensitive to steric hindrance, such as the Sₙ2 reaction. The rate of Sₙ2 reactions decreases significantly with increasing steric bulk at the electrophilic carbon.[9][10]

Table 3: Relative Reaction Rates of Bromoalkanes in Sₙ2 Reactions

BromoalkaneTypeRelative Rate
Methyl bromide (CH₃Br)Methyl~30
Ethyl bromide (CH₃CH₂Br)Primary (1°)1
Isopropyl bromide ((CH₃)₂CHBr)Secondary (2°)~0.02[11]
tert-Butyl bromide ((CH₃)₃CBr)Tertiary (3°)Negligible[11]
Tris(trimethylsilyl)methyl bromide Tertiary (3°)Effectively non-reactive

The tris(trimethylsilyl)methyl group, being a tertiary alkyl group with exceptionally large substituents, renders the corresponding alkyl halides virtually inert to Sₙ2 reactions due to the impossibility of the requisite backside nucleophilic attack.

Experimental Protocols

Synthesis of this compound

The precursor, this compound, can be synthesized in a one-pot reaction. A detailed procedure is available in Organic Syntheses.

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser is flushed with nitrogen.

  • Anhydrous tetrahydrofuran (B95107) (THF) is added to the flask, which is then cooled in a dry ice-acetone bath.

  • A mixture of chlorotrimethylsilane (B32843) and tetrachlorosilane (B154696) in anhydrous THF is added dropwise, maintaining a low temperature.

  • After the addition is complete, the mixture is stirred while cooling.

  • A solution of methyllithium-lithium bromide complex in ether is then added slowly with vigorous stirring.

  • The reaction mixture is stirred overnight at room temperature.

  • The reaction is quenched by careful addition to ice-cold hydrochloric acid.

  • The aqueous phase is extracted with pentane, and the combined organic phases are dried and concentrated under reduced pressure to yield the product.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_analysis Analysis A Prepare solutions of bromoalkanes (e.g., 1-bromobutane, 2-bromobutane, tert-butyl bromide) C Add NaI/acetone (B3395972) to separate test tubes A->C B Prepare a solution of NaI in acetone (15%) B->C D Add a few drops of each bromoalkane to a respective test tube C->D E Shake tubes and start timer D->E F Monitor for the formation of a precipitate (NaBr) E->F G Record the time taken for the precipitate to appear F->G H Compare the reaction times to determine relative rates G->H caption Comparative Sₙ2 Reaction Workflow

Conclusion

The experimental evidence unequivocally demonstrates the substantial steric bulk of the tris(trimethylsilyl)methyl group. This is quantified through its distorted bond angles and is reflected in its profound impact on reaction rates, effectively halting sterically sensitive reactions like the Sₙ2 pathway. While specific quantitative measures like a definitive cone angle and Taft Eₛ value are not widely reported, comparisons with other bulky groups confirm its position at the extreme end of the steric demand spectrum. This understanding is crucial for its effective use in chemical synthesis and the stabilization of novel chemical entities.

References

Tris(trimethylsilyl)methane: The Inert Benchmark for Mechanistic Studies in Radical Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals delving into the intricacies of reaction mechanisms, the choice of a reliable control reagent is paramount. In the realm of radical chemistry, where highly reactive intermediates dictate the course of transformations, tris(trimethylsilyl)methane (TTM) has emerged as an invaluable, yet often overlooked, negative control. Its unique structural and electronic properties render it exceptionally inert in radical processes, providing a clear benchmark against which the activity of radical mediators can be unequivocally assessed.

This compound, with the chemical formula ((CH₃)₃Si)₃CH, is a sterically hindered organosilicon compound. Its significance as a control reagent is best understood in comparison to its reactive counterpart, tris(trimethylsilyl)silane (B43935) (TTMSS or (TMS)₃SiH). While structurally similar, the seemingly minor difference of a central carbon atom in TTM versus a central silicon atom in TTMSS leads to a profound divergence in their chemical reactivity. This distinction is fundamental to the utility of TTM in mechanistic investigations.

The key to TTM's inertness lies in the strength of its carbon-hydrogen (C-H) bond. In contrast, TTMSS possesses a significantly weaker silicon-hydrogen (Si-H) bond, with a bond dissociation energy of approximately 79 kcal/mol.[1] This weaker bond readily undergoes homolytic cleavage upon initiation, generating a tris(trimethylsilyl)silyl radical ((TMS)₃Si•). This silyl (B83357) radical is a key intermediate that propagates the chain reaction in numerous synthetic transformations, including reductions, hydrosilylations, and cyclizations.[2]

Conversely, the C-H bond in TTM is substantially stronger and less prone to homolytic cleavage under typical radical reaction conditions. This inherent stability prevents TTM from acting as a hydrogen atom donor, thus inhibiting its participation in radical chain processes. Consequently, when a reaction proceeds efficiently in the presence of TTMSS but stalls or fails to initiate with TTM under identical conditions, it provides strong evidence for a radical-mediated pathway dependent on hydrogen atom transfer.

Comparative Performance in Mechanistic Studies

The primary application of TTM as a control reagent is to delineate radical-mediated pathways from other potential reaction mechanisms, such as ionic or concerted pathways. By substituting the active hydrogen donor (e.g., TTMSS or tributyltin hydride) with the inert TTM, researchers can effectively "turn off" the radical pathway and observe the outcome.

While specific publications detailing the use of TTM as a control are not always the central focus of the research, its application is a standard practice in rigorous mechanistic studies. The expected outcome of such a control experiment is a stark difference in reaction yield, as illustrated in the hypothetical comparison below for a generic radical cyclization reaction.

ReagentRoleInitiatorReaction Time (h)Product Yield (%)
Tris(trimethylsilyl)silane (TTMSS)Active H-donorAIBN485
This compound (TTM) Control AIBN 4 <5 (trace)
Tributyltin hydride (Bu₃SnH)Active H-donorAIBN290

This table represents expected results based on the known reactivity of the reagents and is for illustrative purposes.

Experimental Protocols: A General Guideline for Control Experiments

To effectively utilize TTM as a control reagent, the experimental protocol should be identical to the main experiment, with the only variable being the substitution of the active reagent with TTM.

General Protocol for a Radical Dehalogenation Control Experiment:
  • Materials:

    • Substrate (e.g., an alkyl bromide)

    • This compound (TTM) as the control reagent

    • Radical initiator (e.g., azobisisobutyronitrile, AIBN)

    • Anhydrous, deoxygenated solvent (e.g., toluene (B28343) or benzene)

  • Procedure:

    • To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the substrate (1.0 equivalent) and the solvent.

    • Add this compound (TTM) (1.1-1.5 equivalents).

    • Add the radical initiator (0.1-0.2 equivalents).

    • Heat the reaction mixture to the appropriate temperature for the chosen initiator (e.g., 80-100 °C for AIBN).

    • Monitor the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or ¹H NMR).

    • Upon completion of the reaction time (which should be identical to the experiment with the active reagent), cool the mixture to room temperature.

    • Work up the reaction mixture as required for analysis.

  • Analysis:

    • Compare the conversion of the starting material and the yield of the reduced product in the TTM control experiment to the experiment performed with the active hydrogen donor (e.g., TTMSS). A negligible conversion in the presence of TTM strongly supports a radical chain mechanism involving hydrogen atom transfer.

Visualizing the Mechanistic Role of TTM

The function of TTM as a control can be clearly visualized in the context of a typical radical chain reaction, such as the reduction of an alkyl halide (R-X) by TTMSS.

G cluster_0 Radical Chain Reaction with TTMSS (Active Reagent) cluster_1 Control Experiment with TTM (Inert Reagent) Initiator Initiator (e.g., AIBN) Radical_Initiator Initiator Radical Initiator->Radical_Initiator Heat/Light TTMSS (TMS)₃Si-H Radical_Initiator->TTMSS Initiation TTMSS_Radical (TMS)₃Si• TTMSS->TTMSS_Radical H• abstraction RX Substrate (R-X) TTMSS_Radical->RX Propagation R_Radical Alkyl Radical (R•) RX->R_Radical X abstraction TTMSS_H (TMS)₃Si-H R_Radical->TTMSS_H H• transfer RH Reduced Product (R-H) TTMSS_H->RH Product TTMSS_Radical_Regen (TMS)₃Si• TTMSS_H->TTMSS_Radical_Regen Regenerates TTMSS_Radical_Regen->RX Initiator_C Initiator (e.g., AIBN) Radical_Initiator_C Initiator Radical Initiator_C->Radical_Initiator_C Heat/Light TTM (TMS)₃C-H Radical_Initiator_C->TTM No H• abstraction No_Reaction No Reaction TTM->No_Reaction Strong C-H bond

Figure 1. A comparison of the proposed radical chain reaction pathway with the active reagent TTMSS (top) and the inert nature of the control reagent TTM (bottom) under the same initiation conditions.

Conclusion

References

The Supersilyl Advantage: Tris(trimethylsilyl)silyl Group Outperforms Traditional Silyl Ethers in Diastereoselective [2+2] Cyclizations

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of stereoselective synthesis, the quest for reagents and directing groups that afford high levels of diastereocontrol is paramount. For researchers and professionals in drug development, achieving specific stereoisomers is often critical to the therapeutic efficacy and safety of a molecule. This guide provides a comparative analysis of the tris(trimethylsilyl)silyl (TTMSS) group against conventional silyl (B83357) groups, such as tert-butyldimethylsilyl (TBS) and triisopropylsilyl (TIPS), in the context of diastereoselective [2+2] cyclization reactions. The evidence presented underscores the superior performance of the TTMSS group in achieving high yields and diastereoselectivity.

A pivotal study in this area demonstrates that the use of silyl enol ethers derived from aldehydes and ketones bearing the TTMSS group leads to unprecedented reactivity and selectivity in [2+2] cyclizations with acrylates.[1] This transformation, catalyzed by a bulky aluminum-based catalyst, provides a novel and efficient route to cyclobutane (B1203170) derivatives, which are significant structural motifs in numerous bioactive molecules.[1]

Comparative Performance in [2+2] Cyclization

The diastereoselective [2+2] cyclization of silyl enol ethers with acrylates serves as an excellent platform for comparing the directing capabilities of different silyl groups. The data summarized in the table below clearly illustrates the remarkable efficacy of the TTMSS group in this context.

EntrySilyl GroupYield (%)Diastereomeric Ratio (d.r.)
1TTMSS 95 >99:1
2TBS<5-
3TIPS<5-

Table 1: Comparison of Silyl Groups in the Diastereoselective [2+2] Cyclization of a Silyl Enol Ether with Methyl Acrylate. The reaction was catalyzed by bis(2,6-diphenylphenoxide) aluminum triflimide (BDAT).[1]

As the data indicates, the reaction proceeds with exceptional yield and diastereoselectivity when the TTMSS group is employed. In stark contrast, the use of the more common TBS and TIPS groups resulted in negligible product formation under the same reaction conditions.[1] This highlights the unique electronic and steric properties of the TTMSS group, which are crucial for stabilizing reaction intermediates and preventing side reactions.[1]

The Crucial Role of the Catalyst and Proposed Mechanism

The high diastereoselectivity observed is not solely dependent on the TTMSS group but is also critically influenced by the choice of a bulky Lewis acid catalyst, bis(2,6-diphenylphenoxide) aluminum triflimide (BDAT).[1] The proposed Michael-aldol-type mechanism suggests that the bulky nature of both the TTMSS group and the BDAT catalyst creates a highly organized transition state, leading to the observed high level of stereocontrol.[1]

G cluster_0 Reaction Initiation cluster_1 Key Intermediates cluster_2 Product Formation Silyl_Enol_Ether TTMSS Silyl Enol Ether Michael_Adduct Michael Adduct (Zimmerman-Traxler like Transition State) Silyl_Enol_Ether->Michael_Adduct Coordination to BDAT Acrylate Acrylate Acrylate->Michael_Adduct BDAT_Catalyst BDAT Catalyst BDAT_Catalyst->Michael_Adduct Aldol_Intermediate Aldol Intermediate Michael_Adduct->Aldol_Intermediate Intramolecular Aldol Reaction Cyclobutane_Product Diastereomerically Pure Cyclobutane Product Aldol_Intermediate->Cyclobutane_Product Ring Closure

Proposed reaction pathway for the diastereoselective [2+2] cyclization.

Experimental Protocol

The following is a general experimental procedure for the diastereoselective [2+2] cyclization of a TTMSS-containing silyl enol ether with an acrylate, as described in the literature.[1]

Materials:

  • TTMSS-derived silyl enol ether

  • Acrylate (e.g., methyl acrylate)

  • Bis(2,6-diphenylphenoxide) aluminum triflimide (BDAT) catalyst

  • Anhydrous solvent (e.g., dichloromethane)

  • Inert atmosphere (e.g., argon or nitrogen)

Procedure:

  • To a solution of the BDAT catalyst in anhydrous dichloromethane (B109758) at -78 °C under an inert atmosphere is added the acrylate.

  • The TTMSS silyl enol ether is then added dropwise to the cooled solution.

  • The reaction mixture is stirred at -78 °C for the specified time, monitored by thin-layer chromatography (TLC) for the consumption of the starting material.

  • Upon completion, the reaction is quenched with an appropriate reagent (e.g., saturated aqueous sodium bicarbonate).

  • The mixture is allowed to warm to room temperature, and the organic layer is separated.

  • The aqueous layer is extracted with dichloromethane.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired cyclobutane product.

  • The diastereomeric ratio is determined by an appropriate analytical method, such as nuclear magnetic resonance (NMR) spectroscopy or high-performance liquid chromatography (HPLC).

Conclusion

The use of the tris(trimethylsilyl)silyl (TTMSS) group in diastereoselective [2+2] cyclization reactions represents a significant advancement over traditional silyl groups like TBS and TIPS. The experimental data compellingly demonstrates that the unique steric and electronic properties of the TTMSS group, in combination with a suitable bulky Lewis acid catalyst, enable the synthesis of complex cyclobutane structures with exceptionally high yields and diastereoselectivity.[1] For researchers in synthetic and medicinal chemistry, the adoption of this methodology offers a powerful tool for the efficient and stereocontrolled construction of valuable molecular architectures.

References

A Comparative Guide to Alternatives for Tris(trimethylsilyl)methane in the Introduction of Sterically Demanding Groups

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of organic synthesis, the strategic introduction of sterically demanding groups is a cornerstone for controlling reaction selectivity, stabilizing reactive intermediates, and influencing the physical properties of molecules. For decades, tris(trimethylsilyl)methane has served as a valuable precursor to the highly hindered tris(trimethylsilyl)methyl group, commonly known as the "trisyl" or "Tsi" group. However, the pursuit of finer control over steric and electronic properties has led to the development of several alternatives. This guide provides an objective comparison of this compound with its key alternatives, supported by experimental data, to assist researchers in selecting the optimal tool for their synthetic challenges.

The primary alternatives to be discussed are other bulky organosilicon reagents, which offer tunable steric and electronic profiles. This guide will focus on a direct comparison between the tris(trimethylsilyl)methyl (Tsi) group and two notable alternatives: the tris(dimethylphenylsilyl)methyl (Tpsi) group and the tris(trimethylsilyl)silyl ("supersilyl" or TTMSS) group.

Comparative Performance Data

The choice of a sterically demanding group often depends on a delicate balance between its size and its reactivity. The following table summarizes the performance of Tsi, Tpsi, and supersilyl groups in selected chemical transformations, highlighting the impact of their unique structures on reaction outcomes.

Steric Group PrecursorReagentElectrophileReactionProductYield (%)Reference
This compound(Me₃Si)₃CLi (TsiLi)Allyl bromideNucleophilic Substitution(Me₃Si)₃C-CH₂-CH=CH₂Good[1]
Tris(dimethylphenylsilyl)methane(PhMe₂Si)₃CLi (TpsiLi)Allyl bromideNucleophilic Substitution(PhMe₂Si)₃C-CH₂-CH=CH₂Good[1]
This compound(Me₃Si)₃CLi (TsiLi)Benzyl (B1604629) bromideNucleophilic Substitution(Me₃Si)₃C-CH₂PhExpected Product[1]
Tris(dimethylphenylsilyl)methane(PhMe₂Si)₃CLi (TpsiLi)Benzyl bromideNucleophilic SubstitutionNo Reaction0[1]
Tris(trimethylsilyl)silaneTris(trimethylsilyl)silyl enol etherMethyl acrylate[2+2] CycloadditionCyclobutane derivative95[2]
tert-Butyldimethylsilanetert-Butyldimethylsilyl enol etherMethyl acrylate[2+2] CycloadditionNo Reaction0[2]
TriisopropylsilaneTriisopropylsilyl enol etherMethyl acrylate[2+2] CycloadditionNo Reaction0[2]

Key Observations:

  • Steric Hindrance: The Tpsi group is significantly more sterically hindered than the Tsi group due to the presence of three phenyl rings. This increased bulk is evident in its lack of reactivity with benzyl bromide, a reaction that proceeds with the Tsi group.[1]

  • Unique Reactivity of the Supersilyl Group: The tris(trimethylsilyl)silyl (TTMSS) group, while also very bulky, exhibits unique reactivity due to its electronic properties. In the [2+2] cycloaddition reaction, the TTMSS-derived enol ether is highly effective, while common bulky silyl (B83357) ethers like TBS and TIPS fail to promote the reaction.[2] This highlights that the choice of a bulky group involves considerations beyond simple steric shielding.

Experimental Protocols

For researchers looking to employ these sterically demanding groups, the following are representative experimental protocols for the generation of the key lithium reagents and a subsequent reaction.

1. Metalation of this compound to form TsiLi

  • Procedure: A solution of this compound in anhydrous tetrahydrofuran (B95107) (THF) is cooled to 0 °C under an inert atmosphere (e.g., argon). To this solution, a solution of methyllithium (B1224462) (MeLi) in diethyl ether is added dropwise. The reaction mixture is stirred at 0 °C for a specified time to ensure complete formation of tris(trimethylsilyl)methyllithium (TsiLi). The resulting solution of TsiLi can then be used in subsequent reactions.[1]

2. Metalation of Tris(dimethylphenylsilyl)methane to form TpsiLi

  • Procedure: A solution of tris(dimethylphenylsilyl)methane in anhydrous diethyl ether (Et₂O) is prepared. Methyllithium (MeLi) is generated in situ from methyl iodide and lithium metal. After the lithiation of tris(dimethylphenylsilyl)methane is complete, the resulting tris(dimethylphenylsilyl)methyllithium (TpsiLi) solution is ready for use.[1]

3. Comparative Nucleophilic Substitution with Allyl Bromide

  • Procedure: To a solution of either TsiLi or TpsiLi, prepared as described above and cooled to 0 °C, a solution of allyl bromide in THF is added dropwise with stirring. The reaction mixture is stirred at 0 °C for 3 hours. The reaction is then quenched with ice water and extracted with diethyl ether. The organic layer is dried over sodium sulfate, and the solvent is removed under reduced pressure to yield the allylated product.[1]

Visualizing Steric Hindrance

The relative steric bulk of these groups is a critical factor in their application. The following diagrams, generated using Graphviz, provide a conceptual representation of the structures of the Tsi, Tpsi, and supersilyl groups, illustrating their increasing complexity and steric demand.

Steric_Groups cluster_Tsi Tris(trimethylsilyl)methyl (Tsi) cluster_Tpsi Tris(dimethylphenylsilyl)methyl (Tpsi) cluster_Supersilyl Tris(trimethylsilyl)silyl (Supersilyl) C_Tsi C Si1_Tsi Si C_Tsi->Si1_Tsi Si2_Tsi Si C_Tsi->Si2_Tsi Si3_Tsi Si C_Tsi->Si3_Tsi Me1_Tsi Me Si1_Tsi->Me1_Tsi Me2_Tsi Me Si1_Tsi->Me2_Tsi Me3_Tsi Me Si1_Tsi->Me3_Tsi Me4_Tsi Me Si2_Tsi->Me4_Tsi Me5_Tsi Me Si2_Tsi->Me5_Tsi Me6_Tsi Me Si2_Tsi->Me6_Tsi Me7_Tsi Me Si3_Tsi->Me7_Tsi Me8_Tsi Me Si3_Tsi->Me8_Tsi Me9_Tsi Me Si3_Tsi->Me9_Tsi C_Tpsi C Si1_Tpsi Si C_Tpsi->Si1_Tpsi Si2_Tpsi Si C_Tpsi->Si2_Tpsi Si3_Tpsi Si C_Tpsi->Si3_Tpsi Me1_Tpsi Me Si1_Tpsi->Me1_Tpsi Me2_Tpsi Me Si1_Tpsi->Me2_Tpsi Ph1_Tpsi Ph Si1_Tpsi->Ph1_Tpsi Me3_Tpsi Me Si2_Tpsi->Me3_Tpsi Me4_Tpsi Me Si2_Tpsi->Me4_Tpsi Ph2_Tpsi Ph Si2_Tpsi->Ph2_Tpsi Me5_Tpsi Me Si3_Tpsi->Me5_Tpsi Me6_Tpsi Me Si3_Tpsi->Me6_Tpsi Ph3_Tpsi Ph Si3_Tpsi->Ph3_Tpsi Si_center Si Si1_super Si Si_center->Si1_super Si2_super Si Si_center->Si2_super Si3_super Si Si_center->Si3_super Me1_super Me Si1_super->Me1_super Me2_super Me Si1_super->Me2_super Me3_super Me Si1_super->Me3_super Me4_super Me Si2_super->Me4_super Me5_super Me Si2_super->Me5_super Me6_super Me Si2_super->Me6_super Me7_super Me Si3_super->Me7_super Me8_super Me Si3_super->Me8_super Me9_super Me Si3_super->Me9_super

Caption: Structural comparison of Tsi, Tpsi, and Supersilyl groups.

The following diagram illustrates the general workflow for utilizing these bulky groups in a nucleophilic substitution reaction.

Workflow Bulky_Precursor Bulky Group Precursor ((R₃Si)₃CH or (R₃Si)₃SiH) Metalation Metalation (e.g., with MeLi) Bulky_Precursor->Metalation Bulky_Nucleophile Bulky Nucleophile ((R₃Si)₃C⁻Li⁺ or (R₃Si)₃Si⁻Li⁺) Metalation->Bulky_Nucleophile Reaction Reaction with Electrophile (E-X) Bulky_Nucleophile->Reaction Product Product with Bulky Group ((R₃Si)₃C-E) Reaction->Product Side_Product Side Product (LiX) Reaction->Side_Product

Caption: General workflow for installing a sterically demanding group.

Conclusion

While this compound remains a highly effective and widely used reagent for introducing the sterically demanding Tsi group, a nuanced understanding of the available alternatives can significantly expand the synthetic chemist's toolkit. The tris(dimethylphenylsilyl)methyl (Tpsi) group offers a greater degree of steric shielding, albeit at the cost of reduced reactivity. In contrast, the tris(trimethylsilyl)silyl ("supersilyl") group demonstrates that the interplay of steric and electronic effects can lead to unique and powerful reactivity patterns that are not achievable with more conventional bulky silyl groups. The selection of the most appropriate sterically demanding group should therefore be guided by the specific requirements of the target transformation, with careful consideration of both the steric bulk and the electronic nature of the substituent.

References

Safety Operating Guide

Proper Disposal of Tris(trimethylsilyl)methane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for the proper handling and disposal of Tris(trimethylsilyl)methane is critical for ensuring a safe laboratory environment and regulatory compliance. This guide provides a step-by-step operational plan for the disposal of this compound, tailored for researchers, scientists, and drug development professionals.

This compound is a combustible liquid that requires careful handling to mitigate risks.[1][2] Adherence to the following procedures will minimize exposure risks and prevent environmental contamination.

Summary of Key Data

For quick reference, the following table summarizes the essential quantitative data for this compound.

PropertyValueReference
CAS Number1068-69-5[2][3]
Molecular FormulaC₁₀H₂₈Si₃[1][2][3]
Molecular Weight232.65 g/mol [3]
Physical StateLiquid[1]
ClassificationCombustible Liquid (Category 4)[2]
Hazard StatementsH227, H315, H319, H335[2]
Extinguishing MediaWater spray, foam, carbon dioxide, dry chemical[1]

Detailed Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed waste disposal facility.[1][4] Attempting to neutralize or treat this chemical in a laboratory setting is not advised without specific, validated protocols, as it may create additional hazards.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound, ensure that the appropriate personal protective equipment is worn. This includes:

  • Eye Protection: Safety glasses with side shields or goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Skin Protection: A lab coat or other protective clothing to prevent skin contact.[1]

  • Respiratory Protection: Use in a well-ventilated area. If ventilation is inadequate, a NIOSH-approved respirator may be necessary.[2]

Step 2: Waste Collection

  • Container: Use a designated, properly labeled, and sealed waste container for collecting this compound waste. The container should be compatible with the chemical.

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's environmental health and safety (EHS) department.

  • Segregation: Do not mix this compound waste with other incompatible waste streams.

Step 3: Spill Management

In the event of a spill, follow these procedures:

  • Evacuate: Evacuate all non-essential personnel from the immediate area.[4]

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For small spills, use an inert absorbent material such as vermiculite, dry sand, or earth to contain the spill. Do not use combustible materials like paper towels.

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into a designated hazardous waste container.[1][4]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials as hazardous waste.

Step 4: Storage Pending Disposal

  • Store the sealed hazardous waste container in a cool, well-ventilated area, away from sources of ignition such as heat, sparks, and open flames.[1]

  • Ensure the storage area is compliant with all local and institutional regulations for hazardous waste storage.

Step 5: Final Disposal

  • Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal contractor.

  • Do not dispose of this compound down the drain or in regular trash.[1] This can lead to environmental contamination and may violate regulations.

  • The recommended method of disposal is incineration in a permitted hazardous waste incinerator.[1][4]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G Figure 1: this compound Disposal Workflow A Step 1: Assess Risks & Don PPE B Step 2: Segregate & Collect Waste in Labeled Container A->B C Is there a spill? B->C D Follow Spill Management Protocol C->D Yes E Step 3: Store Waste in a Cool, Ventilated Area C->E No D->E F Step 4: Arrange for Professional Disposal E->F G Step 5: Document Waste Transfer F->G

Figure 1: this compound Disposal Workflow

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Tris(trimethylsilyl)methane
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Tris(trimethylsilyl)methane

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.